molecular formula C37H35K4N5O17 B15556946 Fura PE-3 potassium

Fura PE-3 potassium

Número de catálogo: B15556946
Peso molecular: 978.1 g/mol
Clave InChI: BKYRHVSAHHXWOQ-UHFFFAOYSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fura PE-3 potassium is a useful research compound. Its molecular formula is C37H35K4N5O17 and its molecular weight is 978.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C37H35K4N5O17

Peso molecular

978.1 g/mol

Nombre IUPAC

tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-(5-carboxy-1,3-oxazol-2-yl)-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]anilino]acetate

InChI

InChI=1S/C37H39N5O17.4K/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53;;;;/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55);;;;/q;4*+1/p-4

Clave InChI

BKYRHVSAHHXWOQ-UHFFFAOYSA-J

Origen del producto

United States

Foundational & Exploratory

Fura PE-3 Potassium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura PE-3 potassium salt, also known as Fura-2 Leakage Resistant (LR) potassium salt, is a high-affinity, ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations ([Ca²⁺]i). As a cell-impermeable salt form of the popular Fura-2 dye, it is an invaluable tool for applications where maintaining the indicator within the cell for extended periods is critical, and for studies in lipid membrane-free systems. This guide provides a comprehensive overview of this compound salt, including its physicochemical properties, mechanism of action, detailed experimental protocols, and data presentation for researchers in cell biology, neuroscience, and drug discovery.

Core Properties and Mechanism of Action

Fura PE-3 is a derivative of Fura-2, designed to minimize leakage from cells. It functions as a ratiometric indicator, meaning that the concentration of free Ca²⁺ is determined by the ratio of fluorescence intensities at two different excitation wavelengths. Upon binding to Ca²⁺, Fura PE-3 undergoes a conformational change that alters its absorption spectrum. Specifically, the peak excitation wavelength shifts from approximately 380 nm in the Ca²⁺-free state to around 340 nm when saturated with Ca²⁺. The fluorescence emission maximum remains relatively constant at approximately 505 nm.[1] This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, allowing for more accurate and quantifiable measurements of intracellular calcium dynamics.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound salt is presented in the tables below. Note that some values are for the closely related Fura-2, as specific data for the PE-3 variant is not always available.

Identifier Value
Synonyms Fura-2 Leakage Resistant (LR), Fura-PE3
Molecular Formula C₃₁H₂₃K₆N₃O₁₆[1]
Formula Weight 1123.6 g/mol [1]
Solubility Water soluble[1]
Purity ≥90%[1]
Spectroscopic Properties Ca²⁺-Free Ca²⁺-Bound
Excitation Maximum (λex) ~380 nm[1]~340 nm[1]
Emission Maximum (λem) ~505 nm[1]~505 nm[1]
Molar Extinction Coefficient (ε) ~27,000 cm⁻¹M⁻¹ (at 363 nm for Fura-2)[3]~35,000 cm⁻¹M⁻¹ (at 335 nm for Fura-2)[3]
Quantum Yield (Φ) ~0.23 (for Fura-2)[4][5]~0.49 (for Fura-2)[4]
Binding Properties Value
Dissociation Constant (Kd) for Ca²⁺ ~145 nM[1]

Experimental Protocols

Due to its cell-impermeability, this compound salt must be introduced into cells using invasive techniques. The following sections detail the methodologies for cell loading and subsequent calcium imaging experiments.

Cell Loading Protocols

3.1.1 Microinjection

Microinjection is a precise method for introducing Fura PE-3 into individual cells.

  • Materials:

    • This compound salt

    • Intracellular buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)

    • Micropipettes

    • Micromanipulator and injection system

  • Procedure:

    • Prepare a stock solution of this compound salt (e.g., 1-10 mM) in the intracellular buffer.

    • Backfill a micropipette with the Fura PE-3 solution.

    • Using a micromanipulator, carefully insert the micropipette into the target cell.

    • Inject a small volume of the Fura PE-3 solution into the cytoplasm. The final intracellular concentration should typically be in the range of 50-200 µM.

    • Allow the dye to distribute evenly throughout the cell for 10-15 minutes before imaging.

3.1.2 Electroporation

Electroporation can be used to load a population of cells simultaneously.

  • Materials:

    • This compound salt

    • Electroporation buffer (low ionic strength)

    • Electroporator and cuvettes

    • Cell suspension

  • Procedure:

    • Resuspend cells in a cold electroporation buffer containing this compound salt at a concentration of 50-200 µM.

    • Transfer the cell suspension to an electroporation cuvette.

    • Apply a high-voltage electric pulse to the cells. The optimal voltage and pulse duration are cell-type dependent and should be empirically determined.

    • After electroporation, incubate the cells on ice for 10-15 minutes to allow the membranes to reseal.

    • Gently wash the cells to remove extracellular Fura PE-3 and resuspend them in a physiological buffer for imaging.

Ratiometric Calcium Imaging
  • Instrumentation:

    • Inverted fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths (e.g., xenon arc lamp with a filter wheel or LED light source).

    • A sensitive camera (e.g., sCMOS or EMCCD).

    • Emission filter centered around 510 nm.

    • Image acquisition and analysis software capable of ratiometric calculations.

  • Procedure:

    • Mount the Fura PE-3 loaded cells on the microscope stage.

    • Acquire a background image (without cells) at both 340 nm and 380 nm excitation.

    • Sequentially excite the cells at 340 nm and 380 nm and capture the corresponding fluorescence emission at 510 nm.

    • Subtract the background from each image.

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀) for each pixel or region of interest.

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Calibration of the Fura PE-3 Signal

To convert the F₃₄₀/F₃₈₀ ratio into an absolute calcium concentration, a calibration is necessary. This is typically performed using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380)

Where:

  • Kd is the dissociation constant of Fura PE-3 for Ca²⁺ (~145 nM).

  • R is the experimentally measured F₃₄₀/F₃₈₀ ratio.

  • Rmin is the F₃₄₀/F₃₈₀ ratio in the absence of Ca²⁺ (determined by adding a Ca²⁺ chelator like EGTA).

  • Rmax is the F₃₄₀/F₃₈₀ ratio at saturating Ca²⁺ concentrations (determined by adding a Ca²⁺ ionophore like ionomycin in the presence of high extracellular Ca²⁺).

  • F_free_380 / F_bound_380 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.

Visualizations

Signaling Pathway: Fura PE-3 Calcium Binding

Fura_PE3_Binding cluster_0 Low Intracellular [Ca²⁺] cluster_1 High Intracellular [Ca²⁺] Fura_PE3_Free Fura PE-3 (Ca²⁺-Free) Fura_PE3_Bound Fura PE-3 (Ca²⁺-Bound) Fura_PE3_Free->Fura_PE3_Bound Binds Ca²⁺ Fura_PE3_Bound->Fura_PE3_Free Releases Ca²⁺ Ca2 Ca²⁺

Caption: Fura PE-3 reversibly binds to intracellular calcium ions.

Experimental Workflow: Ratiometric Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging cluster_analysis Data Analysis Prepare_Cells Prepare Cell Culture Load_Cells Load Cells via Microinjection or Electroporation Prepare_Cells->Load_Cells Prepare_Dye Prepare Fura PE-3 Potassium Salt Solution Prepare_Dye->Load_Cells Acquire_Images Acquire Fluorescence Images (Ex: 340nm & 380nm, Em: 510nm) Load_Cells->Acquire_Images Calculate_Ratio Calculate F340/F380 Ratio Acquire_Images->Calculate_Ratio Calibrate_Concentration Calibrate to [Ca²⁺] Calculate_Ratio->Calibrate_Concentration

Caption: Workflow for measuring intracellular calcium with Fura PE-3.

Applications in Research and Drug Development

This compound salt is a powerful tool for a variety of research applications, including:

  • Neuroscience: Studying calcium signaling in neurons, including synaptic transmission and plasticity.

  • Cardiology: Investigating calcium dynamics in cardiomyocytes during contraction and relaxation.

  • Drug Discovery: Screening for compounds that modulate the activity of ion channels and G-protein coupled receptors (GPCRs) by measuring their downstream effects on intracellular calcium.

  • Cell Biology: Elucidating the role of calcium in a wide range of cellular processes, such as apoptosis, proliferation, and fertilization.

The leakage-resistant nature of Fura PE-3 makes it particularly well-suited for long-term imaging experiments and for studies in which the dye needs to be retained within a specific cellular compartment.

Conclusion

This compound salt is a robust and reliable ratiometric indicator for the quantitative measurement of intracellular calcium. Its cell-impermeability necessitates invasive loading techniques, but its resistance to leakage provides a significant advantage for long-term studies. By following the detailed protocols and understanding the principles of ratiometric imaging outlined in this guide, researchers can effectively utilize Fura PE-3 to gain valuable insights into the complex and dynamic role of calcium in cellular physiology and pathophysiology.

References

Fura PE-3 Potassium Salt: An In-depth Technical Guide to its Chemical Properties and Applications in Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Fura PE-3 potassium salt, a ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations. This document details its spectral characteristics, calcium binding affinity, and provides experimental protocols for its use in cellular imaging. Furthermore, it explores its application in studying calcium signaling pathways, particularly those involved in vasoconstriction.

Core Chemical and Physical Properties

This compound salt is a hydrophilic derivative of the widely used calcium indicator Fura-2. Its chemical structure is designed to improve cellular retention, a significant advantage for long-term imaging experiments. Unlike its acetoxymethyl (AM) ester counterpart, the potassium salt form is membrane-impermeant and requires direct introduction into the cytoplasm.

Table 1: Physicochemical Properties of this compound Salt

PropertyValueReference
Molecular Formula C37H35K4N5O17[1]
Molecular Weight ~978.1 g/mol [1]
Appearance Solid[2]
Solubility Water soluble[2]

Table 2: Spectroscopic and Calcium Binding Properties of this compound Salt (and related Fura compounds)

PropertyValueReference
Excitation Wavelengths 340 nm (Ca2+-bound) / 380 nm (Ca2+-free)[2][3]
Emission Wavelength ~505-510 nm[2][3]
Dissociation Constant (Kd) for Ca2+ ~145 nM[2]
Quantum Yield (Φ) ~0.23 (Ca2+-free Fura-2) / ~0.49 (Ca2+-bound Fura-2)[4][5]
Molar Extinction Coefficient (ε) ~27,000 M-1cm-1 at 363 nm (Ca2+-free Fura-2) / ~35,000 M-1cm-1 at 335 nm (Ca2+-bound Fura-2)[6]

Experimental Protocols

The membrane-impermeant nature of this compound salt necessitates specific cell loading techniques. Below are detailed methodologies for introducing the dye into the cytoplasm.

Microinjection

Microinjection is a precise method for delivering this compound salt into individual cells, making it ideal for single-cell analyses.

Methodology:

  • Preparation of Injection Solution: Dissolve this compound salt in an appropriate intracellular buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2) to a final concentration of 1-10 mM.

  • Micropipette Preparation: Pull micropipettes from borosilicate glass capillaries to a tip diameter of approximately 0.5 µm.

  • Loading the Micropipette: Backfill the micropipette with the this compound salt solution.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for visualization on an inverted microscope.

  • Microinjection Procedure:

    • Mount the dish on the microscope stage.

    • Using a micromanipulator, carefully bring the micropipette into contact with the target cell.

    • Apply a brief, controlled pressure pulse to inject a small volume of the dye solution into the cytoplasm.

    • Withdraw the micropipette and allow the cell to recover for 15-30 minutes before imaging.

Electroporation

Electroporation is suitable for loading a population of cells simultaneously by transiently increasing the permeability of the cell membrane.

Methodology:

  • Cell Preparation: Harvest cells and resuspend them in an electroporation buffer with low ionic strength to prevent cell lysis.

  • Dye Addition: Add this compound salt to the cell suspension at a final concentration of 50-200 µM.

  • Electroporation:

    • Transfer the cell suspension to an electroporation cuvette.

    • Apply a specific voltage pulse of a set duration using an electroporator. The optimal parameters (voltage, pulse length, number of pulses) are cell-type dependent and should be empirically determined.

  • Post-Electroporation Care:

    • Immediately after the pulse, gently transfer the cells to a fresh culture medium to allow the membranes to reseal.

    • Plate the cells onto a suitable imaging dish and allow them to recover for several hours before commencing the experiment.

Calcium Signaling Pathways and Experimental Workflows

This compound salt is a valuable tool for investigating calcium signaling in various physiological processes. A prominent application is the study of vasoconstriction in smooth muscle cells, which is often mediated by Gq-protein coupled receptors (GPCRs).

Gq-Coupled Receptor Signaling Pathway in Vasoconstriction

The following diagram illustrates the signaling cascade initiated by the activation of a Gq-coupled receptor, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Agonist Agonist (e.g., Norepinephrine) GPCR Gq-Protein Coupled Receptor (GPCR) Agonist->GPCR 1. Binding Gq Gq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC VDCC Voltage-Dependent Ca2+ Channel (VDCC) Ca_Cytosol [Ca2+]i ↑ VDCC->Ca_Cytosol Ca2+ Influx Gq->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_Cytosol->PKC Calmodulin Calmodulin Ca_Cytosol->Calmodulin 8. Binding PKC->VDCC Modulation MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK 9. Activation Contraction Smooth Muscle Contraction MLCK->Contraction 10. Phosphorylation IP3R->Ca_Cytosol 6. Ca2+ Release Ca_SR Ca2+ Store Ca_SR->IP3R

Caption: Gq-coupled receptor signaling cascade in vascular smooth muscle cells.

Experimental Workflow for Calcium Imaging

The following diagram outlines a typical workflow for conducting a calcium imaging experiment using this compound salt.

Experimental_Workflow cluster_prep I. Preparation cluster_imaging II. Imaging cluster_analysis III. Data Analysis Cell_Culture 1. Cell Culture (e.g., Smooth Muscle Cells) Dye_Loading 2. Dye Loading (Microinjection or Electroporation) Cell_Culture->Dye_Loading Incubation 3. Incubation & Recovery (Allow for dye distribution and cell recovery) Dye_Loading->Incubation Microscope_Setup 4. Microscope Setup (Fluorescence microscope with 340/380nm excitation filters) Incubation->Microscope_Setup Baseline 5. Baseline Recording (Record resting [Ca2+]i) Microscope_Setup->Baseline Stimulation 6. Cell Stimulation (Apply agonist) Baseline->Stimulation Recording 7. Time-Lapse Recording (Capture fluorescence changes) Stimulation->Recording Ratio_Calculation 8. Ratio Calculation (F340 / F380) Recording->Ratio_Calculation Calibration 9. Calcium Calibration (Convert ratio to [Ca2+]i) Ratio_Calculation->Calibration Data_Interpretation 10. Data Interpretation (Analyze Ca2+ transients, oscillations, etc.) Calibration->Data_Interpretation

Caption: A generalized workflow for intracellular calcium imaging experiments.

Conclusion

This compound salt is a robust and reliable fluorescent indicator for the quantitative measurement of intracellular calcium. Its improved cellular retention makes it particularly suitable for long-term studies of calcium dynamics. While its membrane-impermeant nature requires more invasive loading techniques compared to AM esters, the resulting stability of the intracellular dye concentration offers significant advantages in data quality and reproducibility. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound salt in their investigations of calcium-mediated cellular processes.

References

Fura PE-3 Potassium Salt: An In-depth Technical Guide to its Mechanism of Action for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Fura PE-3 potassium salt, a ratiometric fluorescent indicator used for the precise quantification of intracellular calcium concentrations. This document details its spectral and binding properties, outlines experimental methodologies for its use, and illustrates key concepts through signaling pathway and workflow diagrams.

Core Mechanism of Action

This compound salt, also known as Fura-2 Leakage Resistant, is a cell-impermeable derivative of the popular calcium indicator Fura-2. Its fundamental mechanism of action lies in its ability to bind to free intracellular calcium ions (Ca²⁺), leading to a conformational change in the molecule. This change elicits a shift in its fluorescence excitation spectrum, while the emission maximum remains relatively constant.

Specifically, in its Ca²⁺-free state, Fura PE-3 has an excitation maximum at approximately 380 nm. Upon binding to Ca²⁺, the excitation peak shifts to a shorter wavelength, around 340 nm.[1] The fluorescence emission for both states is consistently observed at approximately 505 nm.[1] This dual-excitation characteristic is the basis for ratiometric imaging, a powerful technique that allows for the accurate determination of intracellular Ca²⁺ concentrations, largely independent of variables such as dye concentration, cell thickness, and photobleaching.[2]

The concentration of intracellular calcium can be calculated from the ratio of fluorescence intensities emitted at 505 nm when the dye is excited at 340 nm and 380 nm, respectively. This relationship is described by the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) [3]

Where:

  • [Ca²⁺] is the intracellular calcium concentration.

  • Kd is the dissociation constant of the Fura PE-3/Ca²⁺ complex.

  • R is the measured ratio of fluorescence intensities (F340 / F380).

  • Rmin is the ratio in the absence of calcium.

  • Rmax is the ratio at saturating calcium concentrations.

  • Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm in calcium-free and calcium-saturating conditions, respectively.

cluster_excitation Fluorescence Excitation cluster_emission Fluorescence Emission Fura_PE3_free Fura PE-3 (Ca²⁺-free) Fura_PE3_bound Fura PE-3 (Ca²⁺-bound) Fura_PE3_free->Fura_PE3_bound Binds Ca²⁺ Excitation_380 Excitation at 380 nm Fura_PE3_free->Excitation_380 Optimal excitation Fura_PE3_bound->Fura_PE3_free Dissociates Excitation_340 Excitation at 340 nm Fura_PE3_bound->Excitation_340 Optimal excitation Ca2 Ca²⁺ Emission_505 Emission at 505 nm Excitation_380->Emission_505 Excitation_340->Emission_505

Mechanism of Fura PE-3 Ca²⁺ Detection.

Quantitative Data

The following table summarizes the key quantitative properties of this compound salt.

PropertyValueReference
Dissociation Constant (Kd) for Ca²⁺ 145 nM[1]
Excitation Maximum (Ca²⁺-bound) 340 nm[1]
Excitation Maximum (Ca²⁺-free) 380 nm[1]
Emission Maximum 505 nm[1]
Molecular Weight ~978.1 g/mol
Form Potassium Salt
Cell Permeability Impermeable[1]

Experimental Protocols

As this compound salt is cell-impermeable, it must be introduced into the cytoplasm through invasive techniques. The following are generalized protocols that serve as a starting point for experimental design. Optimal parameters, such as dye concentration and loading time, should be empirically determined for each cell type and experimental setup.

Cell Loading Methodologies

Microinjection is a precise method for delivering the dye into single cells.

  • Prepare Fura PE-3 Solution: Dissolve this compound salt in a suitable intracellular buffer (e.g., a potassium-based solution mimicking the cytosol) to a final concentration of 1-10 mM.

  • Backfill Micropipette: Carefully backfill a fine-tipped glass micropipette with the Fura PE-3 solution.

  • Cell Impalement: Under microscopic guidance, carefully impale the target cell with the micropipette.

  • Injection: Apply a brief pulse of positive pressure to inject a small volume of the dye solution into the cytoplasm.

  • Recovery: Allow the cell to recover for a period before commencing imaging experiments.

Electroporation can be used to load a population of cells simultaneously.

  • Cell Preparation: Harvest and wash cells, then resuspend them in an electroporation buffer with low ionic strength.

  • Add Fura PE-3: Add this compound salt to the cell suspension to a final concentration of 10-100 µM.

  • Electroporation: Transfer the cell suspension to an electroporation cuvette and apply a high-voltage electrical pulse. The optimal voltage and pulse duration are cell-type dependent and should be optimized.

  • Recovery and Plating: Allow the cells to recover in a suitable culture medium before plating for imaging experiments.

For researchers conducting simultaneous electrophysiological recordings and calcium imaging, Fura PE-3 can be loaded via the patch pipette.

  • Prepare Pipette Solution: Add this compound salt to the intracellular patch-clamp solution at a concentration of 50-200 µM.

  • Establish Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on the target cell.

  • Dye Diffusion: The dye will diffuse from the pipette into the cell's cytoplasm. Allow sufficient time for equilibration before imaging.

cluster_prep Preparation cluster_loading Cell Loading (Select one) Prepare_Dye Prepare Fura PE-3 Potassium Salt Solution Microinjection Microinjection Prepare_Dye->Microinjection Electroporation Electroporation Prepare_Dye->Electroporation Patch_Pipette Patch Pipette Prepare_Dye->Patch_Pipette Prepare_Cells Prepare Cells Prepare_Cells->Microinjection Prepare_Cells->Electroporation Prepare_Cells->Patch_Pipette Imaging Ratiometric Fluorescence Imaging (Ex: 340/380 nm, Em: 505 nm) Microinjection->Imaging Electroporation->Imaging Patch_Pipette->Imaging Calibration Intracellular Calibration Imaging->Calibration Data_Analysis Data Analysis (Grynkiewicz Equation) Calibration->Data_Analysis

Experimental Workflow for Fura PE-3.
Intracellular Calibration

Accurate quantification of intracellular Ca²⁺ requires calibration of the fluorescence ratio. This is typically performed in situ at the end of an experiment.

  • Determine Rmin (Minimum Ratio): Perfuse the cells with a calcium-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin or Br-A23187) to deplete intracellular calcium. The resulting fluorescence ratio is Rmin.

  • Determine Rmax (Maximum Ratio): Subsequently, perfuse the cells with a high-calcium buffer (e.g., 1-10 mM CaCl₂) containing the same calcium ionophore to saturate the intracellular Fura PE-3 with calcium. The resulting fluorescence ratio is Rmax.

  • Determine Sf2 / Sb2: This factor is the ratio of the fluorescence intensity at 380 nm during the Rmin measurement to the intensity at 380 nm during the Rmax measurement.

  • Calculate [Ca²⁺]: Use the experimentally determined Rmin, Rmax, and Sf2 / Sb2 values, along with the known Kd of Fura PE-3, in the Grynkiewicz equation to calculate the intracellular calcium concentration for each measured ratio (R).

Ratiometric Measurement Principle

The ratiometric measurement is a key advantage of Fura PE-3. By taking the ratio of the fluorescence intensities at the two excitation wavelengths, the measurement becomes largely insensitive to variations in dye concentration, which can arise from uneven loading, photobleaching, or changes in cell volume.

cluster_inputs Calibration Parameters F340 Fluorescence Intensity at 340 nm Excitation (F₃₄₀) Ratio Calculate Ratio R = F₃₄₀ / F₃₈₀ F340->Ratio F380 Fluorescence Intensity at 380 nm Excitation (F₃₈₀) F380->Ratio Grynkiewicz Apply Grynkiewicz Equation Ratio->Grynkiewicz Ca_Concentration [Ca²⁺]i Grynkiewicz->Ca_Concentration Kd K_d Kd->Grynkiewicz Rmin R_min Rmin->Grynkiewicz Rmax R_max Rmax->Grynkiewicz Sf2_Sb2 S_f2 / S_b2 Sf2_Sb2->Grynkiewicz

References

Fura-PE3: An In-depth Technical Guide for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-PE3, a ratiometric fluorescent indicator for the precise measurement of intracellular calcium ([Ca²⁺]i). Fura-PE3, also known as Fura-2 Leakage Resistant, is a derivative of the widely used Fura-2, engineered to address the common issue of dye leakage from cells, thereby offering improved signal stability and accuracy over extended experimental periods. This document details its properties, experimental protocols, and applications in studying calcium signaling pathways.

Core Principles of Fura-PE3 for Calcium Measurement

Fura-PE3 is a UV-excitable dye that exhibits a spectral shift upon binding to Ca²⁺. This ratiometric nature allows for the accurate determination of intracellular calcium concentrations, largely independent of variations in dye concentration, cell thickness, or instrument settings.[1][2][3] The acetoxymethyl (AM) ester form of Fura-PE3 is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, which is trapped within the cytosol.[4][5][6]

The key principle of ratiometric measurement with Fura-PE3 involves exciting the dye at two different wavelengths—one near the isosbestic point (calcium-insensitive) and one at the calcium-sensitive wavelength—and measuring the ratio of the fluorescence emission intensities. This ratio is directly proportional to the intracellular free calcium concentration.

Quantitative Data

The following tables summarize the key quantitative properties of Fura-PE3, facilitating its comparison and integration into experimental designs.

Table 1: Spectral Properties of Fura-PE3

StateExcitation Maximum (λex)Emission Maximum (λem)
Ca²⁺-free363 - 380 nm[7][8]~505 - 512 nm[6][8]
Ca²⁺-bound335 - 340 nm[4][7]~495 - 505 nm[4][8]

Table 2: Physicochemical Properties of Fura-PE3

PropertyValueReference
Dissociation Constant (Kd) for Ca²⁺~145 nM[2][7][8]
FormPotassium Salt, AM Ester[4][7]
Solubility (AM Ester)Anhydrous DMSO[4][9]
Storage (AM Ester Stock)-20°C, desiccated, protected from light[4][6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for using Fura-PE3 AM ester for intracellular calcium measurements.

Reagent Preparation

a. Fura-PE3 AM Stock Solution:

  • Warm the vial of Fura-PE3 AM ester to room temperature before opening to prevent moisture condensation.[6]

  • Prepare a 1-10 mM stock solution by dissolving the Fura-PE3 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[4][9]

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.[4][6] Avoid repeated freeze-thaw cycles.

b. Pluronic™ F-127 Solution:

  • Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in anhydrous DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffer.[4][9]

c. Loading Buffer:

  • Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer (e.g., 136 mM NaCl, 10 mM HEPES, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 25 mM glucose, pH 7.4).[6][9]

  • Avoid amine-containing buffers like Tris.[4]

Cell Loading Protocol

This protocol is a general guideline and should be optimized for each cell type and experimental condition.

a. For Adherent Cells:

  • Plate cells on glass coverslips or in clear-bottom, black-walled microplates suitable for fluorescence microscopy or plate reader assays.

  • Grow cells to the desired confluency (typically 80-90%).[5]

  • Prepare the loading solution: Dilute the Fura-PE3 AM stock solution into the loading buffer to a final concentration of 1-5 µM.[4][9]

  • To aid solubilization, first mix the Fura-PE3 AM stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting in the buffer.[4]

  • Aspirate the culture medium from the cells and wash once with pre-warmed loading buffer.[10]

  • Add the Fura-PE3 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[6][9][10] Note: Incubation at 37°C may promote dye compartmentalization in organelles; room temperature incubation is often preferred for cytoplasmic measurements.[6][9]

  • After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.[5][10]

  • Incubate the cells in fresh buffer for an additional 20-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[5][10]

b. For Suspension Cells:

  • Harvest and wash cells by centrifugation (e.g., 300 x g for 5 minutes).[5]

  • Resuspend the cell pellet in loading buffer at an appropriate density.

  • Add the Fura-PE3 AM loading solution (prepared as described above) to the cell suspension.

  • Incubate for 15-60 minutes at room temperature or 37°C with gentle agitation, protected from light.[10]

  • Pellet the cells by centrifugation and remove the supernatant.

  • Wash the cells twice by resuspending in fresh loading buffer and centrifuging.[10]

  • Resuspend the final cell pellet in fresh buffer and allow for de-esterification for 20-30 minutes.[10]

Intracellular Calcium Measurement

a. Equipment Setup:

  • A fluorescence imaging system (microscope) or a fluorescence plate reader equipped with:

    • An excitation light source capable of providing light at ~340 nm and ~380 nm.[1][11]

    • An emission filter centered around 510 nm.[1][11]

    • Software capable of alternating excitation wavelengths and calculating the 340/380 nm fluorescence ratio.[5]

b. Data Acquisition:

  • Mount the coverslip with loaded cells in a perfusion chamber or place the microplate in the reader.

  • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

  • Apply the experimental stimulus (e.g., agonist, antagonist, ionophore).

  • Continue recording the fluorescence ratio to monitor changes in intracellular calcium concentration.

Calibration of the Fura-PE3 Signal

To convert the fluorescence ratio into absolute [Ca²⁺]i values, a calibration is necessary. The most common method is the in situ calibration using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)[12]

Where:

  • Kd is the dissociation constant of Fura-PE3 for Ca²⁺ (~145 nM).[2][7][8]

  • R is the experimentally measured 340/380 nm fluorescence ratio.

  • Rmin is the ratio in the absence of Ca²⁺ (zero calcium).

  • Rmax is the ratio at saturating Ca²⁺ concentrations.

  • Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm under Ca²⁺-free and Ca²⁺-bound conditions, respectively.[12]

In Situ Calibration Protocol:

  • At the end of an experiment, expose the cells to a calcium ionophore (e.g., 5-10 µM ionomycin) in a calcium-free buffer containing a calcium chelator (e.g., 5 mM EGTA) to determine Rmin .

  • Next, perfuse the cells with a high calcium buffer (e.g., 10 mM CaCl₂) containing the same concentration of ionophore to determine Rmax .

  • The fluorescence intensity at 380 nm during the Rmin measurement gives Sf2, and during the Rmax measurement gives Sb2.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to Fura-PE3 usage.

G_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Neurotransmitter, Hormone) GPCR GPCR Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Directly activates other pathways FuraPE3 Fura-PE3 measures [Ca²⁺]i increase Ca_release->FuraPE3 PKC->Cellular_Response Phosphorylates targets ER ER Ca²⁺ Store ER->Ca_release Releases Ca²⁺ IP3R->ER Opens channel

Caption: GPCR-mediated intracellular calcium signaling pathway measured by Fura-PE3.

G_Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents 1. Prepare Fura-PE3 AM Stock & Loading Buffer plate_cells 2. Plate Cells prep_reagents->plate_cells load_dye 3. Incubate with Fura-PE3 AM plate_cells->load_dye wash 4. Wash Extracellular Dye load_dye->wash deesterify 5. De-esterification wash->deesterify acquire_baseline 6. Acquire Baseline (340/380 Ratio) deesterify->acquire_baseline stimulate 7. Apply Stimulus acquire_baseline->stimulate record_response 8. Record [Ca²⁺]i Change stimulate->record_response calibrate 9. In Situ Calibration (Rmin, Rmax) record_response->calibrate calculate 10. Calculate [Ca²⁺]i (Grynkiewicz Eq.) calibrate->calculate

Caption: Experimental workflow for intracellular calcium measurement using Fura-PE3 AM.

Applications in Research and Drug Development

The ability to accurately measure intracellular calcium dynamics is fundamental to many areas of biological research and is a cornerstone of drug discovery.

  • Neuroscience: Fura-PE3 is used to study calcium signaling in neurons related to neurotransmission, synaptic plasticity, and excitotoxicity.[13]

  • Cardiovascular Research: It enables the investigation of calcium handling in cardiomyocytes, which is critical for muscle contraction and implicated in various cardiac pathologies.

  • Drug Screening: High-throughput screening (HTS) assays often utilize fluorescent calcium indicators like Fura-PE3 to screen compound libraries for activity against G protein-coupled receptors (GPCRs) and ion channels, which are major drug targets.[8][13][14] The improved dye retention of Fura-PE3 is particularly advantageous for automated, multi-well plate-based assays.

Advantages and Disadvantages of Fura-PE3

Advantages:

  • Reduced Leakage: The primary advantage over Fura-2 is its enhanced retention within cells, leading to more stable and prolonged measurements.[4]

  • Ratiometric Measurement: Minimizes artifacts from uneven dye loading, photobleaching, and changes in cell volume, providing more accurate and reproducible data.[1][3]

  • High Calcium Affinity: With a Kd of ~145 nM, it is well-suited for measuring resting calcium levels and subtle changes in concentration.[2][7][8]

Disadvantages:

  • UV Excitation: Requires a UV light source, which can be phototoxic to cells over long exposure times and may require specialized optics.

  • Potential for Compartmentalization: Like other AM esters, Fura-PE3 can sometimes be sequestered into organelles such as mitochondria, which can interfere with the measurement of cytosolic calcium.[6][9]

  • Lower Quantum Yield: Compared to some non-ratiometric dyes, the overall fluorescence intensity can be lower.

References

Fura PE-3 Potassium Salt: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fura PE-3 potassium salt, also known as Fura-2 Leakage Resistant (LR) potassium salt, is a ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations. Its enhanced cellular retention compared to its acetoxymethyl (AM) ester counterpart makes it a valuable tool for long-term studies in various cell types. This technical guide provides an in-depth overview of its solubility and storage properties, complete with experimental protocols and visualizations to ensure optimal handling and experimental success.

Core Properties

This compound salt is the membrane-impermeant form of the dye, requiring direct introduction into the cytoplasm. Upon binding to Ca²⁺, its fluorescence excitation maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), with an emission maximum around 505 nm. This ratiometric property allows for accurate quantification of calcium levels, minimizing the effects of uneven dye loading, photobleaching, and cell thickness.

Solubility

This compound salt is readily soluble in aqueous solutions and polar organic solvents. While exact solubility limits can vary based on the specific batch and purity, the following provides a practical guide for solution preparation.

Table 1: Solubility of this compound Salt

SolventSolubilityPreparation Notes
Water (deionized, sterile)SolubleTo prepare a stock solution, dissolve the solid in water to a concentration of 1-10 mM. Gentle vortexing may be required. For quantitative dilutions, refer to the reconstitution table below.
Dimethyl sulfoxide (DMSO), anhydrousSolubleCan be used to prepare concentrated stock solutions (e.g., 1-10 mM). Ensure DMSO is anhydrous to prevent hydrolysis.
Physiological Buffers (e.g., HEPES, PBS)SolubleIt is recommended to prepare a concentrated stock solution in water or DMSO first and then dilute it to the final working concentration in the desired buffer.

Table 2: Reconstitution Guide for Aqueous Stock Solutions

This table provides the volume of water required to reconstitute a specific mass of this compound salt to a desired concentration.

Mass of Fura PE-3Volume of Water for 1 mM SolutionVolume of Water for 5 mM SolutionVolume of Water for 10 mM Solution
1 mg890 µL178 µL89 µL
5 mg4.45 mL890 µL445 µL
10 mg8.90 mL1.78 mL890 µL
(Based on a molecular weight of 1123.6 g/mol )

Storage and Stability

Proper storage of this compound salt is crucial to maintain its integrity and performance. Recommendations for both the solid form and solutions are outlined below.

Table 3: Storage and Stability of this compound Salt

FormStorage TemperatureDurationHandling Precautions
Solid -20°C≥ 4 years[1]Store desiccated and protected from light. Allow the vial to warm to room temperature before opening to prevent condensation.
Aqueous Stock Solution -20°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Stock Solution -80°CUp to 1 yearRecommended for long-term storage to minimize degradation. Aliquot and protect from light.
DMSO Stock Solution -20°CUp to 6 monthsEnsure the DMSO is anhydrous and the container is tightly sealed to prevent moisture absorption. Protect from light.

Experimental Protocols

As a membrane-impermeant salt, Fura PE-3 must be introduced into cells using physical or electrical methods.

Preparation of a 10 mM Stock Solution in Water
  • Allow the vial of solid this compound salt to equilibrate to room temperature.

  • Add the appropriate volume of sterile, deionized water to achieve a 10 mM concentration (refer to Table 2).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use tubes (e.g., 10-20 µL) to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Introduction into Cells

1. Microinjection:

  • Principle: A fine glass micropipette is used to directly inject the Fura PE-3 solution into the cytoplasm of a single cell.

  • Methodology:

    • Prepare a working solution of this compound salt in an appropriate injection buffer (e.g., a potassium-based intracellular-like solution) at a concentration typically ranging from 100 µM to 1 mM.

    • Back-fill a clean micropipette with the Fura PE-3 working solution.

    • Using a micromanipulator, carefully insert the micropipette into the target cell.

    • Apply a small amount of positive pressure to inject the dye into the cytoplasm.

    • Monitor the injection process visually using a microscope.

    • Allow the cell to recover for a short period before commencing the calcium imaging experiment.

2. Electroporation:

  • Principle: A high-voltage electrical pulse is applied to a suspension of cells, transiently permeabilizing the cell membrane and allowing the entry of Fura PE-3 from the surrounding medium.

  • Methodology:

    • Harvest and wash the cells, resuspending them in an electroporation buffer that has low ionic strength.

    • Add this compound salt to the cell suspension to a final concentration of 10-100 µM.

    • Transfer the cell suspension to an electroporation cuvette.

    • Apply the optimized electrical pulse using an electroporator.

    • Allow the cells to recover in a suitable culture medium for a period to allow the membranes to reseal.

    • Wash the cells to remove excess extracellular dye before imaging.

Visualizations

Signaling Pathway

Fura PE-3 is instrumental in studying calcium signaling pathways, such as the G-protein coupled receptor (GPCR) and phospholipase C (PLC) pathway.

G_protein_coupled_receptor_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol [Ca²⁺]i FuraPE3 Fura PE-3 Ca_cytosol->FuraPE3 Detected by Response Cellular Response Ca_cytosol->Response Triggers Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a calcium imaging experiment using this compound salt.

Fura_PE3_Workflow A Prepare 10 mM Fura PE-3 Stock Solution (Water) B Prepare Working Solution (100 µM - 1 mM in buffer) A->B C Load Cells with Fura PE-3 (Microinjection or Electroporation) B->C D Cell Recovery and Removal of Extracellular Dye C->D E Mount Cells on Microscope Stage D->E F Acquire Baseline Fluorescence (Excitation at 340nm & 380nm) E->F G Apply Stimulus (e.g., agonist) F->G H Record Fluorescence Changes Over Time G->H I Calculate 340/380 Ratio and Determine [Ca²⁺]i H->I

Caption: Experimental workflow for calcium imaging.

References

Fura PE-3: A Technical Guide to Ratiometric Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis. Consequently, the precise measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) is fundamental to research in cell biology and drug development. Fura PE-3, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a high-performance, ratiometric fluorescent indicator designed for the quantitative measurement of intracellular calcium.[1] It is a derivative of the widely used Fura-2 dye, engineered to overcome a key limitation of its predecessor: leakage from the cytoplasm and sequestration into organelles.[2] This improved intracellular retention makes Fura PE-3 an ideal probe for long-term experiments and for cell types prone to dye extrusion, ensuring more stable and reliable Ca²⁺ measurements over time.[3]

Like Fura-2, Fura PE-3 is a dual-excitation indicator. Upon binding to Ca²⁺, its peak excitation wavelength shifts from approximately 364 nm to 335 nm, while the fluorescence emission maximum remains relatively constant at around 495-502 nm.[2][4] By measuring the ratio of fluorescence intensity at these two excitation wavelengths, one can determine the [Ca²⁺]i in a way that corrects for variables such as dye concentration, cell thickness, and photobleaching, providing a robust and quantifiable readout of cellular calcium dynamics.[5]

Core Principles of Ratiometric Measurement

The key advantage of Fura PE-3 is its ratiometric nature, which provides a quantitative measure of [Ca²⁺]i independent of several confounding experimental variables.[5] The dye exhibits a shift in its absorption (excitation) spectrum upon binding calcium, a phenomenon known as dual-excitation ratiometry.

  • Calcium-Free State: In the absence of calcium, Fura PE-3 has a peak absorbance (and thus peak fluorescence excitation) at a longer wavelength, approximately 363-380 nm.[3][6]

  • Calcium-Bound State: When saturated with calcium, the peak absorbance shifts to a shorter wavelength, approximately 335-340 nm.[2][3]

  • Isosbestic Point: There is a specific wavelength, the isosbestic point, at which the absorbance is independent of the calcium concentration.

  • Emission: Regardless of the excitation wavelength or calcium-binding state, the dye's fluorescence emission maximum is consistently around 510 nm.[6][7]

The experimental procedure involves alternately exciting the Fura PE-3 loaded cells with light at ~340 nm and ~380 nm and measuring the corresponding fluorescence emission intensity at ~510 nm for each excitation wavelength. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is then calculated. This ratio is directly proportional to the intracellular calcium concentration.[5] An increase in [Ca²⁺]i leads to a higher fluorescence intensity upon 340 nm excitation and a lower intensity upon 380 nm excitation, resulting in an increased F₃₄₀/F₃₈₀ ratio.

Caption: Ratiometric measurement principle of Fura PE-3.

Quantitative Data Summary

PropertyValueConditions / Notes
Excitation Maximum (λex) ~335 nmCa²⁺-Saturated
~364 nmCa²⁺-Free
Emission Maximum (λem) ~495-505 nmLargely independent of Ca²⁺ concentration.[2][3]
Dissociation Constant (Kd) ~145 nMFor Ca²⁺ at 22°C, pH 7.2.[1][3]
Molar Extinction Coefficient (ε) ~35,000 M⁻¹cm⁻¹At 335 nm (Ca²⁺-Saturated). Value for Fura-2.[3]
~27,000 M⁻¹cm⁻¹At 363 nm (Ca²⁺-Free). Value for Fura-2.[3]
Fluorescence Quantum Yield (Φf) ~0.49Ca²⁺-Saturated. Value for Fura-2.[2][8]
~0.23Ca²⁺-Free. Value for Fura-2.[1][2]

Detailed Experimental Protocols

Cell Loading with Fura PE-3 AM

The acetoxymethyl (AM) ester form of Fura PE-3 is a membrane-permeant version of the dye that can be loaded into cells via incubation.[4] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, Ca²⁺-sensitive form of Fura PE-3 in the cytosol.[2]

Materials:

  • Fura PE-3 AM (or Fura-2 LR, AM)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127, 20% solution in DMSO

  • Balanced salt solution appropriate for the cells (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.2-7.4)

  • Probenecid (optional, anion transport inhibitor to further reduce leakage)

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM Fura PE-3 AM stock solution in anhydrous DMSO.[2] Aliquot into single-use volumes and store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

    • (Optional) Prepare a stock solution of Probenecid.

  • Prepare Loading Buffer:

    • On the day of the experiment, warm the Fura PE-3 AM stock solution to room temperature.

    • For a final loading concentration of 1-5 µM, first mix the required volume of the Fura PE-3 AM stock with an equal volume of 20% Pluronic F-127 solution.[2] This aids in dispersing the dye in the aqueous buffer.

    • Dilute this mixture into the pre-warmed physiological buffer to achieve the final desired concentration (e.g., for a 2 µM final concentration, add 1 µL of 2 mM Fura PE-3 AM stock to 1 mL of buffer). The final Pluronic F-127 concentration will be approximately 0.02%.[2]

    • (Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM to improve dye retention.[9]

  • Cell Loading:

    • For adherent cells, remove the culture medium and replace it with the Fura PE-3 AM loading buffer.

    • For cells in suspension, pellet the cells and resuspend them in the loading buffer.[10]

    • Incubate the cells for 15-60 minutes at a temperature appropriate for the cell type (typically 20-37°C).[2][9] Optimal loading time and temperature must be determined empirically.

    • Note: Lowering the incubation temperature can sometimes reduce dye compartmentalization into organelles.[9]

  • Wash and De-esterification:

    • After incubation, remove the loading buffer.

    • Wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing probenecid if used during loading) to remove extracellular dye.

    • Incubate the cells for an additional 20-30 minutes at the same temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[6][11] The cells are now ready for imaging.

Ratiometric Imaging and Data Acquisition

Equipment:

  • An inverted fluorescence microscope equipped with a light source capable of rapidly alternating excitation wavelengths (e.g., xenon arc lamp with filter wheel or LED light source).[5]

  • Excitation filters for ~340 nm and ~380 nm.

  • A dichroic mirror and an emission filter centered around ~510 nm.

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition software capable of controlling the hardware and performing ratio calculations.

Protocol:

  • Place the prepared cells on the microscope stage.

  • Using the acquisition software, set up a time-lapse experiment.

  • Configure the software to sequentially capture images with excitation at 340 nm and 380 nm. The emission is collected at ~510 nm for both.

  • Establish a baseline recording of the resting F₃₄₀/F₃₈₀ ratio for a few minutes before applying any stimulus.

  • Add the agonist or experimental compound and continue recording the fluorescence changes over time.

  • The software should calculate the ratio of the 340 nm image to the 380 nm image on a pixel-by-pixel basis in real-time or during post-processing.

Conversion of Ratio to [Ca²⁺]i (Calibration)

To convert the measured fluorescence ratio (R) into an absolute calcium concentration, the following equation, developed by Grynkiewicz, Poenie, and Tsien, is used:

[Ca²⁺]i = Kd * Q * (R - Rmin) / (Rmax - R)

Where:

  • Kd: The dissociation constant of the indicator (~145 nM for Fura PE-3).[1]

  • R: The experimentally measured ratio of fluorescence intensities (F₃₄₀/F₃₈₀).

  • Rmin: The ratio in the absence of Ca²⁺ (zero calcium).

  • Rmax: The ratio at Ca²⁺ saturation.

  • Q: The ratio of fluorescence intensity of the free indicator to the bound indicator at 380 nm excitation (Fmin₃₈₀ / Fmax₃₈₀).

The calibration parameters (Rmin, Rmax, Q) are determined empirically and are specific to the experimental setup (microscope, filters, etc.). This is typically done in situ at the end of an experiment.

In Situ Calibration Protocol:

  • At the end of the experiment, record the ratio (R) from the cells.

  • To determine Rmax , perfuse the cells with a buffer containing a high concentration of Ca²⁺ (e.g., 5-10 mM) and a calcium ionophore (e.g., 5-10 µM Ionomycin) to equilibrate intracellular and extracellular Ca²⁺. Record the stable, maximum fluorescence ratio.

  • To determine Rmin , subsequently perfuse the cells with a calcium-free buffer containing a high concentration of a calcium chelator (e.g., 10 mM EGTA) and the ionophore. This will remove all intracellular Ca²⁺. Record the stable, minimum fluorescence ratio.

  • The values for Fmin₃₈₀ and Fmax₃₈₀ are taken from the 380nm channel data during the Rmin and Rmax measurements, respectively, to calculate Q.

Experimental_Workflow Start Prepare Cells (Adherent or Suspension) Prep_Stock Prepare 1-10 mM Fura PE-3 AM Stock in DMSO Start->Prep_Stock Prep_Load Prepare 1-5 µM Loading Buffer (with 0.02% Pluronic F-127) Start->Prep_Load Prep_Stock->Prep_Load Load Incubate Cells with Dye (15-60 min, 20-37°C) Prep_Load->Load Wash Wash Cells 2-3x with Physiological Buffer Load->Wash Deesterify De-esterification (Incubate 20-30 min) Wash->Deesterify Image Ratiometric Imaging (Alternate 340nm/380nm Excitation, ~510nm Emission) Deesterify->Image Calculate_Ratio Calculate Ratio (R = F₃₄₀ / F₃₈₀) Image->Calculate_Ratio Calibrate In Situ Calibration (Optional) (Determine Rmin, Rmax, Q) Image->Calibrate Final_Calc Calculate [Ca²⁺]i using Grynkiewicz Equation Calculate_Ratio->Final_Calc Calibrate->Final_Calc

Caption: Experimental workflow for using Fura PE-3.

Application in Signaling Pathway Analysis

Fura PE-3 is instrumental in dissecting signaling pathways that involve changes in intracellular calcium. A classic example is the pathway initiated by Gq-coupled G protein-coupled receptors (GPCRs).

Upon ligand binding, the GPCR activates the Gq alpha subunit, which in turn activates the enzyme Phospholipase C (PLC).[6] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[6] While DAG remains in the membrane to activate Protein Kinase C (PKC), IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[6] This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, causing a rapid and transient increase in [Ca²⁺]i. This calcium signal is precisely what Fura PE-3 measures, providing a dynamic readout of GPCR activation and downstream signaling.

Signaling_Pathway Ligand Agonist / Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (on ER) IP3->IP3R binds & opens Ca_Release Ca²⁺ Release IP3R->Ca_Release ER Ca²⁺ Store (Endoplasmic Reticulum) Fura Measured by Fura PE-3 Ca_Release->Fura

Caption: GPCR/Gq pathway leading to measurable Ca²⁺ release.

References

Fura PE-3: A Technical Guide to Calcium Ion Selectivity and Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the calcium indicator Fura PE-3, with a specific focus on its interaction with potassium ions (K⁺) and its high selectivity for calcium ions (Ca²⁺). While a precise dissociation constant (Kd) for potassium is not a standardly reported metric due to the dye's exceptional selectivity, this document will detail the available data on Ca²⁺ affinity in the presence of physiological potassium concentrations and provide the experimental framework for assessing ion selectivity.

Core Concept: High Selectivity of Fura PE-3 for Calcium

Fura PE-3, a derivative of Fura-2, is a ratiometric fluorescent indicator designed for the precise measurement of intracellular Ca²⁺ concentrations. A key characteristic of the Fura family of dyes is their high binding affinity for Ca²⁺ and, critically, their very low affinity for other cations that are abundant in the cellular environment, such as K⁺ and magnesium (Mg²⁺). This high selectivity is paramount for accurate Ca²⁺ measurements, as the intracellular concentration of K⁺ (around 140 mM) is several orders of magnitude higher than basal Ca²⁺ levels (around 100 nM).

The molecular structure of Fura PE-3, like other BAPTA-based indicators, forms a coordination complex that is sterically and electronically optimized to bind Ca²⁺. The binding of monovalent cations like K⁺ is energetically unfavorable, resulting in extremely weak interactions that are generally considered negligible and are not typically quantified with a specific Kd value in the literature. Instead, the high selectivity is demonstrated by determining the Ca²⁺ Kd in solutions containing physiological concentrations of K⁺.

Quantitative Data: Fura PE-3 Calcium Affinity

The dissociation constant (Kd) for Ca²⁺ is the most critical parameter for a calcium indicator. For Fura PE-3 (often referred to as Fura-2 Leakage Resistant), the Ca²⁺ Kd is determined under conditions that mimic the intracellular ionic environment, including the presence of potassium.

IonDissociation Constant (Kd)Experimental Conditions
Ca²⁺~145 nMIn buffers containing 100 mM KCl, 10 mM MOPS, pH 7.20, with 0-10 mM CaEGTA at 22°C.[1]
K⁺Not typically reported (very high)The high concentration of KCl in the standard calibration buffer does not significantly interfere with Ca²⁺ binding, indicating very low affinity.

Experimental Protocols

The determination of the Ca²⁺ dissociation constant for Fura PE-3 is fundamental to its use and inherently demonstrates its selectivity over potassium. The following is a generalized protocol for the in vitro calibration of Fura PE-3 using a spectrofluorometer.

Protocol: Determination of Fura PE-3 Ca²⁺ Dissociation Constant (Kd)

1. Preparation of Calibration Buffers:

  • Ca²⁺-free Buffer (Zero Calcium): Prepare a solution containing 100 mM KCl, 10 mM MOPS, and 10 mM K₂EGTA. Adjust the pH to 7.20. This buffer is used to determine the fluorescence of the Ca²⁺-free indicator (Fmin).

  • Ca²⁺-saturating Buffer (High Calcium): Prepare a solution containing 100 mM KCl, 10 mM MOPS, and 10 mM CaEGTA. Adjust the pH to 7.20. This buffer is used to determine the fluorescence of the Ca²⁺-bound indicator (Fmax).

  • Intermediate Ca²⁺ Buffers: A series of calibration buffers with known free Ca²⁺ concentrations are prepared by mixing the Ca²⁺-free and Ca²⁺-saturating buffers in different ratios. The free Ca²⁺ concentration can be calculated using software such as MaxChelator.

2. Preparation of Fura PE-3 Solution:

  • Prepare a stock solution of Fura PE-3 (potassium salt) in a Ca²⁺-free aqueous buffer.

  • Add a small aliquot of the Fura PE-3 stock solution to each of the calibration buffers to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

3. Spectrofluorometric Measurement:

  • For each calibration buffer containing Fura PE-3, measure the fluorescence intensity at the emission maximum (~510 nm) while alternating the excitation wavelength between 340 nm (for Ca²⁺-bound Fura PE-3) and 380 nm (for Ca²⁺-free Fura PE-3).

  • Correct for background fluorescence by measuring the intensity of the calibration buffers without the indicator.

4. Calculation of the Dissociation Constant (Kd):

  • The ratio (R) of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀) is calculated for each known Ca²⁺ concentration.

  • The following equation, derived by Grynkiewicz, Poenie, and Tsien, is used to calculate the free Ca²⁺ concentration: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    • R: The measured fluorescence ratio.

    • Rmin: The ratio in the Ca²⁺-free buffer.

    • Rmax: The ratio in the Ca²⁺-saturating buffer.

    • Sf2/Sb2: The ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of the indicator, respectively.

  • The Kd can be determined by plotting the known [Ca²⁺] against the measured fluorescence ratios and fitting the data to the above equation.

To assess the selectivity for Ca²⁺ over K⁺, one could, in principle, perform titrations with varying concentrations of KCl at a constant, low level of Ca²⁺. However, due to the extremely low affinity for K⁺, significant changes in fluorescence are not expected even at high physiological concentrations of K⁺. The standard calibration protocol in high KCl buffer is the accepted method to demonstrate the utility of the dye in a cellular context.

Visualizations

Signaling Pathway and Measurement Principle

G cluster_0 Cellular Environment cluster_1 Ratiometric Fluorescence Measurement Ca_source Intracellular Ca²⁺ Stores (e.g., ER, Mitochondria) Free_Ca Cytosolic Free Ca²⁺ Ca_source->Free_Ca Release Ca_channel Plasma Membrane Ca²⁺ Channels Ca_channel->Free_Ca Influx Fura_PE3_free Fura PE-3 (K⁺ salt) (Ca²⁺-free) Free_Ca->Fura_PE3_free Binding Fura_PE3_bound Fura PE-3-Ca²⁺ Complex (Ca²⁺-bound) Fura_PE3_free->Fura_PE3_bound Emission_510 Emission at ~510 nm Fura_PE3_free->Emission_510 Fura_PE3_bound->Emission_510 Excitation_380 Excitation at 380 nm Excitation_380->Fura_PE3_free High Fluorescence Excitation_340 Excitation at 340 nm Excitation_340->Fura_PE3_bound High Fluorescence Ratio_Calc Ratio Calculation (F₃₄₀ / F₃₈₀) Emission_510->Ratio_Calc Ca_Conc [Ca²⁺] Calculation Ratio_Calc->Ca_Conc

Caption: Principle of ratiometric Ca²⁺ measurement with Fura PE-3.

Experimental Workflow for Kd Determination

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Ca²⁺-free (Fmin) and Ca²⁺-saturating (Fmax) calibration buffers with 100 mM KCl B Prepare intermediate [Ca²⁺] buffers by mixing Fmin and Fmax buffers A->B C Add Fura PE-3 to all buffers B->C D Measure fluorescence at 510 nm for each buffer with excitation at 340 nm and 380 nm C->D E Calculate fluorescence ratio (R = F₃₄₀/F₃₈₀) for each [Ca²⁺] D->E F Determine Rmin and Rmax E->F G Plot [Ca²⁺] vs. R and fit to the Grynkiewicz equation E->G F->G H Determine Kd G->H

Caption: Workflow for determining the Ca²⁺ Kd of Fura PE-3.

References

Fura PE-3: An In-depth Technical Guide to a Ratiometric Calcium Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura PE-3, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a ratiometric fluorescent indicator highly specific for calcium ions (Ca²⁺). It is a derivative of the widely used Fura-2 dye, engineered to improve intracellular retention and reduce leakage from cells. This guide provides a comprehensive overview of the spectral properties, experimental protocols, and underlying principles for the application of Fura PE-3 in intracellular calcium measurements.

It is a common misconception that Fura PE-3 is a potassium (K⁺) indicator. All available data indicates that Fura PE-3 is a sensitive and selective fluorophore for calcium. Its spectral properties shift significantly upon binding to Ca²⁺, making it an invaluable tool for quantifying intracellular calcium concentrations. For researchers interested in measuring intracellular potassium, alternative fluorescent indicators such as PBFI or the IPG/APG family of dyes are recommended.

Core Principles of Fura PE-3 Calcium Indication

Fura PE-3 is a dual-excitation ratiometric dye. This means that the concentration of intracellular calcium can be determined by the ratio of fluorescence intensities emitted at a single wavelength when the dye is excited at two different wavelengths. The key advantages of this ratiometric approach include:

  • Minimization of confounding factors: Ratiometric measurements reduce errors arising from variations in dye concentration, cell path length, and illumination intensity.

  • Accurate quantification: The ratio of fluorescence intensities can be calibrated to provide a quantitative measure of the intracellular calcium concentration.

Upon binding to Ca²⁺, Fura PE-3 undergoes a conformational change that alters its absorption (excitation) spectrum. Specifically, the peak excitation wavelength shifts from approximately 380 nm in the Ca²⁺-free form to around 340 nm when saturated with Ca²⁺.[1] The fluorescence emission maximum, however, remains relatively constant at about 505 nm.[1]

Quantitative Data: Spectral Properties of Fura PE-3

The spectral characteristics of Fura PE-3 are crucial for designing and executing experiments. The following table summarizes the key quantitative data for this indicator.

PropertyCa²⁺-FreeCa²⁺-BoundEmission WavelengthDissociation Constant (Kd)
Excitation Maximum (λex) ~380 nm~340 nm~505 nm~145 nM

Note: The exact wavelengths and Kd may vary slightly depending on the experimental conditions such as pH, temperature, and ionic strength.[1][2][3]

Signaling Pathway Visualization

Intracellular calcium is a ubiquitous second messenger involved in a myriad of cellular processes. Fura PE-3 is instrumental in studying these signaling pathways. A common example is the G-protein coupled receptor (GPCR) signaling cascade that leads to the release of intracellular calcium.

GPCR_Calcium_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ (Measured by Fura PE-3) ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Ca_cyto->PKC Activates Cell_Response Cellular Response Ca_cyto->Cell_Response PKC->Cell_Response

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Protocols

Measuring intracellular calcium using Fura PE-3 involves several key steps: dye loading, fluorescence measurement, and data analysis. The following is a generalized protocol for adherent cells.

Materials
  • Fura PE-3, AM ester form (for cell loading)

  • Pluronic F-127

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cells of interest cultured on coverslips or in microplates

  • Fluorescence microscope or plate reader equipped with appropriate filters for 340nm and 380nm excitation and ~505nm emission.

Experimental Workflow Diagram

Fura_PE3_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Fura PE-3 AM stock solution in DMSO B Prepare loading buffer with Fura PE-3 AM and Pluronic F-127 A->B D Incubate cells with loading buffer B->D C Wash cells with buffer C->D E Wash cells to remove excess dye D->E F Acquire baseline fluorescence at 340nm and 380nm excitation E->F G Apply stimulus (e.g., agonist) F->G H Record fluorescence changes over time G->H I Calculate the 340/380 fluorescence ratio H->I J Calibrate ratio to [Ca²⁺] using the Grynkiewicz equation I->J

Caption: Experimental workflow for intracellular calcium measurement using Fura PE-3.

Detailed Methodology
  • Preparation of Fura PE-3 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fura PE-3 AM in anhydrous DMSO.

    • For a typical loading solution, dilute the Fura PE-3 AM stock to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS).

    • To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, add an equal volume of 20% Pluronic F-127 in DMSO to the Fura PE-3 AM stock before diluting in the buffer.

  • Cell Loading:

    • Wash the cultured cells once with the physiological buffer.

    • Add the Fura PE-3 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading conditions should be determined empirically for each cell type.

    • After incubation, wash the cells twice with the physiological buffer to remove any extracellular dye.

  • Fluorescence Measurement:

    • Place the coverslip with loaded cells into a perfusion chamber on the microscope stage or place the microplate into the plate reader.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~505 nm.

    • Establish a stable baseline fluorescence ratio before applying any experimental stimulus.

    • Introduce the stimulus (e.g., a drug or agonist) and continue to record the fluorescence emission at both excitation wavelengths.

  • Data Analysis and Calibration:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point.

    • To convert the fluorescence ratio to an absolute calcium concentration, a calibration is required. This is typically done at the end of each experiment by determining the minimum ratio (Rmin) in a Ca²⁺-free solution and the maximum ratio (Rmax) in a Ca²⁺-saturating solution.

    • The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [ [Ca^{2+}] = K_d \times \frac{(R - R_{min})}{(R_{max} - R)} \times \frac{S_{f2}}{S_{b2}} ] where:

      • Kd is the dissociation constant of Fura PE-3 for Ca²⁺.

      • R is the measured 340/380 fluorescence ratio.

      • Rmin is the ratio in the absence of calcium.

      • Rmax is the ratio at saturating calcium levels.

      • Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of the dye, respectively.

Conclusion

Fura PE-3 is a powerful and reliable tool for the quantitative measurement of intracellular calcium concentrations. Its ratiometric properties and improved cellular retention make it a superior choice for a wide range of applications in cell biology, neuroscience, and drug discovery. By understanding its spectral properties and adhering to rigorous experimental protocols, researchers can effectively utilize Fura PE-3 to unravel the complex dynamics of calcium signaling in living cells.

References

An In-Depth Technical Guide to Fura PE-3: Properties, Experimental Protocols, and Applications in Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura PE-3, a ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentration. Fura PE-3 is distinguished by its enhanced intracellular retention, making it a valuable tool for long-term studies of calcium signaling dynamics. This document details its physicochemical properties, provides in-depth experimental protocols, and illustrates its application in studying relevant signaling pathways.

Core Properties of Fura PE-3 Potassium Salt

Fura PE-3, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a derivative of the widely used Fura-2 indicator. Its key characteristic is a modification that significantly reduces its leakage from cells, allowing for more stable and prolonged measurements of intracellular calcium.

Physicochemical Data

Quantitative data for this compound salt are summarized below. It is important to note that there can be variations in the reported molecular formula and weight between different suppliers. Researchers should refer to the specifications provided with their specific product.

PropertyValueSource
Molecular Formula C37H35K4N5O17PubChem[1]
Molecular Weight 978.1 g/mol PubChem[1]
Alternative Molecular Formula C31H23K6N3O16 • 5KCayman Chemical[2]
Alternative Formula Weight 1123.6Cayman Chemical[2]
Calcium Dissociation Constant (Kd) 145 nMCayman Chemical[2]
Excitation Wavelengths 340 nm (Ca2+-bound), 380 nm (Ca2+-free)Cayman Chemical[2]
Emission Wavelength 505 nmCayman Chemical[2]

Experimental Protocols

The following sections provide detailed methodologies for the use of Fura PE-3 in intracellular calcium measurements. These protocols are based on established methods for Fura-2 and have been adapted for Fura PE-3.

Cell Loading with Fura PE-3 AM

The acetoxymethyl (AM) ester form of Fura PE-3 is cell-permeant and is used to load the dye into cells. Once inside, cellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye in the cytoplasm.

Materials:

  • Fura PE-3 AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, phenol red-free)

  • Probenecid (optional, to inhibit organic anion transporters)

Procedure:

  • Prepare a Fura PE-3 AM stock solution: Dissolve Fura PE-3 AM in anhydrous DMSO to a final concentration of 1-5 mM.

  • Prepare the loading solution:

    • For a final loading concentration of 1-5 µM, dilute the Fura PE-3 AM stock solution in a physiological buffer.

    • To aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer, first mix the Fura PE-3 AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02%.

    • If dye leakage is a concern for the specific cell type, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Replace the cell culture medium with the loading solution.

    • Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

  • Wash:

    • Remove the loading solution.

    • Wash the cells two to three times with a fresh physiological buffer to remove extracellular dye.

  • De-esterification:

    • Incubate the cells in a fresh physiological buffer for at least 30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.

Ratiometric Measurement of Intracellular Calcium

Fura PE-3 is a ratiometric indicator, meaning the concentration of intracellular calcium is determined by the ratio of fluorescence emission when excited at two different wavelengths.

Instrumentation:

  • A fluorescence microscope or plate reader equipped with excitation filters for 340 nm and 380 nm and an emission filter for ~510 nm.

Procedure:

  • Excite the Fura PE-3-loaded cells alternately at 340 nm and 380 nm.

  • Record the fluorescence emission intensity at 505 nm for each excitation wavelength.

  • The ratio of the fluorescence intensities (F340/F380) is then used to calculate the intracellular calcium concentration.

Calibration of the Fura PE-3 Signal

To convert the fluorescence ratio into an absolute calcium concentration, a calibration must be performed using the following equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • Kd is the dissociation constant of Fura PE-3 for Ca²⁺ (145 nM)[2].

  • R is the experimentally measured ratio of fluorescence intensities (F340/F380).

  • Rmin is the ratio in the absence of calcium.

  • Rmax is the ratio at saturating calcium concentrations.

  • Sf2 is the fluorescence intensity at 380 nm in the absence of calcium.

  • Sb2 is the fluorescence intensity at 380 nm at saturating calcium concentrations.

In Vitro Calibration Protocol:

  • Prepare a "calcium-free" solution containing a calcium chelator like EGTA.

  • Prepare a "saturating calcium" solution with a known high concentration of calcium.

  • Add this compound salt (the non-AM ester form) to both solutions.

  • Measure the fluorescence at 340 nm and 380 nm excitation to determine Rmin, Rmax, Sf2, and Sb2.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Intracellular Calcium Measurement

The following diagram illustrates the key steps in a typical experiment to measure intracellular calcium using Fura PE-3 AM.

experimental_workflow cluster_prep Cell & Dye Preparation cluster_loading Dye Loading & De-esterification cluster_measurement Data Acquisition & Analysis prep_cells Prepare Cells in Culture load_cells Incubate Cells with Fura PE-3 AM prep_cells->load_cells prep_dye Prepare Fura PE-3 AM Loading Solution prep_dye->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterify Allow for AM Ester Hydrolysis wash_cells->deesterify acquire_data Acquire Fluorescence at 340nm and 380nm Excitation deesterify->acquire_data calculate_ratio Calculate F340/F380 Ratio acquire_data->calculate_ratio calculate_ca Calculate [Ca²⁺] using Calibration calculate_ratio->calculate_ca soce_pathway cluster_cell Cell cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Orai1 Orai1 Channel Ca_cyto Cytosolic Ca²⁺ (Measured by Fura PE-3) Orai1->Ca_cyto Ca²⁺ Influx STIM1 STIM1 STIM1->Orai1 Activates IP3R IP3R IP3R->Ca_cyto Ca²⁺ Release Agonist Agonist Agonist->GPCR IP3->IP3R Binds Ca_er ER Ca²⁺ Ca_er->STIM1 Depletion Ca_extra Extracellular Ca²⁺

References

Methodological & Application

Application Notes and Protocols for Fura PE-3 Potassium Salt in Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura PE-3, also known as Fura-2 Leakage Resistant, is a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a potassium salt, Fura PE-3 is cell-impermeable, making it a valuable tool for experiments where precise intracellular loading is critical and leakage of the dye from the cell must be minimized.[1][2] This property ensures stable, long-term measurements of calcium dynamics. Unlike its cell-permeable acetoxymethyl (AM) ester counterpart, the potassium salt form of Fura PE-3 must be introduced into cells using physical methods such as microinjection or electroporation.[2]

Upon binding to Ca²⁺, Fura PE-3 exhibits a shift in its fluorescence excitation spectrum, allowing for ratiometric imaging. The dye is typically excited at 340 nm and 380 nm, and the ratio of the fluorescence intensities at these two wavelengths is used to calculate the intracellular calcium concentration.[2][3] This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reproducible results.[3][4]

These application notes provide detailed protocols for the use of Fura PE-3 potassium salt in calcium imaging, including dye loading techniques, data acquisition, and calibration.

Quantitative Data

The photophysical and chemical properties of this compound salt are summarized in the table below.

PropertyValueReference
Excitation Wavelength (Ca²⁺-bound) ~340 nm[2]
Excitation Wavelength (Ca²⁺-free) ~380 nm[2]
Emission Wavelength ~505 nm[2]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM[2]
Form Potassium Salt[2]
Cell Permeability Impermeable[2]

Experimental Protocols

Reagent Preparation

This compound Salt Stock Solution (1-10 mM)

  • Allow the vial of this compound salt to equilibrate to room temperature before opening.

  • Dissolve the salt in a high-quality, sterile, calcium-free buffer (e.g., potassium-based intracellular-like solution) or water to a final concentration of 1-10 mM.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Intracellular-like Buffer (Example)

ComponentConcentration
KCl140 mM
HEPES10 mM
MgCl₂1 mM
EGTA0.1 mM
pH7.2 (adjusted with KOH)
Cell Loading Protocols

As this compound salt is cell-impermeable, it must be loaded into cells via microinjection or electroporation.

Protocol 1: Microinjection

This method is suitable for single-cell studies and allows for precise control over the intracellular dye concentration.

  • Prepare Microinjection Needles: Pull glass capillary tubes to create micropipettes with a tip diameter of approximately 0.5 µm.

  • Backfill the Needle: Load the this compound salt stock solution (diluted to 50-200 µM in intracellular-like buffer) into the micropipette.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips to allow for visualization on an inverted microscope.

  • Microinjection Setup: Mount the dish on the microscope stage. Use a micromanipulator to control the movement of the microinjection needle.

  • Injection: Carefully insert the needle into the cytoplasm of the target cell and inject a small volume of the Fura PE-3 solution using a pressure injector. The injection volume is typically 1-5% of the cell volume.

  • Recovery: Allow the injected cells to recover for at least 30 minutes at 37°C before imaging to allow for dye equilibration and for the cell to recover from the injection.

Protocol 2: Electroporation

This method is suitable for loading a large population of cells simultaneously. Optimization of electroporation parameters is crucial to maximize loading efficiency while maintaining cell viability.

  • Cell Preparation: Harvest cells and resuspend them in a suitable electroporation buffer at a density of 1-10 x 10⁶ cells/mL.

  • Dye Addition: Add this compound salt to the cell suspension to a final concentration of 10-50 µM.

  • Electroporation: Transfer the cell suspension to an electroporation cuvette. Apply an electrical pulse using an electroporator. The optimal voltage and pulse duration will vary depending on the cell type and electroporator.

  • Recovery and Plating: After electroporation, allow the cells to recover for 10-15 minutes at room temperature. Gently plate the cells onto appropriate culture dishes.

  • Incubation: Incubate the cells for at least 1-2 hours at 37°C to allow for recovery and de-esterification (if an AM ester form were used, though not applicable here, this allows for membrane resealing).

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye before imaging.

Calcium Imaging and Data Analysis

Image Acquisition
  • Microscopy Setup: Use a fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm (e.g., a xenon arc lamp with filter wheel or a dual-wavelength LED system), a dichroic mirror, and an emission filter centered around 510 nm.

  • Image Capture: Acquire fluorescence images at both 340 nm and 380 nm excitation wavelengths using a sensitive camera (e.g., sCMOS or EMCCD).

  • Time-Lapse Imaging: For dynamic measurements, acquire image pairs (340 nm and 380 nm) at regular intervals.

Data Analysis: Ratiometric Calculation

The ratio of the fluorescence intensities (F) at the two excitation wavelengths is calculated for each time point:

Ratio = F₃₄₀ / F₃₈₀

An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Calibration of Intracellular Calcium Concentration

To convert the fluorescence ratio to an absolute calcium concentration, a calibration is performed using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax₃₈₀ / Fmin₃₈₀)

Where:

  • Kd: The dissociation constant of Fura PE-3 for Ca²⁺ (~145 nM).[2]

  • R: The measured 340/380 fluorescence ratio.

  • Rmin: The ratio in the absence of calcium (determined using a calcium chelator like EGTA).

  • Rmax: The ratio at saturating calcium concentrations (determined using a calcium ionophore like ionomycin in the presence of high extracellular calcium).

  • Fmax₃₈₀ / Fmin₃₈₀: The ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

Signaling Pathway and Experimental Workflow Diagrams

G-Protein Coupled Receptor (GPCR) Mediated Calcium Signaling

A common application of Fura PE-3 is to monitor calcium mobilization following the activation of G-protein coupled receptors (GPCRs) that couple to the Gq pathway.

GPCR_Calcium_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Gq GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca Ca²⁺ CellularResponse Cellular Response Ca->CellularResponse Triggers ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca Release

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for Calcium Imaging with this compound Salt

FuraPE3_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging and Analysis A Prepare Fura PE-3 Potassium Salt Stock Solution C Load Fura PE-3 via Microinjection or Electroporation A->C B Culture Cells on Glass-Bottom Dish B->C D Allow Cell Recovery and Dye Equilibration C->D E Acquire Fluorescence Images at 340 nm and 380 nm Excitation D->E F Calculate 340/380 Ratio E->F G Apply Calibration to Determine [Ca²⁺]i F->G

Caption: Experimental workflow for this compound salt calcium imaging.

References

Application Notes and Protocols for Loading Fura PE-3 Potassium into Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura PE-3, also known as Fura-2 Leakage Resistant, is a ratiometric calcium indicator that is an analog of Fura-2. Its acetoxymethyl (AM) ester form, Fura PE-3/AM, is a cell-permeant dye that allows for the non-invasive loading of cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fura PE-3 indicator in the cytosol. A key advantage of Fura PE-3 is its zwitterionic nature, which significantly reduces its leakage from the cell and prevents compartmentalization within organelles, making it ideal for long-term calcium imaging studies.[1] Upon binding to free Ca²⁺, the excitation spectrum of Fura PE-3 shifts, allowing for the ratiometric measurement of intracellular calcium concentrations, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.

These application notes provide a detailed protocol for loading Fura PE-3/AM into cells for the measurement of intracellular calcium dynamics, particularly in the context of G-protein coupled receptor (GPCR) signaling.

Principle of Fura PE-3/AM Loading and Calcium Measurement

The loading of Fura PE-3/AM into cells is a multi-step process that relies on the chemical properties of the AM ester.

G cluster_workflow Fura PE-3/AM Loading and Activation Workflow Fura_AM Fura PE-3/AM (Lipophilic, Non-fluorescent) Membrane Cell Membrane Fura_AM->Membrane Passive Diffusion Fura_AM_inside Intracellular Fura PE-3/AM Membrane->Fura_AM_inside Esterases Intracellular Esterases Fura_AM_inside->Esterases Cleavage of AM esters Fura_Active Fura PE-3 (Hydrophilic, Ca²⁺ Sensitive) Esterases->Fura_Active Ca_Binding Binding to Cytosolic Ca²⁺ Fura_Active->Ca_Binding Fluorescence Fluorescence Emission (Ratiometric Measurement) Ca_Binding->Fluorescence

Caption: Workflow of Fura PE-3/AM loading and activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful loading of Fura PE-3/AM into cells. These values are based on established protocols for the closely related Fura-2/AM and should be optimized for each specific cell type and experimental condition.[1][2][3][4]

Table 1: Reagent and Solution Concentrations

ReagentStock Solution ConcentrationWorking ConcentrationPurpose
Fura PE-3/AM1-10 mM in anhydrous DMSO1-5 µM in physiological bufferCalcium Indicator
Pluronic® F-12720% (w/v) in anhydrous DMSO0.02-0.04% (v/v)Aids in dispersing the AM ester in aqueous solution
Probenecid250 mM in aqueous solution1-2.5 mMAnion-exchange inhibitor to reduce dye leakage

Table 2: Incubation Parameters

ParameterRecommended RangeNotes
Incubation Time15-60 minutesOptimal time depends on cell type.
Incubation Temperature20-37°CLower temperatures may reduce compartmentalization.
De-esterification Time20-30 minutesAllows for complete cleavage of the AM ester by intracellular esterases.

Experimental Protocols

I. Preparation of Reagents and Solutions

A. Fura PE-3/AM Stock Solution (1-10 mM)

  • Prepare the Fura PE-3/AM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2]

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light and moisture. AM esters are susceptible to hydrolysis.[1]

B. Pluronic® F-127 Stock Solution (20% w/v)

  • Dissolve Pluronic® F-127 in high-quality, anhydrous DMSO.

  • Store at room temperature. Do not freeze.

C. Probenecid Stock Solution (250 mM)

  • Dissolve probenecid in a suitable aqueous buffer. The addition of NaOH may be necessary to fully dissolve the powder.

  • Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

D. Loading Buffer

  • Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline).

  • The buffer should be serum-free and should not contain primary or secondary amines (e.g., Tris) as they can cleave the AM esters.[1]

II. Cell Loading Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

  • Cell Preparation: Culture cells on coverslips or in a multi-well plate to the desired confluency (typically 70-90%).

  • Prepare Loading Solution:

    • For a final Fura PE-3/AM concentration of 5 µM and a Pluronic® F-127 concentration of 0.04%, first mix equal volumes of the Fura PE-3/AM stock solution and the 20% Pluronic® F-127 stock solution.

    • Vortex the mixture thoroughly.

    • Dilute this mixture into the pre-warmed physiological buffer to achieve the final desired concentration.

    • If using probenecid, add it to the loading solution at this stage to a final concentration of 1-2.5 mM.[2][3]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the pre-warmed physiological buffer.

    • Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[1] The optimal time and temperature should be determined empirically.

  • Wash and De-esterification:

    • Remove the loading solution.

    • Wash the cells two to three times with the pre-warmed physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.

    • Add fresh physiological buffer (with probenecid if applicable) and incubate the cells for an additional 20-30 minutes at the same temperature to allow for complete de-esterification of the Fura PE-3/AM inside the cells.[2]

  • Calcium Imaging:

    • The cells are now loaded with Fura PE-3 and are ready for calcium imaging.

    • Measure the fluorescence emission at approximately 510 nm, with excitation alternating between 340 nm (calcium-bound) and 380 nm (calcium-free).

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Signaling Pathway Visualization: GPCR-Mediated Calcium Release

Fura PE-3 is commonly used to measure changes in intracellular calcium concentration following the activation of G-protein coupled receptors (GPCRs), specifically those that couple to the Gq alpha subunit.

G cluster_pathway GPCR (Gq) Signaling Pathway Ligand Ligand (e.g., Acetylcholine) GPCR GPCR (e.g., M1 Muscarinic Receptor) Ligand->GPCR G_protein Gq Protein (α, β, γ subunits) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release opens Ca_release->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream initiates PKC->Downstream phosphorylates targets

Caption: GPCR-mediated intracellular calcium release pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Fluorescence Signal - Inefficient dye loading- Insufficient de-esterification- Photobleaching- Optimize Fura PE-3/AM concentration and incubation time.- Ensure the use of Pluronic® F-127.- Increase de-esterification time.- Reduce excitation light intensity or exposure time.
High Background Fluorescence - Incomplete removal of extracellular dye- Cell death- Ensure thorough washing after loading.- Use probenecid to reduce leakage.- Check cell viability before and after loading.
Uneven Cell Loading - Inhomogeneous dye solution- Poor cell health- Ensure the loading solution is well-mixed.- Use healthy, evenly distributed cells.
Rapid Signal Decrease - Dye leakage- Use probenecid.- Confirm you are using the leakage-resistant Fura PE-3.
No Response to Stimulus - Cells are not responsive- Intracellular dye concentration is too high, buffering calcium- Use a positive control to confirm cell responsiveness.- Reduce the loading concentration of Fura PE-3/AM.

References

Application Notes and Protocols: Fura PE-3 Potassium Salt for Vasoconstriction Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fura PE-3, also known as Fura-2 Leakage Resistant, is a ratiometric calcium indicator dye. Its potassium salt form is particularly suited for investigating intracellular calcium ([Ca2+]i) dynamics in vasoconstriction research. An increase in intracellular calcium in vascular smooth muscle cells (VSMCs) is a primary trigger for vasoconstriction. Fura PE-3 allows for the precise measurement of these calcium transients, providing critical insights into the mechanisms of vascular tone regulation and the effects of vasoactive compounds.

This document provides detailed application notes and protocols for the use of Fura PE-3 potassium salt in studying vasoconstriction, including its spectral properties, experimental procedures, and the underlying signaling pathways.

Fura PE-3 Properties and Spectral Characteristics

Fura PE-3 is a derivative of Fura-2, designed to have improved intracellular retention. Like Fura-2, it is a dual-excitation ratiometric dye. The ratio of fluorescence emission at a single wavelength (typically around 505-510 nm) when excited at two different wavelengths (one calcium-sensitive and one isosbestic or near-isosbestic) provides a quantitative measure of intracellular calcium concentration. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.

Table 1: Quantitative Data for Fura PE-3 and Related Dyes

PropertyValueNotes
Fura PE-3 (Fura-2 Leakage Resistant) Dissociation Constant (Kd) 145 nM[1]The Kd for Fura-2 is often used as a reference for Fura PE-3.
Fura-2 Excitation Maximum (Ca2+-bound) ~340 nm[2]
Fura-2 Excitation Maximum (Ca2+-free) ~380 nm[2]
Fura PE-3/Fura-2 Emission Maximum ~505 nm[1]
Fura Red Excitation Maximum (Ca2+-bound) 435 nm[3]Fura Red is a related dye with different spectral properties.
Fura Red Emission Maximum (Ca2+-bound) 639 nm[3]
Recommended Loading Concentration (AM ester form) 1-5 µMOptimal concentration should be determined empirically for each cell type.
Typical Incubation Time 30-90 minutesDependent on cell type and temperature.

Signaling Pathway in Vasoconstriction

Vasoconstriction is primarily initiated by an increase in intracellular calcium in VSMCs. This process is triggered by various stimuli, including neurotransmitters (e.g., norepinephrine), hormones (e.g., angiotensin II), and mechanical forces. The canonical signaling pathway involves G-protein coupled receptors (GPCRs).

Vasoconstriction_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Vasoconstrictor Vasoconstrictor (e.g., Angiotensin II) GPCR GPCR Vasoconstrictor->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 IP3_Receptor IP3 Receptor IP3->IP3_Receptor Binds IP3->IP3_Receptor VOCC Voltage-Operated Ca2+ Channel (VOCC) Ca_in Ca2+ Influx VOCC->Ca_in Mediates Ca_i Increased [Ca2+]i Ca_in->Ca_i Ca_release Ca2+ Release IP3_Receptor->Ca_release Opens SR Sarcoplasmic Reticulum (SR) Ca_release->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin Binds CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Vasoconstriction pMLC->Contraction Leads to

Caption: Vasoconstriction signaling cascade initiated by a vasoconstrictor.

Experimental Protocols

Protocol 1: Loading Fura PE-3 AM into Cultured Vascular Smooth Muscle Cells

This protocol describes the loading of the acetoxymethyl (AM) ester form of Fura PE-3 into cultured VSMCs. The AM ester allows the dye to passively diffuse across the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

Materials:

  • Fura PE-3 AM (acetoxymethyl ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured vascular smooth muscle cells on coverslips or in a microplate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 to 10 mM stock solution of Fura PE-3 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final loading concentration of 2 µM Fura PE-3 AM, dilute the stock solution in a physiological buffer such as HBSS.

    • To aid in the dispersion of the lipophilic AM ester in the aqueous buffer, first mix the Fura PE-3 AM stock solution with an equal volume of the 20% Pluronic F-127 stock solution. Then, dilute this mixture into the buffer to achieve the final desired concentration. The final concentration of Pluronic F-127 should be around 0.02%.

  • Cell Loading:

    • Wash the cultured VSMCs twice with the physiological buffer.

    • Add the Fura PE-3 AM loading solution to the cells.

    • Incubate for 20-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.

    • After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 5-30 minutes to allow for complete de-esterification of the dye.

  • Fluorescence Measurement:

    • Mount the coverslip on a fluorescence microscope or place the microplate in a plate reader.

    • Excite the cells alternately at approximately 340 nm and 380 nm.

    • Record the fluorescence emission at approximately 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to determine the intracellular calcium concentration.

Protocol 2: Calcium Imaging in Isolated Arterial Segments

This protocol is for measuring intracellular calcium changes in the smooth muscle cells of intact, isolated small arteries.

Materials:

  • Isolated arterial segments (e.g., mesenteric or cerebral arteries)

  • Fura PE-3 AM

  • Physiological salt solution (PSS)

  • Dissection microscope and instruments

  • Pressure myograph system equipped with fluorescence microscopy

Procedure:

  • Artery Dissection and Mounting:

    • Dissect the desired artery in cold PSS and clean it of surrounding connective tissue.

    • Mount the arterial segment on the cannulas of a pressure myograph system.

  • Dye Loading:

    • Prepare the Fura PE-3 AM loading solution as described in Protocol 1, typically at a concentration of 5 µM.

    • Perfuse and superfuse the mounted artery with the loading solution for approximately 60-90 minutes at room temperature.

  • Wash and De-esterification:

    • Wash the artery by perfusing and superfusing with PSS for at least 20 minutes to remove extracellular dye and allow for de-esterification.

  • Pressurization and Equilibration:

    • Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and allow it to equilibrate and develop myogenic tone.

  • Calcium Measurement and Vasoconstriction Assay:

    • Position the artery on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

    • Record baseline fluorescence by alternately exciting at 340 nm and 380 nm and measuring emission at 510 nm.

    • Introduce the vasoconstrictor agent into the superfusion solution.

    • Simultaneously record the changes in intracellular calcium (F340/F380 ratio) and arterial diameter.

Experimental Workflow

The following diagram illustrates a typical workflow for a vasoconstriction experiment using Fura PE-3.

Experimental_Workflow A Prepare Fura PE-3 AM Loading Solution C Load Artery with Fura PE-3 AM A->C B Isolate and Mount Arterial Segment B->C D Wash and De-esterify C->D E Pressurize and Equilibrate D->E F Record Baseline Fluorescence and Diameter E->F G Apply Vasoconstrictor F->G H Record Changes in [Ca2+]i and Diameter G->H I Data Analysis H->I

Caption: Workflow for vasoconstriction research using Fura PE-3.

Data Analysis

The primary data output from Fura PE-3 experiments is the ratio of fluorescence intensities (F340/F380). This ratio can be used to calculate the absolute intracellular calcium concentration using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * β

Where:

  • Kd is the dissociation constant of Fura PE-3 for Ca²⁺.

  • R is the measured 340/380 fluorescence ratio.

  • Rmin is the ratio in the absence of calcium (determined using a calcium chelator like EGTA).

  • Rmax is the ratio at calcium saturation (determined using a calcium ionophore like ionomycin in the presence of high extracellular calcium).

  • β is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturated conditions.

Table 2: Typical Parameters for Data Analysis

ParameterDescriptionTypical Value/Method
Baseline [Ca2+]i Resting intracellular calcium concentration before stimulation.Calculated from the average F340/F380 ratio during the baseline recording period.
Peak [Ca2+]i Maximum intracellular calcium concentration reached after stimulation with a vasoconstrictor.Calculated from the peak F340/F380 ratio.
Rate of [Ca2+]i Rise The speed at which intracellular calcium increases.Calculated from the slope of the rising phase of the calcium transient.
Duration of [Ca2+]i Transient The time the intracellular calcium remains elevated.Measured as the full width at half maximum (FWHM) of the calcium transient.
Vasoconstriction (% of Baseline) The change in arterial diameter in response to the vasoconstrictor.(1 - (Diameter after constriction / Baseline diameter)) * 100

By correlating the changes in intracellular calcium with the degree of vasoconstriction, researchers can elucidate the calcium-dependent mechanisms of vascular function and pharmacology.

References

Measuring Intracellular Calcium Dynamics with Fura-PE3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore crucial for understanding cell signaling and for the development of novel therapeutics. Fura-PE3, also known as Fura-2 Leakage Resistant (LR), is a ratiometric fluorescent indicator designed for the quantitative measurement of intracellular calcium. As a derivative of Fura-2, it shares its advantageous spectral properties but has been chemically modified to improve its retention within the cytoplasm, minimizing dye leakage and compartmentalization, which can be significant issues with the parent compound.[1][2]

Fura-PE3 is a dual-excitation indicator. Upon binding to Ca²⁺, its fluorescence excitation maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission maximum remains around 505-510 nm.[3][4] The ratio of the fluorescence intensities emitted when the dye is excited at these two wavelengths (340 nm and 380 nm) is directly proportional to the [Ca²⁺]i. This ratiometric measurement provides a robust and quantitative readout that is largely independent of variables such as dye concentration, cell thickness, and photobleaching, making it a reliable tool for dynamic live-cell imaging.[5][6]

This document provides a detailed protocol for the use of Fura-PE3 AM, the cell-permeant acetoxymethyl (AM) ester form of the dye, for measuring intracellular calcium.

Quantitative Data Summary

A summary of the key quantitative properties of Fura-PE3 is presented in the table below for easy reference.

PropertyValueReference
Excitation Wavelength (Ca²⁺-bound)~335-340 nm[3][7]
Excitation Wavelength (Ca²⁺-free)~363-380 nm[3][7]
Emission Wavelength~495-510 nm[3][7]
Dissociation Constant (Kd) for Ca²⁺~145 nM[3][8]
Molecular Weight (AM Ester)1258.10 g/mol [9]
Molecular Formula (AM Ester)C₅₅H₆₃N₅O₂₉[9]

Signaling Pathway: Gq-PLC-IP3-Ca²⁺ Pathway

Intracellular calcium signaling is often initiated by the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical Gq-coupled receptor pathway leading to an increase in intracellular calcium.

Gq_Pathway Agonist Agonist GPCR Gq-coupled Receptor Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_cyto Increased Cytosolic Ca²⁺ IP3R->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Cellular_Response Cellular Response Ca_cyto->Cellular_Response Triggers

Gq-PLC-IP3 signaling pathway leading to calcium release.

Experimental Workflow

The general workflow for measuring intracellular calcium using Fura-PE3 AM is depicted in the following diagram.

Fura_PE3_Workflow Start Start Prepare_Cells Prepare Cells (Adherent or Suspension) Start->Prepare_Cells Load_Cells Load Cells with Fura-PE3 AM Prepare_Cells->Load_Cells Prepare_Loading_Buffer Prepare Fura-PE3 AM Loading Buffer Prepare_Loading_Buffer->Load_Cells Wash_Cells Wash Cells to Remove Excess Dye Load_Cells->Wash_Cells De_esterification Allow for De-esterification Wash_Cells->De_esterification Image_Acquisition Image Acquisition (Ex: 340nm & 380nm, Em: ~510nm) De_esterification->Image_Acquisition Stimulation Apply Stimulus (e.g., Agonist) Image_Acquisition->Stimulation Data_Analysis Data Analysis (Calculate 340/380 Ratio) Image_Acquisition->Data_Analysis Stimulation->Image_Acquisition Calibration Calibration (Optional) (Determine Rmin, Rmax, Kd) Data_Analysis->Calibration Calculate_Ca Calculate [Ca²⁺]i Data_Analysis->Calculate_Ca Calibration->Calculate_Ca End End Calculate_Ca->End

Workflow for intracellular calcium measurement with Fura-PE3 AM.

Experimental Protocols

Materials and Reagents
  • Fura-PE3 AM (Acetoxymethyl ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer (pH 7.2-7.4)

  • Probenecid (optional, to inhibit dye extrusion)

  • Reagents for cell stimulation (e.g., agonists, ionophores)

  • Reagents for calibration (e.g., Ionomycin, EGTA, CaCl₂)

  • Adherent or suspension cells

  • Fluorescence microscope or plate reader capable of dual excitation at 340 nm and 380 nm and emission detection at ~510 nm.[10]

Protocol 1: Preparation of Fura-PE3 AM Stock Solution
  • Allow the vial of Fura-PE3 AM to warm to room temperature before opening.

  • Reconstitute the Fura-PE3 AM in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.[7]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Loading with Fura-PE3 AM

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation:

    • Adherent Cells: Plate cells on glass-bottom dishes or coverslips to a confluency of 70-90% prior to the experiment.[11]

    • Suspension Cells: Harvest cells and resuspend them in the loading buffer at a suitable density (e.g., 1 x 10⁶ cells/mL).[11]

  • Loading Buffer Preparation:

    • Prepare a working solution of Fura-PE3 AM in a physiological buffer (e.g., HBS) to a final concentration of 1-5 µM.[5][10] The optimal concentration should be determined empirically.

    • To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first mix the required volume of the Fura-PE3 AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting it into the final volume of the buffer.[10][11]

    • If dye leakage is a concern for your cell type, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[11]

  • Cell Loading:

    • Adherent Cells: Remove the culture medium and wash the cells once with the physiological buffer. Add the Fura-PE3 AM loading solution to the cells.

    • Suspension Cells: Add the Fura-PE3 AM loading solution to the cell suspension.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[7][10] Incubation at a lower temperature may reduce dye compartmentalization.[12]

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any extracellular dye.[13]

    • Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fura-PE3 inside the cells.[11][12]

Protocol 3: Data Acquisition
  • Mount the cells on a fluorescence imaging system (microscope or plate reader).

  • Set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to ~510 nm.[10][13]

  • Acquire a baseline fluorescence ratio (F340/F380) for a short period before adding any stimulus.

  • Introduce your stimulus (e.g., agonist, drug candidate) and continue to record the fluorescence at both excitation wavelengths over time.

Protocol 4: In Situ Calibration of Intracellular Calcium Concentration

To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is required to determine the minimum (Rmin) and maximum (Rmax) ratios.[14]

  • At the end of an experiment, expose the Fura-PE3-loaded cells to a calcium-free buffer containing a calcium ionophore (e.g., 5-10 µM Ionomycin) and a high concentration of a calcium chelator (e.g., 5-10 mM EGTA) to determine Rmin (the ratio in the absence of calcium).

  • Next, perfuse the cells with a high calcium buffer (e.g., 1-10 mM CaCl₂) containing the same concentration of the ionophore to determine Rmax (the ratio at saturating calcium levels).

  • The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:[14]

    [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    Where:

    • Kd is the dissociation constant of Fura-PE3 for Ca²⁺ (~145 nM).[3]

    • R is the experimentally measured 340/380 fluorescence ratio.

    • Rmin is the ratio in the absence of Ca²⁺.

    • Rmax is the ratio at Ca²⁺ saturation.

    • Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-bound conditions, respectively. This value can often be determined during the Rmin and Rmax measurements.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Incomplete de-esterification of the AM ester.- Insufficient dye loading (concentration too low or incubation time too short).- Cell death.- Increase the de-esterification time.- Increase the Fura-PE3 AM concentration or incubation time.- Check cell viability using a viability stain (e.g., Trypan Blue).
High Background Fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from cells or medium.- Ensure thorough washing after loading.- Acquire a background image from an area without cells and subtract it from the experimental images.
Dye Compartmentalization - Dye accumulating in organelles such as mitochondria or the endoplasmic reticulum.- Lower the loading temperature (e.g., to room temperature or 4°C).- Reduce the dye concentration and/or incubation time.
No Response to Stimulus - Inactive stimulus.- Cells are not responsive.- Fura-PE3 is buffering the intracellular calcium.- Verify the activity of the stimulus.- Use a positive control (e.g., a calcium ionophore like Ionomycin) to confirm cell responsiveness and dye function.- Use the lowest possible dye concentration that gives an adequate signal.

References

Application Notes and Protocols: Fura-PE3 Electroporation for Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3 is a ratiometric calcium indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). Its salt form is membrane-impermeant, necessitating physical loading methods such as microinjection or electroporation to introduce it into living cells. Electroporation offers a method for loading a population of cells simultaneously. This document provides a detailed protocol for the electroporation of Fura-PE3 into primary neurons, intended as a starting point for experimental optimization. It also outlines traditional loading methods for Fura dyes.

Fura-PE3 Chemical Properties

The following table summarizes the key chemical properties of the potassium salt and the acetoxymethyl (AM) ester forms of Fura-PE3. Electroporation is typically employed for the membrane-impermeant salt form.

PropertyFura-PE3 Potassium SaltFura-PE3 AM Ester
Molecular Formula C₃₇H₃₅K₄N₅O₁₇[1]C₅₅H₆₃N₅O₂₉[2][3]
Molecular Weight 978.1 g/mol [1]1258.1 g/mol [2][3]
Membrane Permeability ImpermeantPermeant[4]
Typical Loading Method Microinjection, Electroporation, Patch Pipette[4]Incubation[4]
Excitation (Ca²⁺-bound) ~335 nm[4]Not applicable until hydrolyzed
Excitation (Ca²⁺-free) ~363 nm[4]Not applicable until hydrolyzed
Emission ~500 nm[4]Not applicable until hydrolyzed

Experimental Protocols

I. Electroporation of Fura-PE3 into Primary Neurons (Guideline Protocol)

This protocol is a guideline based on general electroporation parameters for primary neurons and requires optimization for specific cell types and experimental setups.[5][6]

Materials:

  • Primary neurons (e.g., cortical, hippocampal, cerebellar granule neurons)

  • Electroporation buffer (calcium-free, low-ionic strength is often preferred). Example: 135 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, pH 7.3[6]

  • Fura-PE3 potassium salt

  • Electroporator and compatible cuvettes (e.g., 2 mm or 4 mm gap)

  • Neuronal culture medium

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Preparation:

    • Culture primary neurons according to your standard protocol.

    • For electroporation of adherent cells, enzymatic or mechanical detachment is necessary. Be gentle to maximize viability. For freshly isolated neurons, proceed directly to step 3.

    • Count the cells and assess viability. A high viability (>90%) is crucial.

    • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes.

    • Carefully aspirate the supernatant and resuspend the cell pellet in ice-cold electroporation buffer at a desired density (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL).

  • Electroporation:

    • Prepare a stock solution of Fura-PE3 potassium salt in the electroporation buffer. The final concentration will need to be optimized, but a starting range of 50-200 µM is suggested.

    • Add the Fura-PE3 solution to the cell suspension.

    • Transfer the cell/Fura-PE3 mixture to a pre-chilled electroporation cuvette. Ensure there are no air bubbles.

    • Apply the electric pulse using an electroporator. The optimal parameters are cell-type dependent and must be determined empirically. See the table below for starting points.

    • Immediately after the pulse, allow the cells to recover on ice for 5-10 minutes.

  • Post-Electroporation Culture:

    • Gently transfer the electroporated cells from the cuvette to a culture dish containing pre-warmed neuronal culture medium.

    • Culture the cells for a recovery period (e.g., 1-4 hours) before calcium imaging experiments. This allows the cell membrane to reseal and intracellular esterases (if any residual AM form is present, though unlikely with the salt form) to act.

Suggested Starting Parameters for Electroporation Optimization:

ParameterRange for Primary Neurons (from gene transfection protocols)Notes for Fura-PE3 Loading
Voltage 200 - 500 V[5]Lower voltages may be sufficient for a smaller molecule like Fura-PE3 compared to plasmid DNA.
Pulse Duration Varies (milliseconds to a single pulse)Shorter pulses are generally less toxic.
Number of Pulses 1 - 3Multiple pulses can increase loading but may decrease viability.
Cuvette Gap Size 2 mm or 4 mmThe electric field strength is inversely proportional to the gap size.
Cell Density 1 x 10⁶ - 1 x 10⁷ cells/mLHigher density can sometimes improve survival.[6]
Fura-PE3 Concentration To be determined empirically (suggested start: 50-200 µM)Balance loading efficiency with potential toxicity or buffering of intracellular calcium.

II. Alternative Loading Method: Fura-2 AM Incubation

For comparison, the standard method for loading Fura dyes into a population of cells is through incubation with the membrane-permeant AM ester form.[7][8]

Materials:

  • Primary neurons cultured on glass coverslips

  • Fura-2 AM or Fura-PE3 AM

  • Anhydrous DMSO

  • Pluronic F-127 (optional)

  • Physiological saline solution (e.g., Tyrode's solution)

Protocol:

  • Prepare Loading Solution:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • For a final loading concentration of 1-5 µM, dilute the stock solution in a physiological saline solution.

    • (Optional) To aid in dye solubilization, an equal volume of 20% (w/v) Pluronic F-127 in DMSO can be mixed with the Fura-2 AM stock before dilution.[4]

  • Cell Loading:

    • Replace the culture medium of the primary neurons with the loading solution.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.[7][8]

  • De-esterification:

    • Wash the cells with fresh physiological saline to remove extracellular dye.

    • Incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Calcium Imaging:

    • Proceed with ratiometric fluorescence imaging, exciting at approximately 340 nm and 380 nm and measuring the emission at ~505 nm.[9]

Visualizations

Fura_PE3_Electroporation_Workflow cluster_prep Cell Preparation cluster_electro Electroporation cluster_post Post-Electroporation Harvest Harvest Primary Neurons Count Count Cells & Assess Viability Harvest->Count Resuspend Resuspend in Electroporation Buffer Count->Resuspend Add_Fura Add Fura-PE3 Salt Resuspend->Add_Fura Mix Transfer Transfer to Cuvette Add_Fura->Transfer Pulse Apply Electric Pulse Transfer->Pulse Recover_Ice Recover on Ice (5-10 min) Pulse->Recover_Ice Plate Plate Cells in Culture Medium Recover_Ice->Plate Transfer Recover_Culture Recover in Incubator (1-4 hr) Plate->Recover_Culture Image Calcium Imaging Recover_Culture->Image

Caption: General pathway of intracellular calcium signaling in neurons.

References

Application Notes and Protocols for Microinjection of Fura-PE3 Potassium Salt in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fura-PE3, also known as Fura-2 Leakage Resistant, is a potassium salt form of a ratiometric fluorescent calcium indicator.[1] As a cell-impermeant dye, it is ideally suited for delivery into cultured cells via microinjection, a technique that allows for precise loading of individual cells.[2] This application note provides detailed protocols for the microinjection of Fura-PE3 potassium salt for the measurement of intracellular calcium dynamics, a critical second messenger in numerous signaling pathways.

Fura-PE3 is an analog of Fura-2 and is utilized for ratiometric measurements of calcium ion concentrations in single cells through microphotometry, imaging, or flow cytometry.[3] Upon binding to Ca²⁺, the fluorescence excitation maximum of Fura-PE3 shifts from approximately 380 nm in the Ca²⁺-free form to 340 nm when saturated with Ca²⁺, with an emission maximum around 505 nm.[1] This ratiometric property minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible measurements of intracellular calcium concentrations.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the use of Fura-PE3 potassium salt in microinjection experiments.

ParameterValueReference
Synonyms Fura-2 Leakage Resistant (LR), Fura-2 LR[1]
Form Potassium Salt[1][2]
Cell Permeability Impermeant[1][2]
Excitation Wavelengths 340 nm (Ca²⁺-bound), 380 nm (Ca²⁺-free)[1]
Emission Wavelength ~505 nm[1]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM[1]
Pipette Concentration for Microinjection 50 µM - 100 µM[5]
Target Intracellular Concentration 50 - 200 µMGeneral recommendation
Injection Volume ~1% of cell volume[5]

Experimental Protocols

Preparation of Fura-PE3 Potassium Salt Solution for Microinjection
  • Reconstitution: Fura-PE3 potassium salt is typically supplied as a solid. Reconstitute the solid in high-quality, sterile, nuclease-free water or a suitable intracellular buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2) to create a stock solution, for example, at 1 mM.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final desired pipette concentration (e.g., 50-100 µM) using the same intracellular buffer.

  • Filtration: To prevent clogging of the micropipette, filter the final working solution through a 0.2 µm syringe filter.

  • Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles. The working solution should be prepared fresh for each experiment.

Cell Culture and Preparation
  • Cell Seeding: Seed the cultured cells of interest onto glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment. Ensure the cells are sub-confluent to allow for easy access to individual cells for microinjection.

  • Culture Medium: Use the appropriate culture medium and conditions (e.g., 37°C, 5% CO₂) for the specific cell line.

  • Pre-injection Incubation: Shortly before microinjection, replace the culture medium with a physiological buffer (e.g., HEPES-buffered saline) to maintain cell viability during the experiment.

Microinjection Procedure
  • Micropipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The tip diameter should be approximately 0.5 µm.

  • Back-filling the Micropipette: Carefully back-fill the micropipette with the prepared Fura-PE3 working solution using a microloader pipette tip.

  • Mounting the Micropipette: Mount the filled micropipette onto the micromanipulator connected to a microinjection system (e.g., FemtoJet®, Eppendorf).

  • Cell Injection:

    • Place the dish with the cultured cells on the stage of an inverted microscope.

    • Under microscopic guidance, bring the micropipette tip into close proximity to the target cell.

    • Gently penetrate the cell membrane with the micropipette tip.

    • Apply a brief, controlled pressure pulse to inject a small volume of the Fura-PE3 solution into the cytoplasm. The injection volume should be approximately 1% of the cell volume to minimize physical damage and excessive calcium buffering by the indicator.[5]

    • Carefully withdraw the micropipette from the cell.

  • Post-injection Recovery: Allow the injected cells to recover for at least 30 minutes before initiating fluorescence imaging. This allows for the dye to diffuse evenly throughout the cytoplasm.

Fluorescence Imaging and Data Acquisition
  • Microscopy Setup: Use an inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm (e.g., a xenon arc lamp with appropriate filters or a dedicated LED light source), a dichroic mirror, and an emission filter centered around 510 nm.

  • Image Acquisition:

    • Acquire fluorescence images of the microinjected cells by alternating the excitation wavelength between 340 nm and 380 nm.

    • Capture the emitted fluorescence at 505 nm using a sensitive camera (e.g., a cooled CCD or sCMOS camera).

    • Record a baseline fluorescence ratio before stimulating the cells.

  • Stimulation: To study calcium signaling, stimulate the cells with an appropriate agonist or antagonist. For example, to study Gq-coupled GPCR activation, an agonist like carbachol can be used.[6]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point.

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation, which requires calibration of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Fura-PE3 Solution (50-100 µM) prep_pipette Pull & Back-fill Micropipette prep_solution->prep_pipette prep_cells Culture Cells on Glass-bottom Dish microinjection Microinject Fura-PE3 into Target Cells prep_cells->microinjection prep_pipette->microinjection recovery Cell Recovery (~30 min) microinjection->recovery imaging Fluorescence Imaging (Ex: 340/380 nm, Em: 505 nm) recovery->imaging ratio_calc Calculate F340/F380 Ratio imaging->ratio_calc ca_calc Calculate Intracellular [Ca²⁺] ratio_calc->ca_calc interpretation Interpret Signaling Dynamics ca_calc->interpretation

Caption: Experimental workflow for Fura-PE3 microinjection.

Gq-Coupled GPCR Signaling Pathway

GPCR_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds to PKC PKC DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_ion Ca²⁺ Ca_store->Ca_ion releases Agonist Agonist Agonist->GPCR Ca_ion->PKC Ca_ion->Cellular_Response

Caption: Gq-coupled GPCR calcium signaling pathway.

References

Measuring Ca2+ Dynamics in Neurons with Fura-PE3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger crucial for a myriad of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis. The precise spatial and temporal dynamics of Ca2+ signals encode specific cellular information. Therefore, accurate measurement of these dynamics is fundamental to understanding neuronal physiology and pathology.

Fura-PE3 is a ratiometric fluorescent Ca2+ indicator designed for improved performance in long-term experiments. As a zwitterionic analog of Fura-2, Fura-PE3 exhibits significantly better retention within the cytoplasm, minimizing issues of dye leakage and compartmentalization that can compromise the accuracy and duration of Ca2+ measurements.[1] Its spectral properties are nearly identical to Fura-2, allowing for ratiometric imaging that corrects for variations in dye concentration, cell thickness, and illumination intensity. This makes Fura-PE3 an excellent choice for quantitative, real-time monitoring of Ca2+ dynamics in neuronal cultures.

These application notes provide a comprehensive guide to using Fura-PE3 for measuring Ca2+ dynamics in neurons, covering the principles of ratiometric imaging, detailed experimental protocols, data analysis, and troubleshooting.

Principles of Ratiometric Ca2+ Imaging with Fura-PE3

Fura-PE3, like Fura-2, is a dual-excitation ratiometric indicator.[2] Upon binding to Ca2+, its fluorescence excitation maximum shifts from approximately 380 nm (Ca2+-free) to 340 nm (Ca2+-bound), while the emission maximum remains around 510 nm.[2] By alternately exciting the dye at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two fluorescence intensities (Ratio = F340/F380) can be calculated. This ratio is directly proportional to the intracellular Ca2+ concentration ([Ca2+]i) and is largely independent of factors that can affect single-wavelength indicators.

The relationship between the fluorescence ratio and [Ca2+]i is described by the Grynkiewicz equation[3][4][5]:

[Ca2+]i = Kd * β * [(R - Rmin) / (Rmax - R)]

Where:

  • Kd is the dissociation constant of the Fura-PE3-Ca2+ complex.

  • β is the ratio of the fluorescence intensity of the Ca2+-free to the Ca2+-bound indicator at 380 nm.

  • R is the experimentally measured fluorescence ratio (F340/F380).

  • Rmin is the ratio in the absence of Ca2+ (determined using a Ca2+ chelator like EGTA).

  • Rmax is the ratio at saturating Ca2+ concentrations (determined using a Ca2+ ionophore like ionomycin).

Quantitative Data

PropertyValue (approximated from Fura-2 data)Reference
Ca2+ Dissociation Constant (Kd) ~145 nM (in vitro)[6]
Excitation Wavelength (Ca2+-bound) ~340 nm[2]
Excitation Wavelength (Ca2+-free) ~380 nm[2]
Emission Wavelength ~510 nm[2]
Quantum Yield (Ca2+-bound) ~0.49[7]
Extinction Coefficient (Ca2+-bound at 340 nm) ~30,000 M-1cm-1

Experimental Protocols

I. Preparation of Primary Neuronal Cultures

This protocol provides a general guideline for establishing primary neuronal cultures from embryonic rodents. Specific details may need to be optimized based on the neuronal type and developmental stage.

Materials:

  • Embryonic rodent brain tissue (e.g., hippocampus, cortex)

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., papain or trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated glass coverslips or culture plates

  • Sterile dissection tools

  • Centrifuge

Procedure:

  • Dissect the desired brain region from embryonic day 18 (E18) rat or mouse pups in ice-cold dissection medium.

  • Mince the tissue into small pieces and transfer to the enzymatic dissociation solution.

  • Incubate at 37°C for the recommended time (typically 15-30 minutes), with gentle trituration every 5-10 minutes using a fire-polished Pasteur pipette to aid dissociation.

  • Stop the enzymatic reaction by adding an inhibitor or by washing with culture medium containing serum.

  • Gently centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in fresh, pre-warmed neuronal culture medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto poly-D-lysine/poly-L-ornithine coated coverslips or plates.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Change half of the medium every 2-3 days. Experiments are typically performed on neurons cultured for 7-21 days in vitro (DIV).

II. Fura-PE3 AM Loading Protocol for Cultured Neurons

This protocol describes the loading of the acetoxymethyl (AM) ester form of Fura-PE3 into cultured neurons. The AM ester group renders the molecule cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, Ca2+-sensitive form of Fura-PE3 in the cytoplasm.

Materials:

  • Fura-PE3 AM (acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, phenol red-free) buffered with HEPES.

Stock Solution Preparation:

  • Prepare a 1 mM stock solution of Fura-PE3 AM in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO. This surfactant helps to disperse the nonpolar AM ester in the aqueous loading buffer.

Loading Procedure:

  • On the day of the experiment, allow the Fura-PE3 AM and Pluronic F-127 stock solutions to warm to room temperature.

  • Prepare the loading buffer by diluting the Fura-PE3 AM stock solution into the physiological salt solution to a final concentration of 1-5 µM.

  • Add the 20% Pluronic F-127 stock solution to the loading buffer to a final concentration of 0.02-0.04%. Vortex briefly to mix. The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.

  • Remove the culture medium from the neurons and wash gently with the physiological salt solution.

  • Add the Fura-PE3 AM loading buffer to the neurons and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration may need to be determined empirically for different neuronal types.

  • After incubation, wash the neurons 2-3 times with the physiological salt solution to remove extracellular dye.

  • Incubate the neurons in fresh physiological salt solution for at least 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-PE3 AM.

III. Ratiometric Calcium Imaging

Equipment:

  • Inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm (e.g., xenon arc lamp with filter wheel or LED light source).

  • Excitation and emission filters appropriate for Fura-PE3 (Excitation: 340/10 nm and 380/10 nm; Emission: 510/40 nm).

  • A dichroic mirror that reflects light below 400 nm and transmits light above 400 nm.

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software capable of controlling the light source and camera and performing ratiometric calculations.

  • Perfusion system for solution exchange during the experiment.

Imaging Procedure:

  • Mount the coverslip with the Fura-PE3 loaded neurons onto the microscope stage in an imaging chamber.

  • Continuously perfuse the neurons with physiological salt solution to maintain cell health.

  • Using the imaging software, set the exposure time and gain to obtain a good signal-to-noise ratio without saturating the camera at either wavelength. The fluorescence intensity at 380 nm excitation should be significantly brighter than at 340 nm in resting neurons.

  • Acquire a background image from a cell-free region of the coverslip for both excitation wavelengths. Subtract this background from all subsequent images.

  • Acquire a time-lapse series of images, alternating between 340 nm and 380 nm excitation. The acquisition frequency will depend on the temporal resolution required for the specific Ca2+ dynamic being studied.

  • At the end of the experiment, perform an in situ calibration to determine Rmin and Rmax for the Grynkiewicz equation.

    • Rmin determination: Perfuse the cells with a Ca2+-free physiological solution containing a Ca2+ chelator (e.g., 5-10 mM EGTA) and a Ca2+ ionophore (e.g., 5-10 µM ionomycin) to deplete intracellular Ca2+. Record the fluorescence ratio.

    • Rmax determination: Perfuse the cells with a high Ca2+ physiological solution (e.g., 5-10 mM Ca2+) containing the Ca2+ ionophore to saturate the indicator with Ca2+. Record the fluorescence ratio.

Data Analysis

  • Region of Interest (ROI) Selection: Define ROIs around the cell bodies or specific subcellular compartments of the neurons to be analyzed.

  • Ratio Calculation: For each time point, calculate the ratio of the background-subtracted fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each ROI.

  • Conversion to [Ca2+]i: Use the Grynkiewicz equation with the experimentally determined Rmin, Rmax, and the literature value for Kd and β to convert the ratio values into intracellular Ca2+ concentrations.

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal - Incomplete de-esterification of Fura-PE3 AM. - Low loading concentration or short incubation time. - Photobleaching.- Increase the de-esterification time. - Optimize loading concentration and incubation time. - Reduce excitation light intensity or exposure time. Use a neutral density filter.
High background fluorescence - Incomplete removal of extracellular dye. - Autofluorescence from the culture medium or coverslip.- Ensure thorough washing after loading. - Use phenol red-free imaging buffer and high-quality glass coverslips.
Uneven dye loading - Poor dispersion of Fura-PE3 AM in the loading buffer. - Cell health issues.- Ensure proper mixing of Pluronic F-127 and vortexing of the loading solution. - Check cell viability and culture conditions.
Ratio changes are small or noisy - Low dye concentration. - Low signal-to-noise ratio of the imaging system. - Phototoxicity affecting cell health.- Increase Fura-PE3 AM loading concentration. - Optimize camera settings (gain, exposure). - Minimize light exposure.
Cells are unresponsive to stimuli - Cell damage during loading or imaging. - Ineffective stimulus.- Handle cells gently during washing and solution changes. - Confirm the efficacy of the stimulus.
Dye compartmentalization (less common with Fura-PE3) - Loading at physiological temperatures for extended periods can sometimes lead to sequestration in organelles.- Optimize loading conditions (e.g., lower temperature or shorter duration).

Visualizations

G Intracellular Ca2+ Signaling Pathway in a Neuron extracellular Extracellular Space (High [Ca2+]) plasma_membrane Plasma Membrane cytosol Cytosol (Low [Ca2+]) ryr Ryanodine Receptors cytosol->ryr Ca2+-induced Ca2+ release pmca PMCA cytosol->pmca Ca2+ Efflux serca SERCA cytosol->serca Ca2+ Uptake ncx NCX cytosol->ncx Ca2+ Efflux plc PLC cytosol->plc er Endoplasmic Reticulum (ER) (High [Ca2+]) vgcc Voltage-Gated Ca2+ Channels vgcc->cytosol Ca2+ Influx nmda NMDA Receptors nmda->cytosol Ca2+ Influx ip3r IP3 Receptors ip3r->cytosol Ca2+ Release ryr->cytosol pmca->extracellular serca->er ncx->extracellular depolarization Membrane Depolarization depolarization->vgcc Activates glutamate Glutamate glutamate->nmda Binds ip3 IP3 plc->ip3 Generates ip3->ip3r Activates

Caption: A simplified diagram of the key pathways regulating intracellular calcium concentration in a typical neuron.

G Experimental Workflow for Ratiometric Ca2+ Imaging with Fura-PE3 start Start prep_neurons Prepare Primary Neuronal Culture start->prep_neurons prep_solutions Prepare Fura-PE3 AM Loading Solution start->prep_solutions load_dye Load Neurons with Fura-PE3 AM prep_neurons->load_dye prep_solutions->load_dye deesterify De-esterification load_dye->deesterify setup_imaging Setup Microscope and Imaging Parameters deesterify->setup_imaging acquire_baseline Acquire Baseline Ratiometric Images setup_imaging->acquire_baseline stimulate Apply Stimulus acquire_baseline->stimulate acquire_response Acquire Ratiometric Images of Ca2+ Response stimulate->acquire_response calibrate In Situ Calibration (Rmin and Rmax) acquire_response->calibrate analyze Data Analysis (Ratio to [Ca2+]i) calibrate->analyze end End analyze->end

Caption: A flowchart illustrating the major steps involved in measuring neuronal Ca2+ dynamics using Fura-PE3.

References

Application Notes and Protocols for Fura-PE3 in Smooth Muscle Cell Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Intracellular calcium ([Ca²⁺]i) is a critical second messenger that governs a multitude of physiological processes in smooth muscle cells, most notably excitation-contraction coupling. The precise spatial and temporal dynamics of [Ca²⁺]i transients dictate the cellular response to various stimuli. Fluorescent Ca²⁺ indicators are indispensable tools for elucidating these intricate signaling events. Fura-PE3 is a ratiometric fluorescent indicator used for measuring intracellular calcium concentration. While less commonly cited in smooth muscle research compared to its predecessor Fura-2, Fura-PE3 offers similar ratiometric measurement capabilities. These notes provide detailed protocols and an overview of the application of Fura-PE3 in studying smooth muscle cell calcium signaling, with protocols adapted from established methodologies for similar ratiometric dyes like Fura-2.

Under resting conditions, smooth muscle cells maintain a low intracellular calcium concentration.[1] Upon stimulation by contractile agonists, there is a rapid elevation in intracellular calcium, leading to contraction.[1] This increase in [Ca²⁺]i can be due to influx from the extracellular space through various channels or release from intracellular stores like the sarcoplasmic reticulum (SR).[2][3]

Key Signaling Pathways in Smooth Muscle Cell Calcium Regulation

The regulation of intracellular calcium in smooth muscle cells is a complex process involving the coordinated action of ion channels, receptors, and second messengers. Two primary pathways contribute to the increase in cytosolic calcium:

  • Calcium Influx from the Extracellular Space: This occurs through voltage-operated calcium channels (VOCCs), receptor-operated channels (ROCs), and store-operated calcium entry (SOCE).[1][4] Depolarization of the cell membrane opens VOCCs, allowing Ca²⁺ to enter the cell.[5] Agonists can activate G-protein coupled receptors (GPCRs), leading to the opening of ROCs.[6]

  • Calcium Release from Intracellular Stores: The sarcoplasmic reticulum is the main intracellular Ca²⁺ store in smooth muscle cells.[2] Agonist binding to GPCRs can activate phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptors (IP₃Rs) on the SR, triggering the release of Ca²⁺ into the cytoplasm.[2][4] Another second messenger, cyclic ADP-ribose (cADPR), can also induce Ca²⁺ release via ryanodine receptors (RyRs) on the SR.[1][4]

These release events can manifest as localized "Ca²⁺ sparks" or "Ca²⁺ puffs," which can propagate as "Ca²⁺ waves" across the cell.[2] The subsequent increase in global cytosolic Ca²⁺ activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and smooth muscle contraction.[3][5]

Data Presentation: Quantitative Calcium Measurements in Smooth Muscle Cells

The following tables summarize typical quantitative data for intracellular calcium concentrations in smooth muscle cells obtained using fluorescent indicators.

ParameterCell TypeResting [Ca²⁺]i (nM)Agonist-Stimulated Peak [Ca²⁺]i (nM)Agonist and ConcentrationCitation
Apparent Free Ca²⁺A7r5 Cultured Vascular Smooth Muscle113 ± 14 (Nuclear)> 1900 (Perinuclear)1 µM 5-HT[7]
150 ± 13 (Cytoplasmic)1083 ± 208 (Cytoplasmic)
228 ± 12 (Perinuclear)
Global Ca²⁺General Smooth Muscle~100 (Hyperpolarized)300 - 400 (Depolarized)Depolarization by ~15 mV[2]
Basal [Ca²⁺]iAirway Smooth Muscle~200Concentration-dependent increaseContractile Agonists[1]
Calcium Signal TypeMediatorLocal [Ca²⁺]i IncreaseFunctionCitation
Ca²⁺ SparksRyanodine Receptors (RyRs)10 - 30 µMActivation of BKCa channels, leading to hyperpolarization[2]
Ca²⁺ SparkletsVoltage-Dependent Ca²⁺ Channels (VDCCs)~35 nM per quantal unitLocalized Ca²⁺ influx[2]

Experimental Protocols

Protocol 1: Loading of Smooth Muscle Cells with Fura-PE3 AM

This protocol is adapted from standard procedures for loading acetoxymethyl (AM) ester forms of calcium indicators into cultured or freshly isolated smooth muscle cells.[2][8][9]

Materials:

  • Fura-PE3 AM (acetoxymethyl ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution, pH 7.4

  • Probenecid (optional, to inhibit dye extrusion)

  • Cultured or freshly isolated smooth muscle cells on coverslips

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of Fura-PE3 AM in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.[9]

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

    • If using, prepare a 250 mM stock solution of probenecid in a suitable buffer or 1 M NaOH and adjust the pH.

  • Prepare Loading Solution:

    • For a final Fura-PE3 AM concentration of 2-5 µM, dilute the 1 mM stock solution into HBSS.

    • To aid in the dispersion of the AM ester in the aqueous loading buffer, add an equal volume of the 10% Pluronic F-127 stock solution to the Fura-PE3 AM stock before dilution in HBSS. The final concentration of Pluronic F-127 should be between 0.02% and 0.04%.[10][11]

    • If used, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[10]

    • Vortex the solution thoroughly to ensure it is well-mixed.

  • Cell Loading:

    • Wash the smooth muscle cells twice with pre-warmed HBSS to remove any residual culture medium.

    • Add the Fura-PE3 AM loading solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells at room temperature or 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically for each cell type.[8][11]

  • De-esterification:

    • After loading, wash the cells two to three times with fresh, pre-warmed HBSS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the Fura-PE3 AM by intracellular esterases, which traps the active Fura-PE3 inside the cells.[12]

Protocol 2: Ratiometric Measurement of Intracellular Calcium

Instrumentation:

  • An inverted microscope equipped for fluorescence imaging.

  • A light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source).[13][14]

  • A fluorescence detector, such as a CCD or sCMOS camera, capable of capturing emitted light at ~510 nm.[14][15]

  • Image acquisition and analysis software.

Procedure:

  • Imaging Setup:

    • Place the coverslip with Fura-PE3-loaded cells onto the microscope stage in a perfusion chamber.

    • Continuously perfuse the cells with pre-warmed HBSS.

    • Focus on a field of view containing healthy, well-adhered smooth muscle cells.

  • Data Acquisition:

    • Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.[13]

    • Record a baseline fluorescence ratio (F340/F380) for a few minutes to ensure a stable resting [Ca²⁺]i.

    • Introduce the agonist or stimulus of interest into the perfusion solution.

    • Continue recording the fluorescence at both excitation wavelengths to capture the change in the F340/F380 ratio over time.

  • Data Analysis:

    • For each time point, subtract the background fluorescence from the images collected at 340 nm and 380 nm.

    • Calculate the ratio of the fluorescence intensities (R = F340 / F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Protocol 3: Calibration of the Fura-PE3 Signal

To convert the fluorescence ratio to an absolute calcium concentration, a calibration is necessary.[16] This is typically done at the end of each experiment using ionophores to manipulate the intracellular calcium concentration.

Materials:

  • Calcium-free HBSS containing a calcium chelator (e.g., 10 mM EGTA).

  • HBSS with a high concentration of calcium (e.g., 10 mM CaCl₂).

  • A calcium ionophore (e.g., ionomycin or A23187).

  • A quenching agent for manganese (optional, for determining autofluorescence).

Procedure:

  • Determine R_min:

    • At the end of the experiment, perfuse the cells with calcium-free HBSS containing the calcium ionophore (e.g., 5-10 µM ionomycin). This will deplete intracellular calcium, and the resulting F340/F380 ratio will be R_min.[16]

  • Determine R_max:

    • Next, perfuse the cells with HBSS containing a high calcium concentration and the same ionophore. This will saturate the intracellular Fura-PE3 with calcium, and the resulting ratio will be R_max.[16]

  • Calculate [Ca²⁺]i:

    • The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:[16] [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2) Where:

      • K_d is the dissociation constant of Fura-PE3 for Ca²⁺.

      • R is the experimentally measured ratio.

      • R_min is the ratio in the absence of calcium.

      • R_max is the ratio at calcium saturation.

      • S_f2 / S_b2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.[16]

Mandatory Visualizations

G cluster_0 Plasma Membrane cluster_1 Sarcoplasmic Reticulum cluster_2 Cytosol Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG VOCC VOCC Cyt_Ca [Ca²⁺]i ↑ VOCC->Cyt_Ca Ca²⁺ Influx ROC ROC ROC->Cyt_Ca Ca²⁺ Influx SOCE SOCE SOCE->Cyt_Ca Ca²⁺ Influx Ext_Ca Extracellular Ca²⁺ Ext_Ca->VOCC Ext_Ca->ROC Ext_Ca->SOCE IP3R IP₃R IP3R->Cyt_Ca Ca²⁺ Release RyR RyR RyR->Cyt_Ca Ca²⁺ Release SR_Ca SR Ca²⁺ Store SR_Ca->IP3R SR_Ca->RyR IP3->IP3R cADPR cADPR cADPR->RyR Calmodulin Calmodulin Cyt_Ca->Calmodulin MLCK MLCK Calmodulin->MLCK Contraction Contraction MLCK->Contraction G A Prepare Fura-PE3 AM Loading Solution C Incubate Cells with Fura-PE3 AM Solution (30-60 min) A->C B Wash Smooth Muscle Cells with HBSS B->C D Wash Cells to Remove Extracellular Dye C->D E Incubate for De-esterification (30 min) D->E F Acquire Baseline Fluorescence Ratio (F340/F380) E->F G Apply Agonist/Stimulus F->G H Record Changes in Fluorescence Ratio G->H I Perform Calibration (R_min and R_max) H->I J Calculate [Ca²⁺]i I->J

References

Detecting Calcium Sparks in Cardiomyocytes using Fura-PE3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling plays a pivotal role in cardiomyocyte function, with Ca²⁺ sparks representing the elementary events of sarcoplasmic reticulum (SR) Ca²⁺ release that trigger excitation-contraction coupling. The precise detection and analysis of these sparks are crucial for understanding cardiac physiology and pathology, as well as for the development of novel cardiotherapeutic drugs. Fura-PE3, a ratiometric, fluorescent Ca²⁺ indicator, offers a robust method for quantifying intracellular Ca²⁺ dynamics. This document provides detailed application notes and protocols for the use of Fura-PE3 in the detection and analysis of Ca²⁺ sparks in isolated cardiomyocytes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Fura-PE3 and typical characteristics of Ca²⁺ sparks measured in cardiomyocytes. It is important to note that specific quantitative data for Ca²⁺ sparks measured directly with Fura-PE3 are not extensively available in the current literature. The spark characteristics provided below are generally accepted values obtained with other fluorescent indicators and are expected to be comparable when using Fura-PE3.

Table 1: Properties of Fura-PE3 Calcium Indicator

PropertyValueReference
Excitation Wavelength (Ca²⁺-free) ~363 nm[1]
Excitation Wavelength (Ca²⁺-bound) ~335 nm[1]
Emission Wavelength (Ca²⁺-free) ~512 nm[1]
Emission Wavelength (Ca²⁺-bound) ~505 nm[1]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM[1]
Indicator Type Ratiometric[1]
Cell Permeability Membrane-permeant AM ester form[1]

Table 2: Typical Characteristics of Calcium Sparks in Ventricular Myocytes

ParameterTypical Value RangeReference
Amplitude (F/F₀) 1.2 - 2.0[2][3]
Full Duration at Half Maximum (FDHM) 10 - 30 ms[4]
Full Width at Half Maximum (FWHM) 1.5 - 2.5 µm[4]
Time to Peak (Rise Time) 5 - 15 ms[4]
Frequency (at rest) 1 - 5 sparks/100 µm/s[5]

Signaling Pathway and Experimental Workflow

Calcium Spark Signaling Pathway in Cardiomyocytes

The generation of a Ca²⁺ spark is a tightly regulated process initiated by the influx of a small amount of Ca²⁺ through L-type calcium channels, which in turn triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum via ryanodine receptors.

Calcium Spark Signaling Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma / T-tubule cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Ca_ext Ca²⁺ LTCC L-type Ca²⁺ Channel AP Action Potential AP->LTCC Depolarization Ca_cyt_trigger Trigger Ca²⁺ LTCC->Ca_cyt_trigger Influx RyR Ryanodine Receptor (RyR) Ca_cyt_trigger->RyR Ca²⁺-Induced Ca²⁺ Release (CICR) Ca_spark Ca²⁺ Spark Myofilaments Myofilaments Ca_spark->Myofilaments Binding SERCA SERCA Pump Ca_spark->SERCA Re-uptake Contraction Contraction Myofilaments->Contraction RyR->Ca_spark Release Ca_SR Stored Ca²⁺ SERCA->Ca_SR Pumping

Calcium-Induced Calcium Release (CICR) Pathway.
Experimental Workflow for Detecting Calcium Sparks

The following diagram outlines the key steps involved in the detection and analysis of Ca²⁺ sparks in cardiomyocytes using Fura-PE3.

Experimental Workflow Start Start Isolation Cardiomyocyte Isolation Start->Isolation Loading Fura-PE3 AM Loading (e.g., 5 µM, 20-30 min, RT) Isolation->Loading Deesterification De-esterification (e.g., 20-30 min, RT) Loading->Deesterification Imaging Confocal Microscopy (Line-scan mode) Deesterification->Imaging DataAcquisition Image Acquisition (Excitation at 340/380 nm, Emission at ~510 nm) Imaging->DataAcquisition Analysis Data Analysis (e.g., SparkMaster, IOCBIO Sparks) DataAcquisition->Analysis Quantification Quantification of Spark Parameters (Amplitude, Duration, FWHM, Frequency) Analysis->Quantification End End Quantification->End

Workflow for Cardiomyocyte Ca²⁺ Spark Detection.

Experimental Protocols

I. Cardiomyocyte Isolation

Materials:

  • Collagenase Type II

  • Protease Type XIV

  • Tyrode's solution (Ca²⁺-free and with varying Ca²⁺ concentrations)

  • Bovine Serum Albumin (BSA)

  • Laminin-coated coverslips

Protocol:

  • Prepare adult ventricular myocytes from the species of interest (e.g., rat, mouse) using a standard enzymatic digestion protocol. This typically involves retrograde perfusion of the heart with a Ca²⁺-free Tyrode's solution containing collagenase and protease.

  • After digestion, gently triturate the ventricular tissue to release individual cardiomyocytes.

  • Gradually reintroduce Ca²⁺ to the cell suspension to a final concentration of 1.0-1.8 mM to select for Ca²⁺-tolerant, healthy myocytes.

  • Plate the isolated cardiomyocytes on laminin-coated coverslips for imaging. Allow the cells to adhere for at least 1-2 hours before proceeding with dye loading.

II. Fura-PE3 AM Loading

Materials:

  • Fura-PE3 AM (acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Tyrode's solution or other suitable physiological buffer

Protocol:

  • Prepare a stock solution of Fura-PE3 AM in anhydrous DMSO (e.g., 1 mM).

  • For loading, dilute the Fura-PE3 AM stock solution in a physiological buffer (e.g., Tyrode's solution) to a final concentration of 2-5 µM. The addition of Pluronic F-127 (final concentration 0.02-0.04%) can aid in the dispersion of the AM ester in the aqueous loading solution.

  • Incubate the cardiomyocytes with the Fura-PE3 AM loading solution for 20-30 minutes at room temperature, protected from light.

  • After incubation, wash the cells 2-3 times with fresh physiological buffer to remove excess dye.

  • Allow the cells to de-esterify the Fura-PE3 AM for an additional 20-30 minutes at room temperature. During this time, intracellular esterases will cleave the AM group, trapping the active, Ca²⁺-sensitive form of Fura-PE3 within the cytosol.

III. Confocal Microscopy and Image Acquisition

Equipment:

  • Laser scanning confocal microscope equipped with an oil-immersion objective (e.g., 60x or 100x).

  • Excitation light source capable of rapidly alternating between 340 nm and 380 nm.

  • Emission detector set to collect fluorescence around 510 nm.

Protocol:

  • Mount the coverslip with Fura-PE3-loaded cardiomyocytes onto the microscope stage.

  • Identify healthy, rod-shaped cardiomyocytes with clear striations.

  • Switch the microscope to line-scan mode. Position the scan line along the longitudinal axis of the myocyte, avoiding the nucleus.

  • Set the imaging parameters for ratiometric imaging. This involves alternating excitation between 340 nm and 380 nm and collecting the emitted fluorescence at ~510 nm.

  • Acquire line-scan images at a high temporal resolution (e.g., 1-2 ms per line) for a duration sufficient to capture spontaneous Ca²⁺ spark activity (e.g., 5-10 seconds).

  • Record images from multiple cells to ensure robust data collection.

IV. Data Analysis

Software:

  • Specialized software for Ca²⁺ spark analysis, such as SparkMaster or IOCBIO Sparks , is recommended. These programs offer automated or semi-automated detection and analysis of spark parameters.

  • ImageJ/Fiji with appropriate plugins can also be used for manual or custom analysis.

Analysis Steps:

  • Import the raw line-scan image files into the analysis software.

  • Generate a ratio image (F₃₄₀/F₃₈₀) to represent the intracellular Ca²⁺ concentration.

  • Use the software's detection algorithm to identify Ca²⁺ sparks based on a threshold above the background noise.

  • For each detected spark, the software will calculate key parameters, including:

    • Amplitude: The peak fluorescence intensity of the spark relative to the baseline (F/F₀).

    • Full Duration at Half Maximum (FDHM): The duration of the spark at 50% of its peak amplitude.

    • Full Width at Half Maximum (FWHM): The spatial width of the spark at 50% of its peak amplitude.

    • Time to Peak: The time from the start of the spark to its peak intensity.

  • Calculate the frequency of Ca²⁺ sparks, typically expressed as the number of sparks per 100 µm per second.

  • Compile the data from multiple cells and perform statistical analysis as required for the experimental design.

Conclusion

The use of Fura-PE3 in conjunction with confocal microscopy provides a powerful tool for the detailed investigation of Ca²⁺ sparks in cardiomyocytes. The protocols and data presented here offer a comprehensive guide for researchers to effectively employ this methodology in their studies of cardiac Ca²⁺ signaling in both physiological and pathological contexts. While specific quantitative data for Ca²⁺ sparks measured with Fura-PE3 remains to be extensively published, the established characteristics from similar indicators provide a reliable benchmark for these investigations.

References

Troubleshooting & Optimization

How to reduce Fura PE-3 photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize photobleaching when using the fluorescent calcium indicator, Fura PE-3.

Frequently Asked Questions (FAQs)

Q1: What is Fura PE-3 and how does it relate to Fura-2?

Fura PE-3, also marketed as Fura-2 LeakRes, is a specialized, leak-resistant derivative of the Fura-2 calcium indicator.[1][2] Its chemical structure has been modified to improve intracellular retention over long experiments, which is a common issue with standard Fura-2 AM.[1] While its primary advantage is reduced leakage from the cell, its spectral properties and susceptibility to photobleaching are similar to Fura-2.

Q2: What is photobleaching and why is it a problem for Fura PE-3?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[3][4][5] This process occurs when the Fura PE-3 molecule, after being excited by the light source, enters a long-lived "triplet state." In this state, it can react with surrounding molecules, particularly molecular oxygen, leading to covalent bond damage that renders it non-fluorescent.[5][6][7]

Q3: How does photobleaching specifically affect my ratiometric calcium measurements?

Photobleaching is a critical issue for ratiometric dyes like Fura PE-3. Studies on Fura-2 have shown that photobleaching does not affect the calcium-bound and calcium-free forms of the dye equally.[8] This process can create fluorescent byproducts that are not sensitive to calcium, altering the dye's spectral properties.[8] Consequently, this can lead to significant errors in the calculated calcium concentration, as the fundamental assumption of the ratiometric method—that only the Ca2+-bound and Ca2+-free forms are present—is violated.[8]

Troubleshooting Guide: Reducing Fura PE-3 Photobleaching

Issue: Rapid loss of fluorescent signal during imaging.

This is the most common manifestation of photobleaching. The following solutions focus on adjusting your imaging hardware and experimental setup to reduce the rate of photon-induced damage.

Solution A: Optimize Illumination Settings

The most direct way to reduce photobleaching is to decrease the total number of photons hitting your sample.[9] Use the absolute minimum light required to achieve a sufficient signal-to-noise ratio (SNR) for your analysis.[10]

Table 1: Recommended Adjustments to Illumination Parameters

ParameterRecommended ActionRationale
Excitation Intensity Reduce the power of the lamp or laser to the lowest possible setting (e.g., 1-10% of maximum).Higher light intensity accelerates the rate at which fluorophores are excited, increasing the probability of entering the destructive triplet state.[9][10]
Exposure Time Use the shortest camera exposure time that provides a usable signal.Shorter exposure times directly reduce the duration the sample is illuminated during each frame acquisition.[10][11]
Neutral Density (ND) Filters Insert ND filters into the light path to decrease illumination intensity without changing the lamp/laser power settings.ND filters provide a calibrated way to reduce light intensity, preserving the spectral quality of the light source.[9][11][12]
Gain Settings Increase camera or detector gain if possible, which can compensate for a lower signal from reduced excitation.Increasing gain amplifies the detected signal, allowing you to use less excitation light. Note that this can also increase noise.[12]

Solution B: Modify Your Imaging Protocol

Strategic changes to your experimental workflow can significantly minimize the cumulative light exposure your sample receives.

dot

ExperimentalWorkflow cluster_prep Preparation cluster_imaging Imaging & Acquisition cluster_analysis Analysis A Prepare and Plate Cells B Load Cells with Fura PE-3 AM A->B C Mount Sample on Microscope B->C D Locate Region of Interest (Use Transmitted Light) C->D E Focus on a Neighboring Area (Use Low % UV Light) D->E F Acquire Image Series (Use Optimized Settings) E->F G Limit Z-stacks & Time-points F->G H Analyze Data G->H I Apply Photobleaching Correction (If Necessary) H->I

Caption: Optimized workflow to minimize light exposure during Fura PE-3 imaging.

Issue: Inaccurate or drifting ratiometric values over time.

If your baseline calcium ratios are not stable even with optimized illumination, chemical intervention or data correction may be necessary.

Solution C: Use Live-Cell Compatible Antifade Reagents

Antifade reagents are compounds that protect fluorophores by scavenging for reactive oxygen species (ROS), which are a primary cause of photobleaching.[10][13] It is critical to use reagents specifically designated for live-cell imaging, as mounting media for fixed samples are often toxic.[11]

Table 2: Common Antifade Reagents for Live-Cell Imaging

ReagentMechanism of ActionTypical Working Concentration & Considerations
Trolox A vitamin E analog that acts as a potent antioxidant, reducing various reactive oxygen species.[11]0.1 - 1 mM. Low cytotoxicity for many cell lines, but optimization may be required as it can induce hypoxia-like effects.[11]
Oxyrase An enzymatic system that actively removes dissolved oxygen from the imaging medium.[11]Use as directed by the manufacturer. Highly effective at reducing oxygen-mediated photodamage.[11]
n-Propyl gallate (NPG) An antioxidant commonly used with live cells.Can have anti-apoptotic properties, which may interfere with certain biological studies.[13]

Solution D: Characterize and Correct for Photobleaching

If some degree of photobleaching is unavoidable, you can measure its rate and use this information to correct your experimental data.[12]

dot

TroubleshootingDecisionTree Start Experiencing Signal Loss with Fura PE-3? Q1 Have you minimized excitation intensity & time? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are you avoiding unnecessary exposure during setup? A1_Yes->Q2 Action1 Reduce laser/lamp power. Use shortest exposure. Use ND filters. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is signal loss still affecting data accuracy? A2_Yes->Q3 Action2 Use transmitted light to find ROI. Focus on an adjacent area before capturing your target. A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes Q3->A3_Yes A3_No No Q3->A3_No Action4 Add live-cell antifade reagent (e.g., Trolox) to media. A3_Yes->Action4 Action5 Generate a photobleaching curve to correct data post-acquisition. A3_Yes->Action5 Action3 Problem likely resolved. Proceed with experiment. A3_No->Action3

Caption: Decision tree for troubleshooting Fura PE-3 photobleaching.

Key Experimental Protocols

Protocol 1: Generating a Photobleaching Correction Curve

This protocol allows you to quantify the rate of signal decay due to photobleaching, which can be used to normalize your experimental data.

  • Prepare a Control Sample: Plate and load cells with Fura PE-3 exactly as you would for your experiment. Place them in the same imaging buffer.

  • Select a Representative Area: Choose a field of view containing healthy, well-loaded cells.

  • Set Imaging Parameters: Use the identical illumination intensity, exposure time, and acquisition frequency that you plan to use for your actual experiment.

  • Acquire a Time-Lapse Series: Record a long image series (e.g., 50-100 frames) without applying any experimental stimulus.

  • Measure Fluorescence Decay: For both the 340 nm and 380 nm excitation wavelengths, measure the average fluorescence intensity of the cells in each frame over time.

  • Plot the Decay Curve: Plot the intensity (or the 340/380 ratio) as a function of time (or frame number).

  • Fit the Data: Fit the decay data to an exponential function. This function can then be used to correct the fluorescence values in your subsequent experiments for the signal loss attributable solely to photobleaching.

Protocol 2: Using Trolox Antifade Reagent
  • Prepare a Stock Solution: Dissolve Trolox powder in high-quality DMSO to create a concentrated stock solution (e.g., 100 mM). Store in small aliquots at -20°C, protected from light.

  • Prepare Imaging Buffer: Prepare your standard imaging buffer (e.g., HBSS or Tyrode's solution).

  • Add Trolox: Immediately before use, dilute the Trolox stock solution into the imaging buffer to achieve the desired final concentration (typically 0.1-1 mM). Ensure thorough mixing.

  • Buffer Exchange: After loading cells with Fura PE-3 AM and allowing for de-esterification, wash the cells and replace the loading medium with the Trolox-containing imaging buffer.

  • Equilibrate: Allow the cells to incubate in the Trolox-containing buffer for 10-15 minutes before starting image acquisition.

  • Proceed with Imaging: Conduct your experiment using the Trolox-supplemented buffer.

References

Fura-2 PE-3 Technical Support Center: Optimizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fura-2 PE-3 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during intracellular calcium imaging experiments. Our goal is to help you improve your Fura-2 PE-3 signal-to-noise ratio for accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve common experimental challenges.

Q1: My Fura-2 fluorescence signal is very weak. What are the possible causes and how can I improve it?

A1: A weak fluorescence signal can be attributed to several factors, primarily related to dye loading and instrument settings.

  • Inadequate Dye Loading: Ensure that the Fura-2 AM concentration and incubation time are optimized for your specific cell type. Inefficient hydrolysis of the AM ester by intracellular esterases can also lead to a weak signal.

  • Suboptimal Excitation/Emission Wavelengths: Verify that your microscope or plate reader is configured with the correct filter sets for Fura-2: excitation at approximately 340 nm and 380 nm, with emission detection around 510 nm.[1][2]

  • Low Cell Number: Insufficient cell density in the imaging area will naturally result in a lower overall fluorescence signal.

  • Photobleaching: Excessive exposure to excitation light can permanently damage the fluorophore, leading to a diminished signal.[1][3]

Troubleshooting Steps:

  • Optimize Dye Concentration and Loading Time: Create a titration of Fura-2 AM concentration and incubation time to determine the optimal conditions for your cells. A starting point for many cell lines is 2-5 µM for 30-60 minutes at 37°C.[4]

  • Verify Instrument Settings: Confirm that the correct filters for Fura-2 are in place and that the light source is functioning optimally.

  • Increase Cell Seeding Density: Ensure an adequate number of cells are present in the field of view.

  • Minimize Light Exposure: Reduce the intensity and duration of excitation light exposure. Use neutral density filters if available and only illuminate the sample during data acquisition.[3]

Q2: I'm observing high background fluorescence. How can I reduce it?

A2: High background fluorescence can obscure the specific intracellular calcium signal and significantly reduce the signal-to-noise ratio.

  • Extracellular Dye: Incomplete removal of extracellular Fura-2 AM after the loading step is a common cause.

  • Autofluorescence: Some cell types and culture media exhibit intrinsic fluorescence at the Fura-2 excitation and emission wavelengths.

  • Incomplete De-esterification: If the AM ester is not fully cleaved, the dye may not be effectively trapped within the cells, contributing to extracellular background.

Troubleshooting Steps:

  • Thorough Washing: After loading, wash the cells multiple times with a buffered saline solution (e.g., HBSS) to remove any remaining extracellular dye.[1]

  • Background Subtraction: Acquire a background image from a region with no cells and subtract this from your experimental images.[1]

  • Use Phenol Red-Free Medium: If possible, use imaging media that does not contain phenol red, as it can be a source of autofluorescence.

  • Allow Sufficient De-esterification Time: Following the wash steps, incubate the cells for an additional 15-30 minutes to ensure complete hydrolysis of the AM ester.[5][6]

Q3: My 340/380 ratio is unstable or drifting. What could be the cause?

A3: An unstable ratiometric signal can compromise the accuracy of your calcium measurements.

  • Photobleaching: Uneven photobleaching at the 340 nm and 380 nm excitation wavelengths can alter the ratio over time.[3] While ratiometry corrects for some photobleaching effects, severe or differential bleaching can still be problematic.[7][8]

  • Dye Leakage: Over time, the de-esterified Fura-2 can leak out of the cells, leading to a decrease in the intracellular signal and a potential increase in the extracellular signal, which can affect the ratio.[9]

  • Changes in Intracellular pH: The fluorescence properties of Fura-2 can be influenced by changes in intracellular pH.[1][10]

  • Lamp Instability: Fluctuations in the intensity of the excitation light source can introduce noise into the measurements.

Troubleshooting Steps:

  • Minimize Excitation Light: As with weak signals, reducing light intensity and exposure time is crucial to minimize photobleaching.[3]

  • Use Probenecid: Including an anion transport inhibitor like probenecid (at 1-2.5 mM) in the loading and imaging buffers can help to reduce dye leakage from the cells.[5][11]

  • Maintain Stable pH: Ensure that your imaging buffer is adequately buffered to maintain a stable physiological pH.

  • Allow Lamp to Warm Up: Ensure your light source has reached a stable output before beginning your experiment.

Q4: The Fura-2 dye appears to be compartmentalized within the cells. How can I achieve more uniform cytosolic loading?

A4: Compartmentalization, where the dye accumulates in organelles such as mitochondria or the endoplasmic reticulum, can lead to inaccurate measurements of cytosolic calcium.[12]

  • Overloading: Using too high a concentration of Fura-2 AM or incubating for too long can promote its sequestration into organelles.

  • Cell Type Specificity: Some cell types are more prone to compartmentalizing Fura-2.

  • Temperature Effects: Loading at 37°C can sometimes increase the likelihood of organellar uptake.[12]

Troubleshooting Steps:

  • Optimize Loading Conditions: Reduce the Fura-2 AM concentration and/or the incubation time.

  • Lower Loading Temperature: Try performing the loading step at room temperature instead of 37°C to slow down active transport processes that may lead to compartmentalization.[12]

  • Incorporate Pluronic F-127: Using a non-ionic surfactant like Pluronic F-127 (typically at 0.02-0.1%) in the loading buffer can aid in the solubilization of Fura-2 AM and promote more uniform cytosolic distribution.[5][11]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for Fura-2 PE-3 experiments. Note that optimal conditions may vary depending on the specific cell type and experimental setup.

Table 1: Fura-2 PE-3 Spectral Properties

PropertyWavelength (nm)Description
Excitation Max (Ca²⁺-bound)~340Optimal excitation for Fura-2 bound to calcium.[2]
Excitation Max (Ca²⁺-free)~380Optimal excitation for Fura-2 in its calcium-free state.[2]
Emission Max~510Emission wavelength for both Ca²⁺-bound and Ca²⁺-free forms.[2]

Table 2: Recommended Experimental Parameters

ParameterRecommended RangeNotes
Fura-2 AM Concentration1 - 5 µMHigher concentrations can lead to cytotoxicity and compartmentalization.[1][4]
Loading Time30 - 60 minutesShould be optimized for each cell type.[4][5]
Loading TemperatureRoom Temperature to 37°CLower temperatures may reduce compartmentalization.[12]
Pluronic F-1270.02 - 0.1%Aids in dye solubilization and dispersion.[5][11]
Probenecid1 - 2.5 mMReduces dye leakage from cells.[5][11]

Experimental Protocols

Protocol 1: Standard Fura-2 AM Loading Protocol for Adherent Cells

  • Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere, typically for 16-24 hours.

  • Prepare Loading Buffer:

    • Thaw Fura-2 AM (typically dissolved in DMSO) and Pluronic F-127.

    • Prepare a buffered saline solution (e.g., HBSS) with a physiological pH (7.2-7.4).

    • Add Pluronic F-127 to the buffer to a final concentration of 0.02-0.1% and vortex to mix.[11]

    • Add Fura-2 AM to the buffer to the desired final concentration (e.g., 2-5 µM) and vortex thoroughly.[11]

    • If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.[5][11]

  • Dye Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the buffered saline solution.

    • Add the Fura-2 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at either room temperature or 37°C in the dark.[5][11]

  • Washing and De-esterification:

    • Remove the loading buffer.

    • Wash the cells two to three times with the buffered saline solution (containing probenecid if used in the loading step) to remove extracellular dye.[5]

    • Add fresh buffer and incubate for an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[5][6]

  • Imaging:

    • Proceed with imaging on a fluorescence microscope or plate reader equipped with the appropriate filters for Fura-2.

    • Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

Visualizations

Diagram 1: Fura-2 Calcium Signaling Pathway

Fura2_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol Fura2_AM Fura-2 AM (Membrane Permeable) Fura2_AM_inside Fura-2 AM Fura2_AM->Fura2_AM_inside Diffusion Fura2 Fura-2 (Active Form) Fura2_AM_inside->Fura2 Cleavage Esterases Esterases Esterases->Fura2_AM_inside Ca2_free Free Ca²⁺ Fura2_Ca2 Fura-2-Ca²⁺ Complex Fura2Ca2_free Fura2Ca2_free Fura2Ca2_free->Fura2_Ca2 Binding

Caption: Fura-2 AM crosses the cell membrane and is cleaved by cytosolic esterases to its active form, which then binds to free intracellular calcium.

Diagram 2: Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio WeakSignal Is the signal weak? Start->WeakSignal HighBackground Is the background high? WeakSignal->HighBackground No OptimizeLoading Optimize Fura-2 AM concentration and incubation time. WeakSignal->OptimizeLoading Yes UnstableRatio Is the ratio unstable? HighBackground->UnstableRatio No WashCells Perform thorough washes after loading. HighBackground->WashCells Yes MinimizeLight Reduce excitation light intensity and duration. UnstableRatio->MinimizeLight Yes UseProbenecid Add probenecid to reduce dye leakage. UnstableRatio->UseProbenecid Yes End Improved S/N Ratio UnstableRatio->End No CheckFilters Verify correct excitation/ emission filters. OptimizeLoading->CheckFilters CheckFilters->MinimizeLight MinimizeLight->HighBackground BackgroundSubtract Use background subtraction. WashCells->BackgroundSubtract BackgroundSubtract->UnstableRatio CheckLamp Ensure stable light source. UseProbenecid->CheckLamp CheckLamp->End

Caption: A logical workflow to diagnose and resolve common causes of a low signal-to-noise ratio in Fura-2 experiments.

References

Fura PE-3 Loading Issues: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the loading of Fura PE-3, a leakage-resistant ratiometric calcium indicator. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific problems that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fura PE-3 and how does it differ from Fura-2?

Fura PE-3, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a derivative of the popular calcium indicator Fura-2.[1] Its chemical structure has been modified to reduce its leakage from cells, making it particularly suitable for long-term calcium imaging studies where dye retention is crucial.[1][2] Like Fura-2, Fura PE-3 is a ratiometric indicator, meaning the ratio of its fluorescence emission when excited at two different wavelengths (typically 340 nm and 380 nm) is used to determine intracellular calcium concentration. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[3][4]

Q2: What is the general principle of Fura PE-3 AM loading?

Fura PE-3 is typically introduced into cells in its acetoxymethyl (AM) ester form (Fura PE-3 AM). The AM ester group makes the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave off the AM group, trapping the now hydrophilic and calcium-sensitive Fura PE-3 molecule in the cytoplasm.[1][4]

Experimental Protocols

Standard Fura PE-3 AM Loading Protocol

This protocol provides a general guideline. Optimal conditions, including dye concentration and incubation time, should be empirically determined for each cell type.

  • Prepare Fura PE-3 AM Stock Solution:

    • Dissolve Fura PE-3 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.[1]

    • It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.[1]

  • Prepare Loading Buffer:

    • Dilute the Fura PE-3 AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM.[5]

    • For cells that are difficult to load, the addition of a non-ionic surfactant like Pluronic F-127 can aid in the solubilization of the AM ester. A final concentration of 0.02% Pluronic F-127 is often effective.[6][7][8] To prepare, mix an equal volume of 20% (w/v) Pluronic F-127 in DMSO with your Fura PE-3 AM stock solution before diluting into the loading medium.[1]

  • Cell Loading:

    • Replace the cell culture medium with the prepared loading buffer.

    • Incubate the cells for 15-60 minutes at a temperature ranging from room temperature to 37°C.[1][5] The optimal time and temperature will vary depending on the cell type.

  • Washing and De-esterification:

    • After incubation, wash the cells twice with fresh, dye-free physiological buffer to remove extracellular Fura PE-3 AM.[5]

    • Incubate the cells for an additional 30 minutes in dye-free buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.[5] This de-esterification step is crucial for the dye to become calcium-sensitive.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Inadequate Loading Optimize loading conditions. Increase the Fura PE-3 AM concentration (typically in the 1-5 µM range), incubation time (15-60 minutes), or temperature (room temperature to 37°C).[1][5] Note that different cell types have varying loading efficiencies.
Poor Dye Solubility Ensure the Fura PE-3 AM is fully dissolved in DMSO. Use Pluronic F-127 (0.02-0.04% final concentration) to improve solubility in the aqueous loading buffer.[6][7][8]
AM Ester Hydrolysis Use fresh, high-quality anhydrous DMSO for stock solutions. Avoid repeated freeze-thaw cycles of the stock solution. Prepare working solutions immediately before use.[1]
Cell Health Ensure cells are healthy and viable before loading. Unhealthy cells may not have active esterases to cleave the AM group.
Issue 2: High Background Fluorescence
Possible Cause Troubleshooting Steps
Incomplete Washing Thoroughly wash the cells with dye-free buffer after loading to remove any extracellular or membrane-bound Fura PE-3 AM.[5]
Extracellular Hydrolysis Extracellular esterases in the serum of the culture medium can cleave the AM ester, leading to a fluorescent signal outside the cells. Perform loading and experiments in serum-free medium.
Autofluorescence Some cell types exhibit intrinsic fluorescence. Measure the fluorescence of unloaded cells to determine the background autofluorescence and subtract it from your measurements.
Issue 3: Uneven Cell Loading or Compartmentalization
Possible Cause Troubleshooting Steps
Dye Aggregation Use Pluronic F-127 to ensure a uniform dispersion of Fura PE-3 AM in the loading buffer.[6][7][8]
Subcellular Sequestration Loading at lower temperatures (e.g., room temperature instead of 37°C) can sometimes reduce the compartmentalization of the dye into organelles like mitochondria.
Cell Clumping Ensure a single-cell suspension for uniform loading of suspension cells. For adherent cells, ensure they are not overly confluent.
Issue 4: Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Steps
Low Dye Concentration While aiming for the lowest possible dye concentration to minimize buffering effects, ensure there is enough intracellular dye to provide a signal significantly above the background noise.
Photobleaching Minimize exposure of the cells to the excitation light. Use the lowest possible excitation intensity that provides a detectable signal. Reduce the frequency of image acquisition.[4]
Suboptimal Instrumentation Settings Optimize the gain and exposure settings of your detector to maximize the signal without saturation.
Issue 5: Altered Cell Function or Viability
Possible Cause Troubleshooting Steps
Dye Toxicity Use the lowest effective concentration of Fura PE-3 AM. High concentrations of the dye can be toxic to some cells. Perform a viability assay (e.g., Trypan Blue exclusion) to assess cell health after loading.
Calcium Buffering High intracellular concentrations of Fura PE-3 can buffer intracellular calcium, dampening physiological calcium signals. Use the minimum dye concentration necessary for a good signal-to-noise ratio.
Phototoxicity Excessive exposure to UV excitation light can be damaging to cells.[4] Limit the duration and intensity of light exposure.

Quantitative Data Summary

ParameterRecommended RangeNotes
Fura PE-3 AM Stock Concentration 1-10 mM in DMSOStore at -20°C, protected from light and moisture.[1]
Fura PE-3 AM Working Concentration 1-5 µMOptimize for your specific cell type.
Pluronic F-127 Concentration 0.02 - 0.04% (final)Aids in dye solubilization.[8]
Loading Incubation Time 15-60 minutesCell type dependent.[1][5]
Loading Temperature Room Temperature to 37°CLower temperatures may reduce compartmentalization.
De-esterification Time 30 minutesCrucial for dye activation.[5]
Excitation Wavelengths 340 nm and 380 nmFor ratiometric measurement.[3]
Emission Wavelength ~510 nm

Visualizations

Fura PE-3 AM Loading and Activation Pathway

Fura_PE3_Loading cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Fura PE-3 AM Fura PE-3 AM Passive Diffusion Passive Diffusion Fura PE-3 AM->Passive Diffusion Fura PE-3 AM_intra Fura PE-3 AM Passive Diffusion->Fura PE-3 AM_intra Fura PE-3 Fura PE-3 (Active) Fura PE-3 AM_intra->Fura PE-3 Hydrolysis Esterases Esterases Esterases->Fura PE-3 AM_intra cleaves AM group Fura PE-3-Ca2+ Fura PE-3-Ca2+ Complex Fura PE-3->Fura PE-3-Ca2+ Ca2+ Ca2+ Ca2+->Fura PE-3-Ca2+ Fluorescence Fluorescence Fura PE-3-Ca2+->Fluorescence

Caption: Workflow of Fura PE-3 AM loading and activation within a cell.

Troubleshooting Logic for Low Fluorescence Signal

Troubleshooting_Low_Signal Start Low/No Signal CheckLoading Review Loading Protocol (Concentration, Time, Temp) Start->CheckLoading OptimizeLoading Optimize Loading Conditions: - Increase Concentration - Increase Time/Temp CheckLoading->OptimizeLoading Parameters suboptimal? CheckSolubility Assess Dye Solubility CheckLoading->CheckSolubility Parameters optimal SignalImproved Signal Improved? OptimizeLoading->SignalImproved UsePluronic Add/Increase Pluronic F-127 CheckSolubility->UsePluronic Precipitation observed? CheckAMester Verify AM Ester Integrity CheckSolubility->CheckAMester Good solubility UsePluronic->SignalImproved FreshStock Use Fresh Dye/DMSO Stock CheckAMester->FreshStock Stock old/improperly stored? CheckCellHealth Evaluate Cell Health CheckAMester->CheckCellHealth Stock is fresh FreshStock->SignalImproved ViabilityAssay Perform Viability Assay CheckCellHealth->ViabilityAssay Cells look unhealthy? ViabilityAssay->SignalImproved SignalImproved->Start No, try next step End Problem Resolved SignalImproved->End Yes

Caption: A logical workflow for troubleshooting low Fura PE-3 fluorescence signals.

References

Fura-2 PE-3 Calcium Imaging Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura-2 PE-3 calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fura-2 AM and how does it work?

Fura-2 AM is a cell-permeable, ratiometric fluorescent dye used for measuring intracellular calcium levels.[1] Its acetoxymethyl (AM) ester form allows it to cross cell membranes.[2][3] Once inside the cell, cellular esterases cleave the AM groups, trapping the active Fura-2 molecule.[2] Fura-2's fluorescence properties change upon binding to calcium. Specifically, it exhibits a shift in its excitation wavelength; the calcium-bound form is excited at 340 nm, while the calcium-free form is excited at 380 nm, with both emitting at approximately 510 nm.[1][2] This ratiometric measurement (the ratio of fluorescence intensities at 340 nm and 380 nm) allows for a more accurate quantification of intracellular calcium concentrations, as it minimizes artifacts from uneven dye loading, photobleaching, and variations in cell thickness.[2][4][5][6][7]

Q2: What are the main advantages of using a ratiometric dye like Fura-2?

The primary advantage of using a ratiometric dye is that the ratio of fluorescence intensities is independent of several experimental variables, including dye concentration, illumination intensity, and optical path length.[4][6][7] This allows for a more robust and reproducible measurement of intracellular calcium concentrations compared to single-wavelength indicators.[5] Ratiometric measurements can effectively compensate for issues like uneven dye loading, dye leakage, and photobleaching.[2][5]

Q3: What are the common artifacts encountered in Fura-2 imaging?

Common artifacts in Fura-2 imaging include:

  • Autofluorescence: Interference from endogenous fluorescent molecules within the cells or medium.[8]

  • Incomplete Hydrolysis: The AM ester groups are not fully cleaved, leading to a calcium-insensitive form of the dye.[9][10]

  • Dye Compartmentalization: Fura-2 accumulates in organelles like mitochondria or the endoplasmic reticulum, rather than being evenly distributed in the cytosol.[3][9][11]

  • Photobleaching: Exposure to excitation light can damage the fluorophore, leading to a decrease in signal intensity and the formation of fluorescent, calcium-insensitive byproducts.[12][13]

  • Dye Leakage: The active form of Fura-2 can be actively transported out of the cell, leading to a gradual loss of signal.[9]

  • Calibration Issues: Incorrect calibration can lead to inaccurate quantification of calcium concentrations.[14][15]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your Fura-2 calcium imaging experiments.

Issue 1: High Background Fluorescence or Low Signal-to-Noise Ratio

Question: My baseline fluorescence is very high, and I can't resolve the calcium signal clearly. What could be the cause and how can I fix it?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Autofluorescence Use a phenol red-free medium for your experiments.[3][16] Before loading with Fura-2, acquire a background image of the unloaded cells to determine the level of autofluorescence. This background can then be subtracted from the Fura-2 signal.[2][8]
Incomplete removal of extracellular Fura-2 AM Ensure thorough washing of the cells after the loading step to remove any residual extracellular dye.[16] A typical protocol involves washing the cells 3-4 times with a suitable buffer.
High dye concentration Optimize the Fura-2 AM concentration. While higher concentrations might seem to provide a stronger signal, they can also lead to increased background and potential cytotoxicity.[2] Typical loading concentrations range from 1-5 µM.[16]
Electrical Noise Ensure the imaging system is properly grounded and shielded from sources of electrical noise. A line conditioner may be necessary.[17]
Issue 2: Inconsistent or Unreliable Calcium Signals

Question: The calcium responses in my cells are not consistent across experiments, or the signal seems to drift over time. What are the potential reasons?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Hydrolysis of Fura-2 AM Allow sufficient time for de-esterification after loading. A post-loading incubation of 20-30 minutes at room temperature is often recommended to ensure complete cleavage of the AM esters by intracellular esterases.[16] Incomplete hydrolysis results in a calcium-insensitive form of the dye.[9][10]
Dye Compartmentalization Fura-2 can accumulate in organelles, leading to a non-cytosolic calcium signal.[9][11] To minimize this, try lowering the loading temperature (e.g., room temperature instead of 37°C) and optimizing the loading time and concentration.[3][16][17]
Dye Leakage Active transport can remove the de-esterified Fura-2 from the cells.[9] To reduce leakage, consider adding an anion-transport inhibitor like probenecid to the medium during and after loading.[16][18]
Photobleaching Minimize exposure of the cells to the excitation light.[2][12] Reduce the intensity and duration of illumination. Photobleaching not only reduces the signal but can also create fluorescent byproducts that are not sensitive to calcium, leading to inaccurate ratio measurements.[12]
pH Sensitivity The fluorescence of Fura-2 can be influenced by changes in intracellular pH.[2] Ensure that your experimental buffer is well-buffered to maintain a stable pH.
Issue 3: Difficulty with Calibration and Quantitative Measurements

Question: I am struggling to get accurate and reproducible absolute calcium concentrations. What are the key factors in Fura-2 calibration?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incorrect Rmin and Rmax values Rmin (the ratio in the absence of calcium) and Rmax (the ratio at saturating calcium levels) are critical for the calibration equation.[4][19] These values should be determined empirically for your specific experimental setup (microscope, filters, etc.). An in vitro calibration using a calibration kit with buffered calcium solutions is a common approach.[4]
Presence of extracellular quenching factors During calibration with detergents to permeabilize cells, extracellular factors can quench the Fura-2 signal, leading to variability.[14] Using an in vitro calibration method can help mitigate this.
Viscosity and Ionic Strength Effects The spectral properties of Fura-2 can be affected by the viscosity and ionic strength of the cytosol.[20] While difficult to control perfectly, being aware of these factors is important for interpreting results.

Experimental Protocols

Protocol 1: Fura-2 AM Loading of Adherent Cells
  • Cell Preparation: Plate cells on glass coverslips or in a clear-bottom, black-walled microplate and culture until the desired confluency is reached.[16]

  • Prepare Loading Solution:

    • Prepare a stock solution of Fura-2 AM (typically 1-5 mM) in anhydrous DMSO.[16]

    • Dilute the Fura-2 AM stock solution into a suitable loading buffer (e.g., HBSS with 1 mg/mL BSA) to a final working concentration of 1-5 µM.[16]

    • To aid in dye solubilization, Pluronic F-127 can be added to a final concentration of 0.02-0.04%.[16]

    • If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.[16]

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the loading buffer (without Fura-2 AM).[16]

    • Add the Fura-2 AM loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[16] The optimal time and temperature should be determined empirically for each cell type.[21]

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells 3-4 times with fresh, pre-warmed loading buffer to remove extracellular dye.

    • Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[16]

  • Imaging: The cells are now ready for fluorescence imaging. Acquire images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

Protocol 2: In Vitro Calibration of Fura-2
  • Prepare Calibration Solutions: Use a calcium calibration kit that provides a series of buffered solutions with known free calcium concentrations.[4]

  • Prepare Fura-2 Solution: Prepare a solution of Fura-2 free acid (not the AM ester) in a buffer that mimics the intracellular environment (e.g., in terms of pH and ionic strength).

  • Measure Rmin: Add a calcium-free (EGTA-containing) solution to the Fura-2 solution and measure the 340/380 nm fluorescence ratio. This is your Rmin.

  • Measure Rmax: Add a saturating calcium solution to the Fura-2 solution and measure the 340/380 nm fluorescence ratio. This is your Rmax.

  • Measure Intermediate Ratios: Measure the 340/380 nm ratio for the series of known calcium concentrations.

  • Calculate Intracellular Calcium: Use the Grynkiewicz equation to calculate the intracellular calcium concentration from the measured ratio (R) in your cells: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where Kd is the dissociation constant of Fura-2 for calcium (~145 nM), and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm in calcium-free and calcium-saturating conditions, respectively.[19]

Visualizations

G Fura-2 AM Loading and Activation Workflow cluster_0 Preparation cluster_1 Cell Loading cluster_2 Activation cluster_3 Imaging prep_fura Prepare Fura-2 AM Stock Solution (in DMSO) add_fura Dilute Fura-2 AM in Loading Buffer prep_fura->add_fura prep_buffer Prepare Loading Buffer (e.g., HBSS + BSA) prep_buffer->add_fura incubate Incubate Cells with Fura-2 AM Solution add_fura->incubate wash Wash Cells to Remove Extracellular Dye incubate->wash deesterify Incubate for De-esterification wash->deesterify image Perform Ratiometric Calcium Imaging (Ex: 340/380nm, Em: 510nm) deesterify->image

Caption: Experimental workflow for loading and activating Fura-2 AM in live cells.

G Troubleshooting Logic for Fura-2 Imaging Artifacts start Start Troubleshooting issue Identify Primary Issue start->issue high_bg High Background? issue->high_bg Visual Quality inconsistent_signal Inconsistent Signal? issue->inconsistent_signal Data Reliability calibration_problem Calibration Problem? issue->calibration_problem Quantitative Accuracy high_bg->inconsistent_signal No autofluorescence Check Autofluorescence (Use Phenol-Red Free Medium) high_bg->autofluorescence Yes inconsistent_signal->calibration_problem No deesterification Ensure Complete De-esterification inconsistent_signal->deesterification Yes recalibrate Recalibrate System (In Vitro Calibration) calibration_problem->recalibrate Yes wash_protocol Improve Wash Protocol autofluorescence->wash_protocol optimize_conc Optimize Dye Concentration wash_protocol->optimize_conc end Issue Resolved optimize_conc->end compartmentalization Address Compartmentalization (Lower Loading Temp) deesterification->compartmentalization leakage Prevent Dye Leakage (Use Probenecid) compartmentalization->leakage photobleaching Minimize Photobleaching leakage->photobleaching photobleaching->end recalibrate->end

Caption: A logical workflow for troubleshooting common artifacts in Fura-2 calcium imaging.

References

Technical Support Center: Optimizing Fura-PE3 Fluorescence Signal for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Fura-PE3 fluorescence signals for live-cell imaging of intracellular calcium.

Frequently Asked Questions (FAQs)

Q1: What is Fura-PE3 and how does it differ from Fura-2?

Fura-PE3, also known as Fura-2 Leakage Resistant (LR), is a ratiometric fluorescent indicator for intracellular calcium.[1] Like Fura-2, it exhibits a shift in its excitation spectrum upon binding to Ca2+, allowing for the calculation of calcium concentrations based on the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm).[2][3] The key advantage of Fura-PE3 over Fura-2 is its improved intracellular retention, which minimizes dye leakage from the cells during long-term experiments.[1][4]

Q2: What are the optimal excitation and emission wavelengths for Fura-PE3?

Fura-PE3 shares similar spectral properties with Fura-2.[1] The optimal excitation wavelengths are 340 nm for Ca2+-bound Fura-PE3 and 380 nm for Ca2+-free Fura-PE3.[2][5] The emission maximum for both states is approximately 510 nm.[2][6]

Q3: How do I load Fura-PE3 AM into my cells?

Fura-PE3 AM is the acetoxymethyl (AM) ester form of the dye, which is membrane-permeable and can be loaded into cells by incubation.[4] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, Ca2+-sensitive form of the dye.[4][7] A general protocol involves preparing a stock solution of Fura-PE3 AM in anhydrous DMSO and then diluting it to a working concentration in a physiological buffer.[4][8] For many cell types, the addition of a non-ionic detergent like Pluronic® F-127 can aid in the solubilization and loading of the AM ester.[4][9]

Q4: What is the purpose of the ratiometric measurement?

Ratiometric measurements, by taking the ratio of fluorescence intensities at two excitation wavelengths, help to correct for several potential artifacts that can affect fluorescence signals.[2] These include uneven dye loading between cells, photobleaching, and variations in cell thickness.[2][7] This leads to more reliable and quantitative measurements of intracellular calcium concentrations.[2]

Q5: How can I calculate the intracellular calcium concentration from the fluorescence ratio?

The relationship between the fluorescence ratio (R) and the intracellular calcium concentration ([Ca2+]) is described by the Grynkiewicz equation:[10]

[Ca2+] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2)

Where:

  • Kd is the dissociation constant of the Fura-PE3/Ca2+ complex.

  • R is the ratio of fluorescence intensities at 340 nm and 380 nm excitation.

  • Rmin is the ratio in the absence of calcium.

  • Rmax is the ratio at saturating calcium concentrations.

  • Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for Ca2+-free and Ca2+-bound dye, respectively.

These calibration constants (Rmin, Rmax, and Sf2/Sb2) are specific to the experimental setup and should be determined empirically.[10]

Troubleshooting Guide

This guide addresses common problems encountered during Fura-PE3 live-cell imaging experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Fluorescence Signal / Poor Signal-to-Noise Ratio 1. Insufficient Dye Loading: The concentration of Fura-PE3 AM or the incubation time may be too low.[11] 2. Incomplete AM Ester Hydrolysis: Cellular esterases may not have fully cleaved the AM groups, resulting in a non-fluorescent dye.[12] 3. High Background Fluorescence: Autofluorescence from the cells or the medium can obscure the signal.[11] 4. Suboptimal Imaging Settings: Incorrect excitation/emission filters or low light source intensity.[13]1. Optimize Loading Conditions: Increase the Fura-PE3 AM concentration or extend the incubation time. Perform a concentration and time course to find the optimal conditions for your cell type.[14][15] 2. Allow Sufficient De-esterification Time: After loading, incubate the cells in a dye-free medium for at least 30 minutes to allow for complete hydrolysis.[15] 3. Use Background Subtraction: Acquire an image of unstained cells under the same conditions and subtract this background from your Fura-PE3 images.[7] Use a phenol red-free imaging medium. 4. Verify Imaging Setup: Ensure you are using the correct filter sets for Fura-PE3 (Ex: 340/380 nm, Em: ~510 nm).[2] Increase the excitation light intensity, but be mindful of phototoxicity.[15]
High and Noisy Fluorescence Signal 1. Dye Overloading: Excessive intracellular dye concentration can buffer intracellular calcium, altering normal physiological responses.[16] 2. Dye Compartmentalization: Fura-PE3 can accumulate in organelles, leading to a high and non-responsive signal.[6] 3. Phototoxicity: High-intensity excitation light can damage cells, causing membrane blebbing and release of intracellular contents, leading to erratic signals.[17][18]1. Reduce Dye Concentration: Use the lowest possible concentration of Fura-PE3 AM that still provides an adequate signal-to-noise ratio.[14][15] 2. Optimize Loading Temperature and Time: Loading at a lower temperature (e.g., room temperature instead of 37°C) for a longer period can sometimes reduce compartmentalization.[6] Visually inspect the cells with a microscope to ensure diffuse cytosolic staining. 3. Minimize Light Exposure: Reduce the intensity and duration of the excitation light.[17][19] Use neutral density filters and acquire images only when necessary.[20]
Signal Bleaching / Phototoxicity 1. Prolonged or Intense Light Exposure: The excitation light can cause irreversible damage to the fluorophore (photobleaching) and the cells (phototoxicity).[17][20] 2. Formation of Reactive Oxygen Species (ROS): Light-induced ROS production can damage cellular components.[18]1. Reduce Excitation Light: Use the lowest light intensity and shortest exposure time that provide a usable signal.[19][21] 2. Limit Image Acquisition: Only collect data when necessary. Avoid continuous illumination.[20] 3. Use Antifade Reagents: Consider adding antifade reagents to the imaging medium, if compatible with live-cell imaging.[22] 4. Optimize Imaging System: Use a sensitive camera to minimize the required excitation light.[17]
Uneven Cell Loading 1. Inhomogeneous Dye Distribution: Fura-PE3 AM may not have been evenly dispersed in the loading buffer. 2. Cell Clumping: Cells that are clumped together will not be loaded uniformly.1. Ensure Proper Mixing: Thoroughly vortex the Fura-PE3 AM stock solution with the loading buffer, especially when using Pluronic® F-127.[14] 2. Maintain a Single-Cell Suspension: Ensure cells are well-dispersed before and during the loading process.
Fluorescence Ratio (340/380) Does Not Change with Stimulation 1. No Biological Response: The stimulus may not be eliciting a calcium response in the cells. 2. Dye is Not Calcium-Sensitive: Incomplete hydrolysis of the AM ester.[12] 3. Saturated Signal: The fluorescence intensity at one or both wavelengths may be saturating the detector.1. Use a Positive Control: Apply a known calcium ionophore like ionomycin as a positive control to confirm that the dye and cells are responsive. 2. Check Hydrolysis: Ensure adequate de-esterification time has been allowed.[15] Consider testing for esterase activity in your cell type. 3. Adjust Imaging Settings: Reduce the gain or exposure time to ensure the signal is within the dynamic range of the detector.

Experimental Protocols & Data

Fura-PE3 AM Loading Protocol (General)

This is a general protocol and should be optimized for your specific cell type and experimental conditions.

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of Fura-PE3 AM in anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light and moisture.[8]

    • (Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.[4]

  • Prepare Loading Buffer:

    • Warm an appropriate physiological buffer (e.g., HBSS or a HEPES-buffered saline) to the desired loading temperature (e.g., room temperature or 37°C).[5]

    • Dilute the Fura-PE3 AM stock solution into the buffer to a final working concentration of 1-5 µM.[4]

    • If using Pluronic® F-127, first mix the Fura-PE3 AM stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting in the buffer. The final Pluronic® F-127 concentration is typically around 0.02-0.04%.[9]

  • Cell Loading:

    • Replace the cell culture medium with the loading buffer containing Fura-PE3 AM.

    • Incubate the cells for 15-60 minutes at the chosen temperature, protected from light.[4] The optimal time will vary between cell types.[6]

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.[14]

    • Incubate the cells in the fresh buffer for at least 30 minutes at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[15]

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.[2]

    • Calculate the ratio of the fluorescence intensities (F340/F380).

Quantitative Data Summary
ParameterFura-PE3 (Fura-2 LR)Fura-2Reference(s)
Excitation (Ca2+-bound) ~335-340 nm~335-340 nm[2][6]
Excitation (Ca2+-free) ~363-380 nm~363-380 nm[2][6]
Emission Maximum ~505-512 nm~505-512 nm[8]
Dissociation Constant (Kd) for Ca2+ ~250 nM~145 nM[8][23]
Typical Loading Concentration 1-5 µM1-5 µM[4][9]
Key Advantage Leakage ResistantWell-established[1][4]

Visualizations

Signaling Pathway & Experimental Workflow

G cluster_0 Cell Preparation & Dye Loading cluster_1 Live-Cell Imaging cluster_2 Data Analysis prep_cells Prepare Cells in Culture prep_buffer Prepare Fura-PE3 AM Loading Buffer load_dye Incubate Cells with Fura-PE3 AM prep_buffer->load_dye wash Wash to Remove Extracellular Dye load_dye->wash deester Incubate for AM Ester Hydrolysis wash->deester stimulate Apply Stimulus (e.g., agonist) deester->stimulate acquire_340 Acquire Image at Ex 340 nm stimulate->acquire_340 acquire_380 Acquire Image at Ex 380 nm acquire_340->acquire_380 Alternate Excitation bg_subtract Background Subtraction acquire_380->bg_subtract calc_ratio Calculate Ratio (F340 / F380) bg_subtract->calc_ratio calc_ca Calculate [Ca2+]i using Grynkiewicz Equation calc_ratio->calc_ca interpret Interpret Results calc_ca->interpret

Troubleshooting Logic

G cluster_0 Check Dye Loading cluster_1 Check Imaging Setup cluster_2 Check Background start Low Signal-to-Noise Ratio check_loading Is dye loading optimal? start->check_loading optimize_loading Optimize Fura-PE3 AM concentration and incubation time check_loading->optimize_loading No check_hydrolysis Sufficient de-esterification time? check_loading->check_hydrolysis Yes optimize_loading->check_loading increase_deester_time Increase post-loading incubation time check_hydrolysis->increase_deester_time No check_filters Correct filter sets? check_hydrolysis->check_filters Yes increase_deester_time->check_hydrolysis correct_filters Use Ex: 340/380 nm, Em: ~510 nm check_filters->correct_filters No check_light Sufficient light intensity? check_filters->check_light Yes correct_filters->check_filters increase_light Increase excitation intensity (caution: phototoxicity) check_light->increase_light No check_background High background fluorescence? check_light->check_background Yes increase_light->check_light use_bg_subtraction Use background subtraction and phenol red-free media check_background->use_bg_subtraction Yes end Improved Signal check_background->end No use_bg_subtraction->end

References

Fura-PE3 Technical Support Center: Protocols & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fura-PE3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Fura-PE3 for intracellular calcium measurements. Find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fura-PE3 and how does it differ from Fura-2?

Fura-PE3, also known as Fura-2 LR (Leakage-Resistant), is a ratiometric calcium indicator derived from Fura-2.[1] Its key advantage is improved intracellular retention, addressing a common issue where indicators leak from the cytoplasm, leading to a loss of signal and potential artifacts from dye accumulation in organelles.[1] Like Fura-2, Fura-PE3 is a dual-excitation dye, meaning its fluorescence excitation maximum shifts when it binds to calcium, while the emission maximum remains relatively constant.[2][3][4] This ratiometric property allows for more accurate quantification of intracellular calcium concentrations by minimizing issues like uneven dye loading, photobleaching, and variations in cell thickness.[5][6][7][8]

Q2: How do I load Fura-PE3 AM into my cells?

Fura-PE3 AM is the acetoxymethyl (AM) ester form of the dye, which is membrane-permeant and can be loaded into cells by incubation.[1] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of Fura-PE3 in the cytoplasm.[1][2] A general loading protocol involves preparing a stock solution of Fura-PE3 AM in anhydrous DMSO and then diluting it to a final working concentration (typically 1-5 µM) in a physiological buffer.[1] The addition of a non-ionic detergent like Pluronic® F-127 can aid in the solubilization of the AM ester.[1]

Q3: What are the excitation and emission wavelengths for Fura-PE3?

The spectral properties of Fura-PE3 are similar to Fura-2.[9]

  • Calcium-bound: Excitation maximum at ~335 nm.[1][2][4]

  • Calcium-free: Excitation maximum at ~363-364 nm.[1][2]

  • Emission: A constant emission maximum around 510 nm regardless of calcium binding.[2][5]

Q4: Why is a calibration of the Fura-PE3 signal necessary?

To convert the measured fluorescence ratio into an absolute intracellular calcium concentration, a calibration must be performed.[3] This process determines the key parameters for the Grynkiewicz equation, which relates the fluorescence ratio to the calcium concentration.[10][11] These parameters include the minimum ratio (Rmin) in a zero calcium environment, the maximum ratio (Rmax) in a calcium-saturating environment, and the dissociation constant (Kd) of the dye.[7][10]

Fura-PE3 Calibration Protocol

This protocol outlines the in situ calibration of Fura-PE3-loaded cells to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Materials:

  • Cells loaded with Fura-PE3 AM

  • Calcium-free buffer (containing a calcium chelator like EGTA)

  • Calcium-saturating buffer (containing a high concentration of calcium)

  • Calcium ionophore (e.g., Ionomycin or 8-Bromo-A23187)[10]

Methodology:

  • Prepare Buffers:

    • Rmin Buffer (Zero Calcium): A physiological buffer containing ~10 mM EGTA to chelate any free calcium.

    • Rmax Buffer (Saturating Calcium): A physiological buffer containing a high concentration of calcium (e.g., 1-10 mM).

    • Ionophore Stock Solution: Prepare a stock solution of a calcium ionophore like Ionomycin in DMSO.

  • Determine Rmin:

    • Perfuse the Fura-PE3 loaded cells with the Rmin buffer.

    • Add the calcium ionophore (e.g., final concentration of 1-5 µM Ionomycin) to the Rmin buffer. This will allow the intracellular calcium concentration to equilibrate with the calcium-free extracellular medium.

    • Record the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and a constant emission wavelength (~510 nm).

    • Calculate the ratio of the fluorescence intensities (e.g., F340/F380) to determine Rmin.

  • Determine Rmax:

    • Wash out the Rmin buffer and ionophore.

    • Perfuse the cells with the Rmax buffer.

    • Add the calcium ionophore to the Rmax buffer to saturate the intracellular Fura-PE3 with calcium.

    • Record the fluorescence intensity at the two excitation wavelengths and calculate the ratio to determine Rmax.

  • Background Subtraction:

    • For accurate measurements, it is crucial to subtract the background fluorescence from all readings before calculating the ratios.[10]

Grynkiewicz Equation for Calcium Calculation:

The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the following equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)[10]

Where:

  • Kd: The dissociation constant of Fura-PE3 for Ca²⁺.

  • R: The experimentally measured fluorescence ratio in the cells.

  • Rmin: The fluorescence ratio in zero calcium conditions.

  • Rmax: The fluorescence ratio in calcium-saturating conditions.

  • Sf2 / Sb2: The ratio of fluorescence intensities at the second excitation wavelength (~380 nm) for the calcium-free (Sf2) and calcium-bound (Sb2) forms of the dye.[10]

Quantitative Data Summary

ParameterDescriptionTypical Value/Range
Kd Dissociation constant of Fura-PE3 for Ca²⁺Similar to Fura-2 (~145 nM at 22°C, pH 7.2)[4]
Rmin Fluorescence ratio (Fλ1/Fλ2) in zero Ca²⁺Determined experimentally
Rmax Fluorescence ratio (Fλ1/Fλ2) in saturating Ca²⁺Determined experimentally
Excitation λ1 (Ca²⁺-bound) Excitation wavelength 1~335-340 nm[1][2][4]
Excitation λ2 (Ca²⁺-free) Excitation wavelength 2~363-380 nm[1][2][4]
Emission λ Emission wavelength~510 nm[2][5]

Troubleshooting Guide

Issue 1: Low or No Fura-PE3 Signal

  • Possible Cause: Incomplete hydrolysis of the AM ester.

    • Solution: Ensure cells are healthy and have active intracellular esterases. Increase the incubation time or temperature (e.g., 37°C) to facilitate hydrolysis.[12]

  • Possible Cause: Poor dye loading.

    • Solution: Optimize the Fura-PE3 AM concentration and incubation time for your specific cell type. The use of Pluronic® F-127 can improve dye solubility and loading.[1]

  • Possible Cause: Aged or hydrolyzed Fura-PE3 AM stock solution.

    • Solution: Prepare fresh stock solutions of Fura-PE3 AM in anhydrous DMSO. Store stock solutions desiccated and protected from light at -20°C.[1][7] Avoid repeated freeze-thaw cycles.

Issue 2: High and Unstable Baseline Fluorescence

  • Possible Cause: Dye leakage from cells.

    • Solution: While Fura-PE3 is designed to be leakage-resistant, some extrusion can still occur, especially at physiological temperatures.[12] Consider using an organic anion transport inhibitor like probenecid or sulfinpyrazone to reduce dye leakage. Perform experiments at room temperature if possible.

  • Possible Cause: Dye compartmentalization.

    • Solution: Check for punctate fluorescence in organelles like mitochondria. If compartmentalization is suspected, try lowering the loading temperature or using a lower dye concentration.[13] A mild permeabilization with a low concentration of digitonin can be used to release cytosolic dye and assess the extent of organellar loading.

  • Possible Cause: Autofluorescence.

    • Solution: Measure the background fluorescence of unloaded cells and subtract it from your measurements. Use phenol red-free media, as it can contribute significantly to background fluorescence.[14]

Issue 3: Photobleaching or Phototoxicity

  • Possible Cause: Excessive excitation light intensity or exposure time.

    • Solution: Reduce the intensity of the excitation light using neutral density filters.[14] Minimize the duration of light exposure by using the shortest possible exposure times and acquiring data only when necessary.

Issue 4: Inaccurate Calcium Concentration Calculations

  • Possible Cause: Incorrect calibration parameters (Rmin, Rmax, Kd).

    • Solution: Perform a careful in situ calibration for each experimental setup. Optical components like filters and objectives can affect the measured ratios, so recalibration is necessary if any part of the light path is changed.[10]

  • Possible Cause: Heterogeneous intracellular calcium distribution.

    • Solution: Be aware that the measured fluorescence represents an average over the measurement area. If calcium is not uniformly distributed, the calculated average concentration may not accurately reflect the true average.[11]

Visual Guides

Fura_PE3_Calibration_Workflow cluster_loading Cell Preparation cluster_calibration In Situ Calibration cluster_experiment Experiment cluster_analysis Data Analysis start Cells load Load with Fura-PE3 AM start->load rmin Determine Rmin (Zero Ca²⁺ + Ionophore) load->rmin rmax Determine Rmax (High Ca²⁺ + Ionophore) rmin->rmax Wash measure Measure Experimental Ratio (R) rmax->measure Wash calculate Calculate [Ca²⁺]i measure->calculate

Caption: Workflow for Fura-PE3 in situ calibration and experimental measurement.

Troubleshooting_Logic cluster_signal Signal Issues cluster_artifact Artifacts start Problem Encountered low_signal Low/No Signal start->low_signal high_baseline High/Unstable Baseline start->high_baseline photobleaching Photobleaching start->photobleaching inaccurate_calc Inaccurate [Ca²⁺]i start->inaccurate_calc sol_loading Optimize Loading Check Dye Quality low_signal->sol_loading sol_leakage Use Leakage Inhibitors Lower Temperature high_baseline->sol_leakage sol_light Reduce Light Intensity Minimize Exposure photobleaching->sol_light sol_calib Perform In Situ Calibration Check Optics inaccurate_calc->sol_calib

Caption: A logical guide for troubleshooting common Fura-PE3 experimental issues.

References

Minimizing Fura PE-3 leakage from cells during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Fura PE-3 leakage from cells during calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fura PE-3, and why is it used for calcium imaging?

Fura PE-3, also known as Fura-2 LR (Leakage Resistant), is a ratiometric fluorescent indicator dye used to measure intracellular calcium concentration. It is a derivative of Fura-2, specifically engineered to have improved retention within cells, thus minimizing the issue of dye leakage during experiments.[1] Like Fura-2, it is loaded into cells as an acetoxymethyl (AM) ester. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[1][2] Its ratiometric nature allows for more reliable calcium measurements by correcting for variations in dye loading, cell thickness, and photobleaching.

Q2: What causes Fura PE-3 to leak from cells?

Despite its design for better retention, Fura PE-3 can still leak from cells, primarily due to two reasons:

  • Incomplete Hydrolysis: The AM ester form of Fura PE-3 is membrane-permeant. If the intracellular esterases do not completely cleave off all the AM groups, the partially hydrolyzed dye remains somewhat lipophilic and can be sequestered into organelles or leak out of the cell.[3][4]

  • Active Transport: The fully hydrolyzed, active form of Fura PE-3 is an organic anion. Cells possess organic anion transporters (OATs) that can actively extrude the dye from the cytoplasm into the extracellular medium.[2] This process is temperature-dependent, with higher temperatures generally leading to increased rates of extrusion.[2]

Q3: How can I minimize Fura PE-3 leakage during my experiments?

Several strategies can be employed to minimize Fura PE-3 leakage:

  • Optimize Loading Conditions: Reducing the incubation temperature during dye loading can slow down both dye compartmentalization and extrusion.[5] It is often recommended to load cells at room temperature instead of 37°C.[5] Additionally, use the lowest possible dye concentration and incubation time that still yields a sufficient fluorescent signal.

  • Use Transport Inhibitors: Probenecid is a commonly used inhibitor of organic anion transporters.[2] Including probenecid in the incubation and imaging buffers can effectively reduce the active extrusion of Fura PE-3 from the cells.

  • Proper Dye Preparation and Storage: Ensure that the Fura PE-3 AM ester stock solution is prepared in anhydrous DMSO and stored in a cool, dry place, protected from light, to prevent premature hydrolysis.[1][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of fluorescent signal over time. Dye leakage from the cells.- Lower the experimental temperature (e.g., from 37°C to room temperature).[5] - Add an organic anion transport inhibitor, such as probenecid, to your buffers.[2] - Reduce the duration of your experiment if possible.
High background fluorescence in the extracellular medium. Significant dye extrusion.- Wash the cells thoroughly with fresh buffer after the loading period to remove extracellular dye. - Use probenecid to block the transporters responsible for dye efflux.[2]
Punctate or localized fluorescence within the cell instead of diffuse cytoplasmic signal. Dye compartmentalization in organelles (e.g., mitochondria).- Lower the loading temperature to room temperature to reduce sequestration into organelles.[5] - Decrease the dye loading concentration and/or incubation time. - Ensure complete hydrolysis of the AM ester by allowing sufficient time at a suitable temperature.
Low initial fluorescent signal. Inefficient dye loading.- Use a non-ionic detergent like Pluronic® F-127 to aid in the solubilization and dispersion of the Fura PE-3 AM ester.[2] - Optimize the loading concentration and time for your specific cell type. - Ensure your Fura PE-3 AM ester stock solution has not degraded due to improper storage.[1][5]

Experimental Protocols

Protocol for Loading Cells with Fura PE-3 AM

This is a general protocol that may require optimization for your specific cell type and experimental conditions.

Materials:

  • Fura PE-3 AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Probenecid (optional)

Procedure:

  • Prepare a 1-10 mM Fura PE-3 AM stock solution in anhydrous DMSO. Store this stock solution in small aliquots, desiccated and protected from light at -20°C.[1][5]

  • For loading, prepare a working solution of 1-5 µM Fura PE-3 AM in a physiological buffer. To aid in dye dispersion, you can mix the Fura PE-3 AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it in the loading medium.[1][2]

  • (Optional) If using a transport inhibitor, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

  • Replace the cell culture medium with the Fura PE-3 AM loading solution.

  • Incubate the cells for 15-60 minutes. The optimal time and temperature should be determined empirically for each cell type. Incubation at room temperature is often recommended to minimize compartmentalization.[5]

  • Wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye. If using probenecid, include it in the wash and final imaging buffer.

  • Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the dye.

  • Proceed with your calcium imaging experiment.

Visualizations

Experimental Workflow for Fura PE-3 Loading

Fura_PE3_Loading_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Experiment prep_stock Prepare Fura PE-3 AM Stock Solution (DMSO) prep_working Prepare Loading Buffer (with Pluronic F-127 & Probenecid) prep_stock->prep_working incubate Incubate Cells with Loading Buffer prep_working->incubate wash Wash Cells to Remove Extracellular Dye incubate->wash de_esterify Allow for Complete De-esterification wash->de_esterify image Perform Calcium Imaging de_esterify->image

Caption: Workflow for loading cells with Fura PE-3 AM.

Factors Contributing to Fura PE-3 Leakage

Fura_PE3_Leakage_Factors cluster_causes Causes of Leakage cluster_solutions Mitigation Strategies incomplete_hydrolysis Incomplete AM Ester Hydrolysis proper_storage Proper Dye Storage incomplete_hydrolysis->proper_storage Prevents leakage Fura PE-3 Leakage incomplete_hydrolysis->leakage active_transport Active Transport via Organic Anion Transporters active_transport->leakage optimize_loading Optimize Loading Conditions (Temp, Time, Conc.) use_inhibitors Use Transport Inhibitors (e.g., Probenecid) leakage->optimize_loading Reduces leakage->use_inhibitors Blocks

Caption: Factors causing and mitigating Fura PE-3 leakage.

References

Fura PE-3 Technical Support Center: Assessing Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the fluorescent calcium indicator Fura PE-3 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Fura PE-3 and how does it differ from Fura-2?

Fura PE-3 is a ratiometric fluorescent calcium indicator used to measure intracellular calcium concentrations. Like its predecessor Fura-2, it is typically introduced into cells as an acetoxymethyl (AM) ester, which is then cleaved by intracellular esterases to its active, calcium-sensitive form. Fura PE-3 was developed to have improved properties, such as higher quantum yield and better retention within the cell, which can be advantageous for long-term studies.

Q2: Is Fura PE-3 cytotoxic in long-term experiments?

All intracellular fluorescent dyes, including Fura PE-3, have the potential to be cytotoxic, especially in long-term studies. Cytotoxicity can arise from several factors, including the chemical nature of the dye itself, the byproducts of AM ester hydrolysis (formaldehyde and acetic acid), high intracellular dye concentrations, and phototoxicity from repeated exposure to excitation light.

Q3: How does the cytotoxicity of Fura PE-3 compare to other calcium indicators?

A study comparing various Fura derivatives for long-term calcium imaging in natural killer (NK) cells found that Fura-10 was superior to Fura-2, Fura PE-3, Fura-8, and Fura-red in terms of preserving NK cell cytotoxicity over several hours.[1] While Fura-8 and Fura-red also showed preserved NK cell cytotoxicity, they had other disadvantages.[1] This suggests that the choice of indicator can significantly impact cell health in long-term experiments.

Q4: What are the primary mechanisms of Fura PE-3 induced cytotoxicity?

The primary mechanisms of cytotoxicity associated with AM ester-based calcium indicators like Fura PE-3 include:

  • Disruption of Calcium Homeostasis: High concentrations of the dye can buffer intracellular calcium, altering normal signaling pathways. Sustained elevations in intracellular calcium can trigger apoptosis.[2]

  • AM Ester Hydrolysis Byproducts: The cleavage of the AM ester group releases formaldehyde and acetic acid, which can be toxic to cells.

  • Mitochondrial Stress: Calcium overload in mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[2][3]

  • Phototoxicity: The excitation light, particularly in the UV range used for Fura dyes, can generate reactive oxygen species (ROS) that damage cellular components and induce cell death.[4][5]

Q5: How can I minimize Fura PE-3 cytotoxicity in my long-term experiments?

To minimize cytotoxicity, it is crucial to:

  • Use the lowest possible dye concentration: Titrate the Fura PE-3 AM concentration to the minimum level that provides an adequate signal-to-noise ratio.

  • Optimize loading conditions: Shorten the incubation time and consider loading at a lower temperature (e.g., room temperature instead of 37°C) to reduce metabolic stress and prevent dye compartmentalization in organelles.[6][7]

  • Minimize light exposure: Use the lowest possible excitation light intensity and frequency of image acquisition to reduce phototoxicity.

  • Ensure cell health: Use healthy, actively dividing cells for your experiments, as stressed cells are more susceptible to dye-induced toxicity.

Troubleshooting Guides

Problem 1: High Cell Death or Poor Cell Viability After Loading with Fura PE-3 AM
Possible Cause Recommended Solution
Fura PE-3 AM concentration is too high. Perform a concentration-response curve to determine the optimal, lowest effective concentration. Start with a range of 0.1 µM to 5 µM.
Prolonged incubation time. Reduce the loading time. Typical loading times are between 30 to 60 minutes.[6]
Unhealthy or sensitive cell type. Ensure cells are in a healthy state before loading. Some cell types are inherently more sensitive to the dye and its byproducts.
High concentration of DMSO or Pluronic F-127. The final concentration of DMSO should be kept low (ideally ≤ 0.1%). Lowering the concentration of Pluronic F-127 and DMSO can improve loading efficiency and cell viability.[8][9]
AM ester hydrolysis in the loading buffer. Prepare the loading solution immediately before use. Do not store AM esters in aqueous solutions for extended periods.[10]
Problem 2: Weak or No Fluorescence Signal
Possible Cause Recommended Solution
Incomplete hydrolysis of the AM ester. Ensure sufficient incubation time for intracellular esterases to cleave the AM group. Esterase activity can vary between cell types.
Dye extrusion from the cells. Some cells actively pump out the dye using organic anion transporters. This can be inhibited by adding probenecid to the loading and imaging buffer.
Photobleaching. Reduce the intensity and duration of excitation light. Use a more sensitive camera or detector.[11]
Incorrect microscope filter sets. Ensure that the excitation and emission filters are appropriate for Fura PE-3 (similar to Fura-2, with excitation at ~340 nm and ~380 nm, and emission at ~510 nm).
Low dye loading efficiency. Optimize loading conditions, including dye concentration, incubation time, and temperature. The use of a non-ionic detergent like Pluronic F-127 can aid in dye solubilization and loading.[6]
Problem 3: High Background or Non-specific Staining
Possible Cause Recommended Solution
Incomplete removal of extracellular dye. Wash the cells thoroughly with fresh, dye-free buffer after loading.
Dye compartmentalization in organelles. This can occur with prolonged incubation at 37°C.[6][7] Load cells at a lower temperature (e.g., room temperature) to minimize uptake into organelles like mitochondria and lysosomes.[6][7]
Cellular autofluorescence. Image a sample of unloaded cells using the same settings to determine the level of background autofluorescence.

Quantitative Data

Calcium IndicatorEffect on NK Cell Cytotoxicity (Long-term)Key Advantages/Disadvantages
Fura-2 Interferes with cytotoxicityWidely used, ratiometric, but can be cytotoxic.
Fura PE-3 Not explicitly stated, but grouped with less optimal indicators for this specific application.Improved cellular retention.
Fura-8 Preserves cytotoxicityLess cytotoxic than Fura-2.
Fura-10 Does not interfere with cytotoxicitySuperior signal-to-noise ratio, minimal bleaching and leakage, suitable for long-term imaging.[1]
Fura-red Preserves cytotoxicityRed-shifted, but other disadvantages compared to Fura-10.[1]

Experimental Protocols

Protocol 1: Assessing Fura PE-3 Cytotoxicity using a Resazurin-based Viability Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of Fura PE-3 AM.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well, black-walled, clear-bottom plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Preparation of Fura PE-3 AM dilutions:

    • Prepare a 1 mM stock solution of Fura PE-3 AM in anhydrous DMSO.

    • Perform serial dilutions of the Fura PE-3 AM stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Cell Treatment:

    • Remove the culture medium from the cells and replace it with the Fura PE-3 AM dilutions.

    • Incubate for the desired duration of your long-term study (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assay (Resazurin):

    • Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and sterilize by filtration.

    • Add resazurin solution to each well to a final concentration of approximately 10% of the well volume.

    • Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed.

    • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence values to the untreated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Fura PE-3 AM concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[12][13]

Protocol 2: Optimized Loading of Fura PE-3 AM for Long-Term Imaging

This protocol is designed to maximize dye loading while minimizing cytotoxicity for extended imaging experiments.

  • Prepare Loading Buffer:

    • For 1 mL of loading buffer, use a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

    • Prepare a 1-5 mM stock solution of Fura PE-3 AM in anhydrous DMSO.[6]

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Just before use, mix equal volumes of the Fura PE-3 AM stock and the Pluronic F-127 stock.

    • Dilute this mixture into the loading buffer to achieve a final Fura PE-3 AM concentration of 1-5 µM. The final DMSO concentration should be below 0.5%.[8][9]

    • If dye extrusion is an issue, add probenecid to the loading buffer (final concentration 1-2.5 mM).

  • Cell Loading:

    • Wash cells grown on coverslips twice with the physiological buffer.

    • Add the loading buffer to the cells.

    • Incubate for 30-45 minutes at room temperature (20-25°C) in the dark.[6] Incubating at a lower temperature can help reduce dye compartmentalization.[6][7]

  • Washing and De-esterification:

    • Remove the loading buffer and wash the cells twice with fresh, dye-free buffer (containing probenecid if used during loading).

    • Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Long-Term Imaging:

    • Mount the coverslip in an imaging chamber with the appropriate imaging medium.

    • Use the lowest possible excitation light intensity and sampling frequency to minimize phototoxicity and photobleaching during the long-term experiment.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_dye Prepare Fura PE-3 AM serial dilutions seed_cells->prepare_dye treat_cells Treat cells with Fura PE-3 AM prepare_dye->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_resazurin Add resazurin reagent incubate->add_resazurin measure_fluorescence Measure fluorescence add_resazurin->measure_fluorescence calculate_viability Calculate % cell viability measure_fluorescence->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Workflow for assessing Fura PE-3 cytotoxicity.

Fura_PE3_AM_Loading_and_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) fura_am Fura PE-3 AM (lipophilic, cell-permeant) cell_membrane Cell Membrane fura_am->cell_membrane Passive Diffusion fura_am_inside Fura PE-3 AM esterases Intracellular Esterases fura_am_inside->esterases fura_active Fura PE-3 (hydrophilic, cell-impermeant, Ca²⁺-sensitive) esterases->fura_active Hydrolysis byproducts Byproducts: Formaldehyde + Acetic Acid esterases->byproducts Cleavage cell_membrane->fura_am_inside

Caption: Fura PE-3 AM loading and activation mechanism.

Calcium_Overload_Apoptosis cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cytosol Cytosol calcium_overload Intracellular Ca²⁺ Overload (e.g., from high dye concentration) er_stress ER Stress calcium_overload->er_stress ip3r IP3R Activation calcium_overload->ip3r mito_ca_uptake Mitochondrial Ca²⁺ Uptake calcium_overload->mito_ca_uptake calpain Calpain Activation calcium_overload->calpain er_ca_release Further Ca²⁺ Release ip3r->er_ca_release er_ca_release->mito_ca_uptake mptp mPTP Opening mito_ca_uptake->mptp cyto_c Cytochrome c Release mptp->cyto_c caspase9 Caspase-9 Activation (Initiator) cyto_c->caspase9 forms Apoptosome with Apaf-1 caspase3 Caspase-3 Activation (Executioner) calpain->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Calcium overload-induced apoptosis pathway.

References

Fura PE-3 dye compartmentalization and its effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fura-PE3 calcium indicator dye. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fura-PE3, with a special focus on dye compartmentalization and its effects on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Fura-PE3 and how does it differ from Fura-2?

Fura-PE3 is a ratiometric fluorescent calcium indicator derived from Fura-2. Its key advantage lies in its zwitterionic properties, which are designed to reduce issues of dye leakage and compartmentalization within organelles that are often observed with Fura-2.[1] This improved cytosolic retention allows for more accurate and stable measurements of intracellular calcium concentrations over extended periods.

Q2: What is dye compartmentalization and why is it a problem?

Dye compartmentalization is the sequestration of the fluorescent indicator within intracellular organelles such as mitochondria, endoplasmic reticulum, and lysosomes, rather than remaining freely distributed in the cytosol.[2][3] This is a significant issue because the calcium concentrations and dynamics within these organelles can differ substantially from those in the cytosol. Consequently, compartmentalization can lead to an inaccurate measurement of cytosolic calcium, potentially masking or exaggerating experimental effects.[3]

Q3: What are the common signs of Fura-PE3 compartmentalization?

While Fura-PE3 is designed to minimize this issue, researchers should still be vigilant for signs of compartmentalization, which are similar to those seen with other AM ester dyes. These signs include:

  • A punctate or granular fluorescence pattern within the cell, as opposed to a diffuse cytosolic signal.[3]

  • High background fluorescence that does not respond to changes in cytosolic calcium.

  • A blunted or distorted calcium transient in response to a known stimulus.[4]

Q4: Can I use the same loading protocol for Fura-PE3 as I do for Fura-2 AM?

Yes, the general principles of loading cells with the acetoxymethyl (AM) ester form of the dye are the same for both Fura-PE3 and Fura-2. However, to minimize any potential compartmentalization, it is crucial to optimize the loading conditions for your specific cell type and experimental setup.[2] This includes optimizing the dye concentration, incubation time, and temperature.

Q5: How does incomplete hydrolysis of Fura-PE3 AM affect my measurements?

Fura-PE3 AM itself is not fluorescent and does not bind calcium. It must be cleaved by intracellular esterases to its active, calcium-sensitive form. Incomplete hydrolysis can result in a significant underestimation of intracellular calcium levels.[5] Furthermore, partially hydrolyzed intermediates may have different spectral properties and can contribute to compartmentalization artifacts.

Troubleshooting Guide

This guide addresses common issues encountered during calcium imaging experiments with Fura-PE3, with a focus on problems arising from compartmentalization.

Problem Possible Cause(s) Recommended Solution(s)
High Background Fluorescence or Punctate Staining 1. Dye compartmentalization in organelles. 2. Incomplete hydrolysis of Fura-PE3 AM. 3. Autofluorescence of cells or medium.1. Optimize loading conditions:     - Lower the loading temperature (e.g., room temperature instead of 37°C).[6]     - Reduce the Fura-PE3 AM concentration and/or incubation time.[2] 2. Ensure sufficient de-esterification time after loading to allow for complete hydrolysis. 3. Image cells in a phenol red-free medium. Measure and subtract autofluorescence from unloaded control cells.
Weak Fluorescence Signal 1. Poor dye loading. 2. Dye leakage from the cells. 3. Photobleaching.1. Optimize loading protocol:     - Use a non-ionic detergent like Pluronic® F-127 to aid in dye solubilization.[1]     - Ensure cells are healthy and adherent. 2. While Fura-PE3 is designed to reduce leakage, if it is suspected, consider using an anion transport inhibitor like probenecid. 3. Minimize exposure to excitation light. Use the lowest possible excitation intensity and a sensitive detector.[6]
Inconsistent or Blunted Calcium Transients 1. Dye compartmentalization buffering cytosolic calcium changes.[7][8] 2. High intracellular dye concentration acting as a calcium buffer. 3. Incomplete AM ester hydrolysis.1. Implement strategies to minimize compartmentalization (see above). 2. Lower the Fura-PE3 AM loading concentration to minimize intracellular buffering effects.[9] 3. Optimize the de-esterification step to ensure complete hydrolysis of the AM ester.
Difficulty with In Situ Calibration (Rmin/Rmax) 1. Incomplete ionophore-induced calcium saturation or depletion. 2. Contribution of fluorescence from compartmentalized dye.1. Ensure adequate concentrations of ionomycin (for Rmax) and a calcium chelator like EGTA (for Rmin) are used to saturate and deplete cytosolic calcium, respectively. 2. Perform compartmentalization assessment (see Experimental Protocols) and correct for the non-cytosolic dye component before calibration.

Experimental Protocols

Protocol 1: Optimized Loading of Fura-PE3 AM

This protocol provides a general guideline for loading cells with Fura-PE3 AM. It is essential to optimize these parameters for each specific cell type.

Materials:

  • Fura-PE3 AM

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • HEPES-buffered saline solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

Procedure:

  • Prepare a 1-10 mM Fura-PE3 AM stock solution in anhydrous DMSO.

  • Prepare the loading solution:

    • For a final concentration of 5 µM Fura-PE3 AM, dilute the stock solution in HBSS.

    • To aid solubilization, you can mix the Fura-PE3 AM stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting in the loading medium. The final Pluronic® F-127 concentration should be around 0.02%.[1]

    • If dye leakage is a concern, probenecid can be added to the loading and imaging buffers (final concentration 1-2.5 mM).

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the Fura-PE3 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. To minimize compartmentalization, incubation at a lower temperature is often preferred.[6]

  • De-esterification:

    • Remove the loading solution and wash the cells twice with dye-free HBSS (containing probenecid if used).

    • Incubate the cells in dye-free HBSS for at least 30 minutes at the loading temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Proceed with fluorescence imaging using excitation wavelengths of approximately 340 nm and 380 nm, and an emission wavelength of ~510 nm.

Protocol 2: Assessing Fura-PE3 Compartmentalization using Digitonin

This protocol allows for the differentiation between cytosolic and organelle-sequestered Fura-PE3.

Materials:

  • Cells loaded with Fura-PE3 (from Protocol 1)

  • HBSS (or other appropriate buffer)

  • Digitonin stock solution (e.g., 5 mg/mL in DMSO)

  • Manganese chloride (MnCl₂) solution (e.g., 50 mM in water)

Procedure:

  • Baseline Measurement: Acquire a baseline fluorescence ratio (F340/F380) from the loaded cells.

  • Cytosolic Quench: Add a low concentration of digitonin (e.g., 10-50 µM, optimize for your cell type) to the imaging buffer. Digitonin selectively permeabilizes the plasma membrane, allowing extracellular Mn²⁺ to enter and quench the cytosolic Fura-PE3 fluorescence.

  • Add MnCl₂: After digitonin addition, add MnCl₂ to the buffer (final concentration ~2 mM). The fluorescence from the cytosolic dye will be quenched.

  • Organellar Signal: The remaining fluorescence signal represents the Fura-PE3 sequestered within intact organelles.

  • Total Quench (Optional): To quench the remaining organellar signal, a higher concentration of a detergent like Triton X-100 can be added to disrupt all membranes.

Visualizations

G cluster_stimulus External Stimulus cluster_receptor Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosolic Events Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_Cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates

Caption: A simplified diagram of a common calcium signaling pathway initiated by G-protein coupled receptor (GPCR) activation.

G Start Start Experiment Problem Problem Encountered? Start->Problem WeakSignal Weak Signal? Problem->WeakSignal Yes HighBg High Background? Problem->HighBg No Sol_Loading Optimize Loading: - Increase dye concentration - Check cell health - Use Pluronic F-127 WeakSignal->Sol_Loading Yes Sol_Leakage Reduce Leakage: - Use Probenecid WeakSignal->Sol_Leakage No PoorTransients Poor Transients? HighBg->PoorTransients No Sol_Compart Minimize Compartmentalization: - Lower loading temperature - Reduce dye concentration/time HighBg->Sol_Compart Yes Sol_Hydrolysis Ensure Complete Hydrolysis: - Increase de-esterification time PoorTransients->Sol_Hydrolysis No Sol_Buffer Reduce Buffering: - Lower dye concentration PoorTransients->Sol_Buffer Yes End Problem Resolved Sol_Loading->End Sol_Leakage->End Sol_Compart->End Sol_Hydrolysis->End Sol_Buffer->End

Caption: A troubleshooting workflow for common issues encountered during Fura-PE3 calcium imaging experiments.

References

Validation & Comparative

A Head-to-Head Comparison of Fura PE-3 and Fluo-4 for Cellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. The choice of fluorescent indicator is a critical decision that dictates the quality and reliability of experimental data. This guide provides an in-depth, objective comparison of two widely used calcium indicators: the ratiometric dye Fura PE-3 and the single-wavelength dye Fluo-4, supported by quantitative data and detailed experimental protocols.

Fura PE-3, also known as Fura-2 Leakage Resistant, is a derivative of the classical Fura-2 dye, designed for improved intracellular retention. As a ratiometric indicator, it allows for the precise quantification of intracellular Ca²⁺ concentrations by measuring the ratio of fluorescence emission at two different excitation wavelengths. This intrinsic calibration method corrects for variations in dye concentration, cell thickness, and photobleaching, making it a robust choice for quantitative studies.

Fluo-4 is a popular single-wavelength indicator that exhibits a large increase in fluorescence intensity upon binding to Ca²⁺. Its excitation maximum is well-suited for the common 488 nm argon laser line, making it a workhorse for confocal microscopy and high-throughput screening applications. While simpler to use than ratiometric dyes, quantitative measurements with Fluo-4 can be more challenging due to potential artifacts from uneven dye loading or photobleaching.

Quantitative Performance at a Glance

To facilitate a direct comparison of their key performance characteristics, the following table summarizes the quantitative data for Fura PE-3 and Fluo-4.

PropertyFura PE-3 (Fura-2 Leakage Resistant)Fluo-4
Indicator Type Ratiometric (Dual-Excitation)Single-Wavelength
Excitation Maxima ~340 nm (Ca²⁺-bound), ~380 nm (Ca²⁺-free)~494 nm
Emission Maximum ~505 nm~516 nm
Ca²⁺ Dissociation Constant (Kd) ~145 nM[1]~345 nM[2]
Quantum Yield (Φ) ~0.49 (Ca²⁺-bound), ~0.23 (Ca²⁺-free) for Fura-2[3][4]Generally high, brighter than Fluo-3[2][5]
Photostability Susceptible to photobleaching, which can alter spectral properties[6]More photostable than Fluo-3[2]
Brightness Bright, with high photon yield[7]Very bright, with >100-fold fluorescence increase upon Ca²⁺ binding[2]
Cytotoxicity Can buffer intracellular Ca²⁺ and be cytotoxic at high concentrations[1]Can be cytotoxic at high concentrations or with prolonged incubation[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical intracellular calcium signaling pathway and the experimental workflows for using Fura PE-3 and Fluo-4.

G Intracellular Calcium Signaling Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Channel Ca²⁺ Channel Cytosolic_Ca Cytosolic Ca²⁺ Ca_Channel->Cytosolic_Ca Extracellular Extracellular Ca²⁺ Extracellular->Ca_Channel Influx ER_Ca ER Ca²⁺ Store IP3R->ER_Ca Releases ER_Ca->Cytosolic_Ca Cellular_Response Cellular Response Cytosolic_Ca->Cellular_Response Triggers

A simplified diagram of a common intracellular calcium signaling cascade.

G Experimental Workflow: Fura PE-3 vs. Fluo-4 cluster_fura Fura PE-3 (Ratiometric) cluster_fluo Fluo-4 (Single-Wavelength) F_Start Start F_Load Load cells with Fura PE-3 AM F_Start->F_Load F_Wash Wash cells F_Load->F_Wash F_Excite340 Excite at 340 nm (Ca²⁺-bound) F_Wash->F_Excite340 F_Excite380 Excite at 380 nm (Ca²⁺-free) F_Wash->F_Excite380 F_Emission505 Measure Emission at ~505 nm F_Excite340->F_Emission505 F_Excite380->F_Emission505 F_Ratio Calculate 340/380 Ratio F_Emission505->F_Ratio F_End End F_Ratio->F_End Fl_Start Start Fl_Load Load cells with Fluo-4 AM Fl_Start->Fl_Load Fl_Wash Wash cells Fl_Load->Fl_Wash Fl_Excite494 Excite at ~494 nm Fl_Wash->Fl_Excite494 Fl_Emission516 Measure Emission at ~516 nm Fl_Excite494->Fl_Emission516 Fl_Intensity Analyze Intensity Change Fl_Emission516->Fl_Intensity Fl_End End Fl_Intensity->Fl_End

Comparison of the experimental workflows for Fura PE-3 and Fluo-4.

Detailed Experimental Protocols

The following are generalized protocols for loading cells with the acetoxymethyl (AM) ester forms of Fura PE-3 and Fluo-4. Optimization for specific cell types and experimental conditions is highly recommended.

Fura PE-3 AM Loading Protocol

This protocol is adapted from standard Fura-2 AM loading procedures.

Materials:

  • Fura PE-3 AM (cell-permeant)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with Ca²⁺ and Mg²⁺)

Procedure:

  • Prepare a 1-5 mM Fura PE-3 AM stock solution in anhydrous DMSO. Store this stock solution desiccated and protected from light at -20°C.

  • Prepare a loading buffer by diluting the Fura PE-3 AM stock solution into the physiological buffer to a final concentration of 1-5 µM. To aid in dispersing the dye, an equal volume of 20% Pluronic® F-127 in DMSO can be mixed with the stock solution before dilution.

  • Cell Loading:

    • For adherent cells, replace the culture medium with the loading buffer.

    • For suspension cells, pellet the cells and resuspend them in the loading buffer.

  • Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time will vary depending on the cell type.

  • Wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete hydrolysis of the AM ester by intracellular esterases.

  • Imaging: Proceed with imaging, alternating excitation between ~340 nm and ~380 nm and collecting the emission at ~505 nm.

Fluo-4 AM Loading Protocol

Materials:

  • Fluo-4 AM (cell-permeant)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, but recommended)

  • Probenecid (optional, to inhibit dye extrusion)

  • Physiological buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

Procedure:

  • Prepare a 2-5 mM Fluo-4 AM stock solution in anhydrous DMSO. Store this stock solution desiccated and protected from light at -20°C.

  • Prepare a loading solution by diluting the Fluo-4 AM stock solution into the physiological buffer to a final concentration of 2-10 µM. The addition of Pluronic® F-127 (final concentration 0.02-0.04%) can improve dye loading.[8] If dye leakage is an issue, probenecid can be added to the loading and final imaging buffer (final concentration 1-2.5 mM).

  • Cell Loading:

    • For adherent cells, replace the culture medium with the loading solution.

    • For suspension cells, pellet the cells and resuspend them in the loading solution.

  • Incubate the cells for 30-60 minutes at 37°C in the dark.[9][10] Some protocols suggest a subsequent 30-minute incubation at room temperature.[11]

  • Wash the cells once or twice with fresh, pre-warmed physiological buffer containing any desired supplements (e.g., probenecid).

  • Imaging: Proceed with imaging using an excitation wavelength of ~494 nm and collecting the emission at ~516 nm.

Concluding Remarks: Choosing the Right Tool for the Job

The selection between Fura PE-3 and Fluo-4 hinges on the specific requirements of the experiment.

Fura PE-3 is the superior choice for quantitative measurements of absolute intracellular Ca²⁺ concentrations. Its ratiometric nature provides an internal calibration that corrects for many common experimental artifacts, leading to more accurate and reproducible data. This makes it ideal for studies where precise Ca²⁺ levels are critical, such as in drug screening assays that aim to quantify the potency and efficacy of compounds on Ca²⁺ signaling pathways. However, the requirement for a specialized imaging setup capable of rapid wavelength switching and UV excitation can be a limiting factor.

Fluo-4 excels in applications where high temporal resolution and a bright signal are paramount. Its intense fluorescence and compatibility with standard confocal microscopy setups make it well-suited for visualizing rapid Ca²⁺ transients, such as sparks and waves, and for high-throughput screening where a simple, robust signal is needed. While quantitative analysis is possible, it requires careful controls and normalization to account for variations in dye loading and other factors.

References

Fura PE-3: A Superior Calcium Indicator for Robust and Prolonged Intracellular Measurements

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca2+) concentration is paramount to understanding a vast array of physiological processes. Fluorescent indicators are indispensable tools in this pursuit, and while classic indicators like Fura-2, Indo-1, and Fluo-4 have been instrumental, they are not without their limitations. A significant advancement in calcium imaging is the development of Fura PE-3, also known as Fura-2 LeakRes, a modified version of Fura-2 designed to overcome the critical drawbacks of dye leakage and compartmentalization. This guide provides an in-depth comparison of Fura PE-3 with other widely used calcium indicators, supported by quantitative data and experimental protocols, to assist researchers in selecting the optimal tool for their specific needs.

Unveiling the Primary Advantage: Enhanced Cellular Retention

The quintessential advantage of Fura PE-3 lies in its superior intracellular retention.[1] Traditional calcium indicators, such as Fura-2, are prone to leakage from the cytoplasm and sequestration into organelles over time, leading to a diminished signal and potential artifacts in long-term experiments.[2] Fura PE-3 is a zwitterionic indicator specifically engineered to resist this leakage and compartmentalization.[1] This enhanced retention ensures that the indicator remains in the cytosol for extended periods, providing a stable and reliable signal for prolonged imaging experiments that can last for hours.[1]

Experimental evidence has demonstrated this key benefit. In one study, 322 T lymphoma cells loaded with either Fura-2 or Fura PE-3 (Fura-2 LeakRes) were monitored over time. The results showed a significant loss of fluorescence in cells loaded with Fura-2 by 40 minutes, whereas cells loaded with Fura PE-3 retained their fluorescence even at 100 minutes, indicating substantially improved intracellular retention.[1]

Quantitative Comparison of Calcium Indicators

To facilitate an objective assessment, the following table summarizes the key quantitative parameters of Fura PE-3 and other commonly used calcium indicators. It is important to note that the spectral properties of Fura PE-3 are identical to those of Fura-2.[1]

PropertyFura PE-3 (Fura-2 LeakRes)Fura-2Indo-1Fluo-4
Indicator Type Ratiometric (Excitation)Ratiometric (Excitation)[3][4][5]Ratiometric (Emission)[3][6][7]Single Wavelength
Excitation (Ca2+-bound / Ca2+-free) (nm) 335 / 364[8]335 / 363[9]~330-350[3][7][10]494[11]
Emission (nm) ~500[8]~510[9]401 (bound) / 475 (free)[12]516[11]
Dissociation Constant (Kd) for Ca2+ (nM) Stated to be identical to Fura-2145 - 224[3]230 - 250[3][12]345[11][13]
Quantum Yield (Φf) Stated to be identical to Fura-20.23 (free) / 0.49 (bound)[14][15]0.38 (free) / 0.56 (bound)[14]~0.14 - 0.16[13]
Key Advantage Excellent cellular retention, resistant to leakage and compartmentalization[1]Ratiometric measurement minimizes artifacts[5]Ratiometric, suitable for flow cytometry[7]High fluorescence brightness, compatible with 488 nm laser lines[3][11]
Key Disadvantage Prone to leakage and compartmentalization[2]Photolabile[3][6]Not ratiometric, sensitive to dye concentration and cell thickness

Experimental Protocols

The following are generalized protocols for loading acetoxymethyl (AM) ester forms of calcium indicators into live cells. The protocol for Fura PE-3 AM is very similar to that of Fura-2 AM.

General Reagents and Stock Solution Preparation
  • Calcium Indicator AM Ester (Fura PE-3 AM, Fura-2 AM, etc.) : Prepare a 1-10 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO).[8]

  • Pluronic® F-127 : Prepare a 20% (w/v) stock solution in DMSO. This non-ionic surfactant aids in the dispersion of the AM ester in aqueous loading buffer.[8]

  • HEPES-buffered Saline (HBS) or other suitable physiological buffer.

  • Probenecid (optional) : An anion transport inhibitor that can be used to reduce dye leakage.

Cell Loading Protocol for Fura PE-3 AM and Fura-2 AM
  • Cell Preparation : Plate cells on coverslips or in a multi-well plate to achieve 80-90% confluency on the day of the experiment.[9]

  • Loading Solution Preparation :

    • For a final loading concentration of 1-5 µM of the indicator, dilute the DMSO stock solution into the physiological buffer.

    • To aid in dye solubilization, the AM ester stock solution can be mixed with an equal volume of 20% Pluronic® F-127 in DMSO before dilution in the loading medium.[8] The final concentration of Pluronic® F-127 should be around 0.02%.

  • Cell Loading :

    • Remove the cell culture medium and wash the cells once with the physiological buffer.[9]

    • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[9][16] Optimal loading time and temperature may need to be determined empirically for different cell types.

  • De-esterification :

    • Remove the loading solution and wash the cells twice with the physiological buffer.[16]

    • Incubate the cells in fresh physiological buffer for at least 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases, which activates the indicator.[9]

  • Imaging : The cells are now ready for fluorescence imaging. For ratiometric indicators like Fura PE-3 and Fura-2, measure the fluorescence emission at ~510 nm while alternating the excitation wavelengths between ~340 nm and ~380 nm.[9]

Visualizing the Mechanism: GPCR-Mediated Calcium Signaling

A common application for these indicators is the study of G protein-coupled receptor (GPCR) signaling pathways that lead to intracellular calcium mobilization. The following diagram illustrates a typical Gq-coupled GPCR signaling cascade.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR Gq-coupled GPCR Ligand->GPCR 1. Binding Gq Gq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_release Ca_cytosol ↑ [Ca²⁺]i Ca_release->Ca_cytosol IP3R->Ca_release 6. Channel Opening Ca_er Ca²⁺ Store Ca_er->Ca_release

GPCR signaling pathway leading to intracellular calcium release.

Conclusion

Fura PE-3 represents a significant improvement over traditional calcium indicators, particularly for experiments requiring long-term monitoring of intracellular calcium dynamics. Its resistance to leakage and compartmentalization ensures a stable and reliable signal, minimizing artifacts and enhancing the accuracy of prolonged measurements. While its spectral properties are identical to the well-established Fura-2, its superior cellular retention makes it the indicator of choice for researchers investigating slow calcium oscillations, long-term effects of drug candidates, or any application where experimental timelines extend beyond a few minutes. For researchers and drug development professionals, the adoption of Fura PE-3 can lead to more robust and reproducible data, ultimately advancing our understanding of the intricate role of calcium in cellular function.

References

Validating Fura-2 PE3 Calcium Measurements with Ionomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is critical for understanding a multitude of cellular processes. Fura-2 PE3, a leakage-resistant derivative of the popular ratiometric calcium indicator Fura-2, offers enhanced dye retention for long-term experiments. This guide provides a comprehensive comparison of validating Fura-2 PE3 measurements using the calcium ionophore ionomycin, details experimental protocols, and presents alternative validation methods.

The Role of Ionomycin in Validating Calcium Measurements

Ionomycin is a mobile ionophore that acts as a crucial tool for validating fluorescent calcium indicator performance. It facilitates the transport of calcium ions across biological membranes, independent of the cell's natural signaling pathways.[1] This action induces a rapid and sustained increase in intracellular calcium, providing a maximal response that confirms the viability of the cells and the responsiveness of the calcium indicator dye.[1] A robust fluorescent signal change upon ionomycin application serves as a positive control, validating that the dye is correctly loaded and functional within the cell.

Performance Comparison of Fura Calcium Indicators

Choosing the right calcium indicator is paramount for reliable and accurate data. While Fura-2 has been a gold standard, newer derivatives offer specific advantages.

FeatureFura-2Fura-2 PE3 (Leakage Resistant)Fura-8
Measurement Type Ratiometric[2]Ratiometric[3]Ratiometric[4]
Excitation (Ca²⁺-bound/Ca²⁺-free) ~340 nm / ~380 nm[2]~340 nm / ~380 nm[3]~354 nm / ~415 nm[4]
Emission ~510 nm[2]~505 nm[3]~525 nm[4]
Dissociation Constant (Kd) ~145 nM[5]~145 nM[3]Similar to Fura-2[4]
Key Advantage Well-established, ratiometric quantification[6]Reduced leakage for long-term studies[7]Higher signal-to-background ratio[4]
Considerations Potential for leakage in long-term imagingNewer dye with less extensive literature

Experimental Protocols

I. Fura-2 PE3-AM Loading Protocol

This protocol outlines the steps for loading cells with the acetoxymethyl (AM) ester form of Fura-2 PE3, which is cell-permeant.

  • Cell Preparation : Plate cells on glass coverslips or in a suitable imaging chamber and culture to the desired confluency.

  • Loading Solution Preparation : Prepare a stock solution of Fura-2 PE3-AM in anhydrous DMSO. Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration, typically between 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization.

  • Cell Loading : Remove the culture medium and wash the cells once with the physiological buffer. Add the Fura-2 PE3-AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Optimal loading time and temperature should be determined empirically for each cell type.

  • Washing : After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.

  • De-esterification : Incubate the cells for an additional 15-30 minutes in the physiological buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fura-2 PE3 inside the cells.

II. Validation of Fura-2 PE3 Signal with Ionomycin

This procedure is performed after successful dye loading to confirm the indicator's responsiveness.

  • Establish Baseline : Mount the coverslip with the loaded cells on a fluorescence microscope. Acquire a stable baseline fluorescence recording by alternately exciting at 340 nm and 380 nm and measuring the emission at ~505 nm.

  • Ionomycin Application : Add ionomycin to the imaging buffer to a final concentration of 1-5 µM.

  • Record Maximal Response : Record the rapid increase in the 340/380 nm fluorescence ratio, which corresponds to the maximal calcium influx and saturation of the Fura-2 PE3 dye. A significant and sustained increase in this ratio validates the measurement system.

Alternative Validation Method: In Situ Calibration

For quantitative measurements of intracellular calcium concentration, an in situ calibration is a more rigorous validation method than a simple positive control with ionomycin. This technique establishes the minimum (Rmin) and maximum (Rmax) fluorescence ratios, allowing for the conversion of experimental ratios to absolute calcium concentrations using the Grynkiewicz equation.[8]

In Situ Calibration Protocol
  • Dye Loading : Load the cells with Fura-2 PE3-AM as described previously.

  • Determine Rmax : After establishing a baseline, expose the cells to a high calcium buffer containing a saturating concentration of calcium and a calcium ionophore like ionomycin (5-10 µM). This will drive the intracellular calcium concentration to a maximum, and the resulting 340/380 ratio is Rmax.

  • Determine Rmin : Following the Rmax measurement, perfuse the cells with a calcium-free buffer containing a calcium chelator such as EGTA (e.g., 10 mM) and ionomycin. This will deplete intracellular calcium, and the resulting stable, low 340/380 ratio is Rmin.

  • Calculate Calcium Concentration : The intracellular calcium concentration can then be calculated using the following formula:

    [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    Where:

    • Kd is the dissociation constant of Fura-2 PE3 for calcium.[3]

    • R is the experimentally measured 340/380 fluorescence ratio.

    • Rmin is the minimum fluorescence ratio in the absence of calcium.

    • Rmax is the maximum fluorescence ratio at calcium saturation.

    • Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-bound conditions, respectively.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Extracellular Space Extracellular Space Ionomycin_ext Ionomycin Ionomycin_int Ionomycin-Ca²⁺ Complex Ionomycin_ext->Ionomycin_int Crosses membrane Ca2+_ext Ca²⁺ Ca2+_ext->Ionomycin_int Plasma Membrane Plasma Membrane Cytosol Cytosol Ca2+_int Ca²⁺ Ionomycin_int->Ca2+_int Releases Ca²⁺ Fura2 Fura-2 PE3 Fura2_Ca Fura-2 PE3-Ca²⁺ (Fluorescent) ER Membrane ER Membrane Endoplasmic Reticulum (ER) Endoplasmic Reticulum (ER) Ca2+_ER Ca²⁺ Ca2+_ER->Ca2+_int Release via Ionomycin Ca2+_intFura2 Ca2+_intFura2 Ca2+_intFura2->Fura2_Ca G Start Start Plate_Cells Plate cells on coverslips Start->Plate_Cells Prepare_Loading_Solution Prepare Fura-2 PE3-AM loading solution Plate_Cells->Prepare_Loading_Solution Load_Cells Incubate cells with loading solution Prepare_Loading_Solution->Load_Cells Wash_Cells Wash to remove extracellular dye Load_Cells->Wash_Cells Deesterify Allow for de-esterification Wash_Cells->Deesterify Image_Baseline Acquire baseline fluorescence ratio (340/380 nm) Deesterify->Image_Baseline Add_Ionomycin Add Ionomycin (1-5 µM) Image_Baseline->Add_Ionomycin Record_Max_Response Record maximal fluorescence ratio Add_Ionomycin->Record_Max_Response Analyze Analyze data Record_Max_Response->Analyze End End Analyze->End G cluster_0 Validation Methods cluster_1 Methodology cluster_2 Outcome Positive_Control Positive Control (Qualitative) Ionomycin_App Apply Ionomycin Positive_Control->Ionomycin_App In_Situ_Calibration In Situ Calibration (Quantitative) Rmax_Rmin Determine Rmax and Rmin (using ionophore and chelator) In_Situ_Calibration->Rmax_Rmin Confirms_Responsiveness Confirms dye and cell responsiveness Ionomycin_App->Confirms_Responsiveness Absolute_Ca_Conc Allows calculation of absolute [Ca²⁺]i Rmax_Rmin->Absolute_Ca_Conc

References

Fura PE-3 Outperforms Standard Fura-2 in Cellular Retention, Minimizing Signal Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals that the leakage-resistant calcium indicator, Fura PE-3, demonstrates superior intracellular retention compared to the conventional Fura-2, making it a more reliable tool for long-term calcium imaging studies. This enhanced stability minimizes artifacts arising from dye leakage, ensuring more accurate and reproducible measurements of intracellular calcium dynamics.

For researchers, scientists, and drug development professionals engaged in cellular analysis, the choice of fluorescent indicators is critical. While Fura-2 has been a cornerstone for ratiometric calcium imaging, its tendency to leak from cells over time can compromise data integrity. Fura PE-3, also known as Fura-2 Leakage Resistant (LR), has been engineered to address this limitation. Experimental evidence confirms that Fura PE-3's zwitterionic nature significantly reduces its leakage and compartmentalization within cells, allowing for prolonged and stable measurements.[1]

Quantitative Comparison of Dye Leakage

While direct side-by-side quantitative data on leakage rates can be elusive in product literature, the performance difference is evident from experimental observations. In cells loaded with standard Fura-2, a gradual increase in the baseline fluorescence ratio is often observed. This is attributed to the dye leaking into the extracellular medium, which typically has a high calcium concentration, leading to an artificially elevated signal.[2] Conversely, cells loaded with Fura PE-3 exhibit a much more stable baseline, indicating significantly lower leakage.[2]

FeatureFura PE-3Standard Fura-2
Leakage Rate LowHigh
Cellular Retention High (retained for hours)[1]Low (significant leakage over an hour)[3][4]
Signal Stability High, stable baselineProne to baseline drift due to leakage
Suitability for Long-term Experiments ExcellentLimited

Experimental Protocol: Measuring Dye Leakage

To quantitatively assess the leakage rate of intracellular calcium indicators, the following protocol can be employed. This method focuses on measuring the increase in fluorescence in the extracellular medium over time, which corresponds to the amount of dye that has leaked from the cells.

Objective: To quantify and compare the rate of dye leakage from cultured cells loaded with Fura PE-3 AM and standard Fura-2 AM.

Materials:

  • Cultured cells (e.g., HeLa, CHO, or a cell line relevant to the user's research)

  • Fura PE-3 AM

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Probenecid (optional, as an anion exchange inhibitor to reduce leakage)[5][6]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation wavelengths of 340 nm and 380 nm, and emission detection at 510 nm.

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom microplate to achieve 80-90% confluency on the day of the experiment.

    • On the day of the experiment, remove the culture medium and wash the cells twice with HBSS.

  • Dye Loading:

    • Prepare loading solutions for both Fura PE-3 AM and Fura-2 AM at a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127. If using, add probenecid (1-2.5 mM) to the loading solution.

    • Add the loading solution to the respective wells and incubate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • After incubation, gently wash the cells three times with HBSS to remove any extracellular dye.

  • Leakage Measurement:

    • Add fresh, pre-warmed HBSS to each well.

    • Immediately measure the fluorescence of the extracellular medium in each well using a fluorescence microplate reader. This will be the initial time point (T=0). Excite at 360 nm (the isosbestic point for Fura-2) and measure emission at 510 nm to monitor dye concentration independent of calcium concentration.

    • Continue to measure the fluorescence of the extracellular medium at regular intervals (e.g., every 15 minutes) for a period of 1-2 hours.

    • To determine the total amount of dye loaded, at the end of the experiment, lyse the cells with a detergent (e.g., 0.1% Triton X-100) and measure the fluorescence of the lysate.

  • Data Analysis:

    • For each time point, subtract the background fluorescence (from wells with no cells) from the measured fluorescence values.

    • Calculate the percentage of dye leakage at each time point relative to the total dye loaded (determined from the cell lysate).

    • Plot the percentage of leakage over time for both Fura PE-3 and Fura-2 to compare their leakage rates.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for measuring dye leakage.

Caption: Experimental workflow for comparing the leakage rates of Fura PE-3 and Fura-2.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Calcium signaling is a fundamental cellular process, often initiated by the activation of G-protein coupled receptors (GPCRs). The following diagram illustrates a typical GPCR signaling cascade leading to an increase in intracellular calcium, a process frequently monitored using indicators like Fura-2 and Fura PE-3.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Ca_ER Ca2+ Ca_Cytosol [Ca2+]i ↑ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Ca_Cytosol->Cellular_Response Modulates

Caption: GPCR signaling pathway leading to intracellular calcium release.

References

A Head-to-Head Comparison of Fura PE-3 and Indo-1 for Ratiometric Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of intracellular calcium signaling, the choice of a fluorescent indicator is paramount. Ratiometric calcium indicators, which allow for a more precise quantification of intracellular calcium concentrations ([Ca²⁺]i) by correcting for variables like dye concentration and cell thickness, are indispensable tools. Among the well-established ratiometric dyes, Fura-2 and its derivatives and Indo-1 have been mainstays in the field. This guide provides a comprehensive comparison of Fura PE-3, a leak-resistant derivative of Fura-2, and the classic ratiometric indicator, Indo-1.

Principles of Ratiometric Calcium Imaging

Ratiometric calcium imaging relies on dyes that exhibit a spectral shift upon binding to Ca²⁺. This shift can be in either the excitation or the emission spectrum. By measuring the fluorescence intensity at two different wavelengths and calculating their ratio, a more accurate and stable measurement of [Ca²⁺]i can be obtained, as it minimizes the effects of photobleaching, uneven dye loading, and changes in cell volume.

Principle of Ratiometric Calcium Imaging cluster_fura Excitation Ratiometry (e.g., Fura PE-3) cluster_indo Emission Ratiometry (e.g., Indo-1) Fura_Free Ca²⁺-free Fura PE-3 (Excitation ~380 nm) Fura_Emission Emission (~505 nm) Fura_Free->Fura_Emission Fura_Bound Ca²⁺-bound Fura PE-3 (Excitation ~340 nm) Fura_Bound->Fura_Emission Ratio_Calc Ratio Calculation (Intensity at λ₁ / Intensity at λ₂) Fura_Emission->Ratio_Calc Indo_Excitation Excitation (~350 nm) Indo_Free Ca²⁺-free Indo-1 (Emission ~475 nm) Indo_Excitation->Indo_Free Indo_Bound Ca²⁺-bound Indo-1 (Emission ~400 nm) Indo_Excitation->Indo_Bound Indo_Free->Ratio_Calc Indo_Bound->Ratio_Calc Ca_Concentration Intracellular Ca²⁺ Concentration Ratio_Calc->Ca_Concentration

Figure 1: Principle of ratiometric calcium imaging for Fura PE-3 (excitation ratio) and Indo-1 (emission ratio).

Quantitative Performance Comparison

The selection of a ratiometric indicator often hinges on its specific performance characteristics. The following table summarizes the key quantitative data for Fura PE-3 and Indo-1.

PropertyFura PE-3 (Fura-2 Leakage Resistant)Indo-1
Ratiometric Type Excitation RatiometricEmission Ratiometric
Excitation Wavelengths ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free)[1]~350 nm[2]
Emission Wavelengths ~505 nm[1]~400 nm (Ca²⁺-bound) / ~475 nm (Ca²⁺-free)[3]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM[1]~230-250 nM (can be higher in cellular environments)[4]
Quantum Yield (Φ) Similar to Fura-2: ~0.23 (Ca²⁺-free), ~0.49 (Ca²⁺-bound)[5]~0.5[6]
Photostability Generally more photostable than Indo-1[7]Prone to photobleaching, especially in microscopy applications[3]
Cellular Leakage Reduced leakage due to chemical modification[1]Can be prone to leakage from cells

In-Depth Comparison

Fura PE-3: The Leak-Resistant Workhorse

Fura PE-3, also known as Fura-2 Leakage Resistant, is a derivative of the widely used Fura-2 indicator. Its primary advantage lies in its improved cellular retention, which is crucial for long-term imaging experiments where dye leakage can lead to a diminishing signal and inaccurate measurements.[1]

Advantages:

  • Reduced Cellular Leakage: The chemical modification of Fura PE-3 minimizes its extrusion from the cell, leading to more stable fluorescence signals over extended periods.[1]

  • Higher Photostability: Fura-2 and its derivatives are generally considered more resistant to photobleaching compared to Indo-1, making them better suited for imaging applications that require prolonged or repeated exposure to excitation light.[7]

  • Well-Characterized Spectral Properties: As a Fura-2 derivative, its spectral characteristics are well-documented and understood.

Disadvantages:

  • Requires a Dual-Wavelength Excitation System: The need to rapidly switch between two excitation wavelengths (e.g., 340 nm and 380 nm) necessitates more complex and often more expensive imaging hardware.

Indo-1: The Flow Cytometry Favorite

Indo-1 has long been a popular choice for ratiometric calcium imaging, particularly in applications like flow cytometry. Its key feature is that it requires only a single excitation wavelength, while the emission is monitored at two different wavelengths.

Advantages:

  • Single-Wavelength Excitation: This simplifies the experimental setup, making it ideal for instruments with a single UV laser line, such as many flow cytometers.[2]

  • Fast Temporal Resolution: The ability to simultaneously acquire the two emission wavelengths allows for very rapid measurements of calcium dynamics.

Disadvantages:

  • Lower Photostability: Indo-1 is known to be more susceptible to photobleaching than Fura-2 and its derivatives, which can be a significant limitation for confocal microscopy and other imaging techniques that involve intense illumination.[3]

  • Potential for Spectral Overlap: The two emission peaks are relatively close, which can lead to spectral bleed-through and may require careful selection of emission filters.

Experimental Protocols

General Workflow for Ratiometric Calcium Imaging

The following diagram illustrates a typical workflow for a ratiometric calcium imaging experiment using either Fura PE-3 AM or Indo-1 AM.

General Experimental Workflow for Ratiometric Calcium Imaging Cell_Culture 1. Cell Culture (Adherent or Suspension) Dye_Loading 2. Dye Loading (Fura PE-3 AM or Indo-1 AM) Cell_Culture->Dye_Loading Wash_Deester 3. Wash & De-esterification Dye_Loading->Wash_Deester Imaging 4. Fluorescence Imaging (Microscopy or Flow Cytometry) Wash_Deester->Imaging Stimulation 5. Cell Stimulation (e.g., agonist, ionophore) Imaging->Stimulation Data_Acq 6. Data Acquisition (Intensity at λ₁ and λ₂) Stimulation->Data_Acq Ratio_Analysis 7. Ratio Calculation & Analysis Data_Acq->Ratio_Analysis Ca_Concentration 8. [Ca²⁺]i Determination Ratio_Analysis->Ca_Concentration

Figure 2: A generalized workflow for performing a ratiometric calcium imaging experiment.

Detailed Protocol for Fura PE-3 AM Loading

This protocol is adapted from standard Fura-2 AM loading procedures and is suitable for adherent cells.

Materials:

  • Fura PE-3 AM (also sold as Fura-2 Leakage Resistant AM)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to further inhibit dye leakage)

Procedure:

  • Prepare Stock Solution: Prepare a 1-5 mM stock solution of Fura PE-3 AM in anhydrous DMSO.

  • Prepare Loading Solution: For a final concentration of 2-5 µM, dilute the Fura PE-3 AM stock solution in HBSS. To aid in dispersion, first mix the Fura PE-3 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. If using, add probenecid to a final concentration of 1-2.5 mM.

  • Cell Loading: Remove the culture medium from the adherent cells and add the loading solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Wash: Remove the loading solution and wash the cells 2-3 times with warm HBSS (containing probenecid if used).

  • De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Proceed with fluorescence imaging, alternating excitation between ~340 nm and ~380 nm and collecting the emission at ~505 nm.

Detailed Protocol for Indo-1 AM Loading

This protocol is a comprehensive guide for loading both adherent and suspension cells with Indo-1 AM.

Materials:

  • Indo-1 AM

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Physiological buffer (e.g., HBSS for adherent cells, RPMI for suspension cells)

  • Probenecid (optional)

Procedure:

For Adherent Cells:

  • Prepare Stock and Loading Solutions: As described for Fura PE-3 AM, prepare a 1-5 mM Indo-1 AM stock in DMSO and then a 1-5 µM loading solution in HBSS, using Pluronic F-127 to aid solubilization.[6]

  • Cell Loading: Replace the culture medium with the Indo-1 AM loading solution.

  • Incubation: Incubate for 15-60 minutes at 20-37°C.[6] The optimal time and temperature should be determined empirically.

  • Wash and De-esterification: Wash the cells with indicator-free buffer and incubate for a further 30 minutes to ensure complete de-esterification.[6]

  • Imaging: Excite the cells at ~350 nm and simultaneously or sequentially collect the emission at ~400 nm and ~475 nm.

For Suspension Cells:

  • Cell Preparation: Resuspend the cells in the desired physiological buffer (e.g., RPMI with 2% FCS and 25mM HEPES) at a concentration of 1-10 x 10⁶ cells/mL.

  • Dye Loading: Add the Indo-1 AM stock solution to the cell suspension to a final concentration of 1-5 µM and mix thoroughly.[1]

  • Incubation: Incubate the cell suspension for 30-45 minutes at 37°C in the dark.

  • Wash: Pellet the cells by centrifugation and wash twice with fresh buffer.

  • Resuspension and De-esterification: Resuspend the cells in fresh buffer and allow them to rest for at least 30 minutes at room temperature or 37°C to complete de-esterification.

  • Analysis: Proceed with analysis by flow cytometry or fluorescence microscopy.

Signaling Pathway Context

Calcium is a ubiquitous second messenger involved in a myriad of cellular processes. An increase in intracellular calcium can be triggered by various stimuli that lead to either influx from the extracellular space through ion channels or release from internal stores like the endoplasmic reticulum.

Simplified Calcium Signaling Pathway Stimulus External Stimulus (e.g., Ligand, Depolarization) Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC Ca_Channel Plasma Membrane Ca²⁺ Channel Receptor->Ca_Channel IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) (Internal Ca²⁺ Store) ER->IP3R Ca_Release IP3R->Ca_Release Ca_Influx Ca_Channel->Ca_Influx Ca_Cytosol ↑ [Ca²⁺]i Ca_Influx->Ca_Cytosol Ca_Release->Ca_Cytosol Cell_Response Cellular Responses (e.g., Gene Expression, Contraction) Ca_Cytosol->Cell_Response

Figure 3: A simplified diagram of a common calcium signaling pathway leading to an increase in intracellular calcium.

Conclusion: Choosing the Right Indicator for Your Application

The choice between Fura PE-3 and Indo-1 ultimately depends on the specific experimental requirements and available instrumentation.

  • For long-term live-cell imaging and confocal microscopy , where photostability and dye retention are critical, Fura PE-3 is the superior choice due to its leak-resistant nature and greater photostability.

  • For flow cytometry and applications requiring very high temporal resolution with a single UV excitation source , Indo-1 remains a strong contender due to its emission ratiometric properties.

Researchers should carefully consider the trade-offs between photostability, instrumentation requirements, and the specific demands of their experimental design when selecting the optimal ratiometric calcium indicator.

References

Navigating the Spectral Maze: A Guide to Using Fura PE-3 with GFP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the simultaneous use of the calcium indicator Fura PE-3 and Green Fluorescent Protein (GFP) presents a powerful tool for correlating cellular calcium dynamics with protein expression and localization. However, the spectral proximity of these two fluorophores necessitates careful consideration to avoid crosstalk and ensure data accuracy. This guide provides a comprehensive comparison of their spectral properties, outlines experimental protocols to mitigate overlap, and suggests viable alternatives.

At a Glance: Spectral Properties of Fura PE-3 and GFP

A direct comparison of the excitation and emission spectra of Fura PE-3 and a common variant of GFP, Enhanced Green Fluorescent Protein (EGFP), reveals potential areas of spectral overlap. Fura PE-3 is a ratiometric indicator, meaning its excitation spectrum shifts upon binding to calcium, while its emission peak remains relatively stable. EGFP, on the other hand, has a distinct excitation and emission profile.

FluorophoreExcitation Max (Ca²⁺-free)Excitation Max (Ca²⁺-bound)Emission Max
Fura PE-3 ~364 nm~335 nm~495-502 nm
EGFP ~488 nmN/A~509 nm

Note: Spectral values can vary slightly depending on the experimental conditions and instrumentation.

The Challenge: Spectral Overlap

The primary challenge in using Fura PE-3 and GFP together lies in the overlap between their emission spectra. The emission of Fura PE-3, peaking around 495-502 nm, is very close to the emission peak of EGFP at approximately 509 nm.[1] This proximity can lead to "bleed-through," where the fluorescence from one fluorophore is detected in the channel intended for the other, leading to inaccurate measurements of both calcium concentration and GFP signal.

Furthermore, while the primary excitation peaks of Fura PE-3 (in the UV range) and EGFP (blue-green range) are well-separated, the broad emission tail of Fura PE-3 could potentially be excited by the laser line used for GFP, contributing to further spectral contamination.

Experimental Design and Mitigation Strategies

To obtain reliable data when co-imaging with Fura PE-3 and GFP, a well-designed experimental protocol is crucial. This includes proper controls and spectral unmixing techniques.

Experimental Protocol: Assessing Spectral Crosstalk

Objective: To quantify the degree of spectral bleed-through between Fura PE-3 and GFP channels.

Materials:

  • Cells expressing GFP.

  • Cells not expressing GFP.

  • Fura PE-3 AM ester.

  • Calcium-free and calcium-saturating buffers.

  • Fluorescence microscope with appropriate filter sets for Fura PE-3 (e.g., Ex 340/26, Ex 380/14, Em 510/84) and GFP (e.g., Ex 482/35, Em 520/28).

Methodology:

  • Prepare Control Samples:

    • GFP-only: Plate GFP-expressing cells.

    • Fura PE-3-only (Ca²⁺-free): Plate non-GFP cells and load with Fura PE-3 AM. Incubate in a calcium-free buffer.

    • Fura PE-3-only (Ca²⁺-bound): Plate non-GFP cells and load with Fura PE-3 AM. Incubate in a calcium-saturating buffer (e.g., containing ionomycin).

  • Image Acquisition:

    • For the GFP-only sample, acquire images using both the Fura PE-3 and GFP filter sets. Any signal detected in the Fura PE-3 channels represents bleed-through from GFP.

    • For the Fura PE-3-only samples, acquire images using both the Fura PE-3 and GFP filter sets. Any signal detected in the GFP channel represents bleed-through from Fura PE-3.

  • Data Analysis:

    • Quantify the mean fluorescence intensity in each channel for all control samples.

    • Calculate the percentage of bleed-through from GFP into each Fura PE-3 channel and from Fura PE-3 into the GFP channel.

  • Spectral Unmixing:

    • Use the calculated bleed-through percentages to mathematically correct the images from cells containing both Fura PE-3 and GFP. Many imaging software packages have built-in spectral unmixing algorithms that can utilize these control measurements.

Visualizing the Concepts

To better understand the relationships and workflows, the following diagrams are provided.

Caption: Spectral overlap between Fura PE-3 and EGFP.

Experimental_Workflow Workflow for Assessing Spectral Crosstalk cluster_Controls Control Sample Preparation cluster_Imaging Image Acquisition cluster_Analysis Data Analysis & Correction GFP_only GFP-expressing cells Image_GFP Image GFP-only sample with both filter sets GFP_only->Image_GFP Fura_free Non-GFP cells + Fura PE-3 (Ca²⁺-free) Image_Fura Image Fura PE-3-only samples with both filter sets Fura_free->Image_Fura Fura_bound Non-GFP cells + Fura PE-3 (Ca²⁺-bound) Fura_bound->Image_Fura Quantify Quantify bleed-through percentages Image_GFP->Quantify Image_Fura->Quantify Unmix Apply spectral unmixing to dual-labeled samples Quantify->Unmix

Caption: Experimental workflow for spectral crosstalk assessment.

Alternatives to Fura PE-3 for GFP-Expressing Cells

Given the significant spectral overlap, researchers may consider alternative calcium indicators that are more compatible with GFP.

Alternative IndicatorExcitation MaxEmission MaxKey Advantages with GFP
Indo-1 ~350 nm~475 nm (Ca²⁺-free) / ~400 nm (Ca²⁺-bound)Emission is further from GFP's emission, reducing bleed-through.[2][3]
Fura Red ~435 nm (Ca²⁺-bound)~639 nmRed-shifted emission provides excellent separation from GFP emission.[4][5]
X-Rhod-1 ~580 nm~600 nmLarge Stokes shift and red emission minimize overlap with GFP.[4]
R-CaMP/R-GECO ~560 nm~585-610 nmGenetically encoded red calcium indicators offer ratiometric measurements and good spectral separation from GFP.

Conclusion

While the simultaneous use of Fura PE-3 and GFP offers exciting possibilities for cellular research, it is imperative to acknowledge and address the issue of spectral overlap. By carefully selecting filter sets, performing control experiments to quantify bleed-through, and applying spectral unmixing techniques, researchers can obtain accurate and reliable data. For experiments where spectral separation is paramount, utilizing alternative, red-shifted calcium indicators provides a robust solution for dual-color imaging with GFP.

References

Fura-2 PE-3 vs. Single-Wavelength Dyes: A Quantitative Comparison for Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding cellular signaling and pathophysiology. The choice of fluorescent indicator is a critical determinant of experimental success. This guide provides an objective comparison of the ratiometric dye Fura-2 PE-3 and popular single-wavelength calcium indicators, supported by quantitative data and detailed experimental protocols.

The fundamental difference between these two classes of dyes lies in their method of reporting [Ca²⁺]i. Fura-2 is a ratiometric indicator, meaning its fluorescence properties shift upon binding to calcium, allowing for a quantitative measurement based on the ratio of fluorescence intensities at two different excitation or emission wavelengths.[1][2] This ratiometric approach inherently corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reproducible quantification of absolute calcium concentrations.[3][4]

In contrast, single-wavelength indicators, such as the widely used Fluo-series (Fluo-4, Fluo-8) and the newer Cal-520, exhibit a change in fluorescence intensity at a single wavelength upon calcium binding.[5][6] While generally brighter and often easier to implement, especially in high-throughput screening and confocal microscopy, they are more susceptible to the aforementioned artifacts, making absolute quantification more challenging.[3][7]

Quantitative Data Presentation

The selection of a calcium indicator is often a trade-off between the need for precise quantification and the experimental constraints. The following table summarizes key quantitative parameters for Fura-2 and representative single-wavelength dyes.

ParameterFura-2Fluo-4Fluo-8Cal-520Rhod-4
Indicator Type Ratiometric (Excitation)Single-WavelengthSingle-WavelengthSingle-WavelengthSingle-Wavelength
Excitation Max (Ca²⁺-free / Ca²⁺-bound) ~380 nm / ~340 nm~494 nm~490 nm~492 nm~530 nm
Emission Max ~510 nm~516 nm~514 nm~514 nm~555 nm
Dissociation Constant (Kd) ~145 nM[8]~345 nM[1]~389 nM[5]~320 nM[5]~525 nM[5]
Signal-to-Noise Ratio (SNR) GoodGoodGoodExcellent[3]Good
Dynamic Range (ΔF/F₀) ModerateHighHighVery High[5]High
Photostability GoodModerateModerateGoodGood
Cellular Loading GoodModerateImproved over Fluo-4[6]ExcellentGood
Primary Advantage Accurate quantificationBright signal, widely usedBright, improved loadingHigh SNR, good retentionRed-shifted spectra
Primary Disadvantage Requires UV excitation, lower temporal resolutionProne to artifactsProne to artifactsProne to artifactsPotential mitochondrial sequestration

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for loading and imaging with Fura-2, Fluo-4, and Cal-520 in cultured cells.

Protocol 1: Fura-2 AM Loading and Ratiometric Imaging

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (pH 7.2-7.4)

  • Probenecid (optional, to prevent dye leakage)

Procedure:

  • Prepare Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store desiccated at -20°C.

  • Prepare Loading Solution: On the day of the experiment, dilute the Fura-2 AM stock solution to a final working concentration of 1-5 µM in HBSS. To aid in dispersion, add Pluronic F-127 to a final concentration of 0.02-0.04% (w/v). If dye leakage is a concern, probenecid can be added to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • For adherent cells, wash the cells once with pre-warmed HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • For suspension cells, pellet the cells and resuspend them in the loading solution.

  • Wash and De-esterification:

    • After loading, wash the cells twice with pre-warmed HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

    • Sequentially excite the cells at 340 nm and 380 nm, and collect the emission at ~510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is then used to calculate the intracellular calcium concentration using the Grynkiewicz equation.

Protocol 2: Fluo-4 AM Loading and Imaging

Materials:

  • Fluo-4 AM

  • Anhydrous DMSO

  • Pluronic F-127

  • Physiological buffer (e.g., HBSS)

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solution: Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Prepare Loading Solution: Dilute the Fluo-4 AM stock to a final concentration of 1-5 µM in the desired physiological buffer. Add Pluronic F-127 (0.02-0.04%) to aid solubilization. Probenecid (1-2.5 mM) can be included to reduce dye leakage.

  • Cell Loading:

    • Remove the culture medium and wash cells with the physiological buffer.

    • Add the Fluo-4 AM loading solution and incubate for 30-60 minutes at 37°C.[9]

  • Wash: Wash the cells twice with the physiological buffer to remove excess dye.

  • Imaging:

    • Excite the cells at ~490 nm and collect the emission at ~515 nm.[10]

    • Changes in fluorescence intensity (ΔF) are typically normalized to the baseline fluorescence (F₀) to represent the relative change in [Ca²⁺]i (ΔF/F₀).

Protocol 3: Cal-520 AM Loading and Imaging

Materials:

  • Cal-520 AM

  • Anhydrous DMSO

  • Pluronic F-127

  • Physiological buffer (e.g., HBSS)

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solution: Prepare a 2-5 mM stock solution of Cal-520 AM in anhydrous DMSO.[11]

  • Prepare Working Solution: Dilute the Cal-520 AM stock solution to a final concentration of 2-5 µM in your chosen buffer. The addition of 0.04% Pluronic F-127 is recommended.[12]

  • Cell Loading:

    • Add the Cal-520 AM working solution to the cells.

    • Incubate at 37°C for 30-60 minutes. Incubation time can be extended for some cell lines to improve signal intensity.[12]

  • Wash (Optional): While Cal-520 is marketed as a "no-wash" dye in some kits, a wash step with fresh buffer can reduce background fluorescence.

  • Imaging:

    • Excite the cells at ~492 nm and collect the emission at ~514 nm.[13]

    • Analyze the data as changes in fluorescence intensity over baseline (ΔF/F₀).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key calcium signaling pathway, the general experimental workflow for calcium imaging, and the logical relationship in ratiometric imaging.

G ext_stim External Stimulus (e.g., Agonist) gpcr G-Protein Coupled Receptor (GPCR) ext_stim->gpcr g_protein G-Protein gpcr->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds to er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release er->ca_release releases Ca²⁺ from ip3r->er ca_signal Intracellular Ca²⁺ Signaling Cascade ca_release->ca_signal

Caption: GPCR-mediated IP3 signaling pathway for intracellular calcium release.

G cell_culture Cell Culture dye_loading Dye Loading (e.g., Fura-2 AM) cell_culture->dye_loading wash Wash & De-esterification dye_loading->wash imaging Fluorescence Microscopy wash->imaging data_acq Data Acquisition imaging->data_acq analysis Data Analysis (e.g., Ratiometric Calculation) data_acq->analysis interpretation Interpretation analysis->interpretation

Caption: General experimental workflow for fluorescent calcium imaging.

G fura2 Fura-2 ca_free Ca²⁺-free Fura-2 fura2->ca_free ca_bound Ca²⁺-bound Fura-2 fura2->ca_bound em510_free Emission at 510 nm ca_free->em510_free em510_bound Emission at 510 nm ca_bound->em510_bound ex380 Excitation at 380 nm ex380->ca_free ex340 Excitation at 340 nm ex340->ca_bound ratio Ratio (F340 / F380) em510_free->ratio em510_bound->ratio ca_conc [Ca²⁺]i ratio->ca_conc proportional to

Caption: Logical relationship of Fura-2 ratiometric measurement.

Conclusion

The choice between Fura-2 and single-wavelength dyes for quantitative calcium imaging depends heavily on the specific experimental goals. For applications demanding precise and accurate quantification of intracellular calcium concentrations, Fura-2 remains the gold standard due to its ratiometric properties that minimize common experimental artifacts.[1] However, for high-throughput screening, confocal microscopy, or when maximizing signal brightness and temporal resolution are the primary concerns, single-wavelength indicators like Fluo-4 and Cal-520 offer significant advantages.[3][7] Cal-520, in particular, has demonstrated superior signal-to-noise ratio and cellular retention in comparative studies.[3][5] Researchers should carefully consider the trade-offs in performance, equipment requirements, and the specific biological question being addressed when selecting the most appropriate calcium indicator for their experiments.

References

A Researcher's Guide to Alternative Calcium Indicators for Long-Term Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in long-term cellular imaging, the choice of a calcium (Ca2+) indicator is critical. The ideal indicator must not only provide a robust and sensitive signal but also maintain its performance and cellular health over extended periods. This guide offers an objective comparison of popular genetically encoded and synthetic calcium indicators, supported by experimental data, to inform the selection of the most suitable tool for your longitudinal studies.

Calcium ions are ubiquitous second messengers involved in a myriad of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Visualizing the spatiotemporal dynamics of Ca2+ is therefore fundamental to understanding cellular function in both health and disease. While classic organic dyes have been instrumental, the advent of genetically encoded Ca2+ indicators (GECIs) has revolutionized the field, particularly for long-term imaging. This guide will delve into the key performance characteristics of both classes of indicators, providing the necessary data to make an informed decision for your specific research needs.

Comparing the Tools: Genetically Encoded vs. Organic Dye Indicators

The two primary classes of calcium indicators used in long-term imaging studies are Genetically Encoded Calcium Indicators (GECIs) and organic small-molecule dyes.

Genetically Encoded Calcium Indicators (GECIs) , such as the widely used GCaMP series, are proteins that can be introduced into cells via transfection or viral transduction. This allows for cell-type-specific expression and targeting to subcellular compartments. Their key advantage for long-term studies is their stable and continuous expression within the cell, obviating the need for repeated loading and the associated cellular stress.

Organic Calcium Dyes , like Fura-2 and Cal-520, are small molecules that can be loaded into cells, often as acetoxymethyl (AM) esters. They typically offer high initial brightness and fast kinetics. However, for long-term studies, they can suffer from drawbacks such as dye leakage, compartmentalization, and phototoxicity with repeated illumination.

Quantitative Performance Metrics

The selection of a calcium indicator should be driven by its performance characteristics in the context of the specific biological question and experimental setup. The following tables summarize key quantitative data for a selection of popular GECIs and organic dyes.

Genetically Encoded Calcium Indicators (GECIs) Dissociation Constant (Kd) for Ca²⁺ Excitation (nm) Emission (nm) Quantum Yield (Ca²⁺-bound) Photostability Key Advantages for Long-Term Imaging Potential Considerations
GCaMP6s ~144 nM[1]~488~510~0.59[2]ModerateHigh sensitivity, slow kinetics suitable for resolving slower signals.[3]Slower kinetics may not resolve rapid firing. Potential for toxicity with long-term high expression.[4][5]
GCaMP6f ~375 nM[1]~488~512~0.59[2]ModerateFast kinetics for resolving rapid neuronal firing.[3]Lower sensitivity compared to GCaMP6s.[3]
jGCaMP7f ~720 nM~488~511HighHighImproved brightness and photostability over GCaMP6.
jGCaMP8f ~1.8 µM (in presence of Mg²⁺)[6]~488~512HighHighUltra-fast kinetics and high sensitivity, resolving high-frequency firing.[7][8]Higher Kd may be less sensitive to very small Ca²⁺ changes.
GCaMP-X Series (e.g., GCaMP6m-XC) Similar to parent GCaMP~488~510Similar to parent GCaMPHighReduced cytotoxicity and better neuronal health in long-term studies.[4][9][10][11]
R-GECO1 ~480 nM[6]~560~589~0.22ModerateRed-shifted spectra for multiplexing and deeper tissue imaging.Susceptible to photobleaching.[12]
Organic Calcium Dyes Dissociation Constant (Kd) for Ca²⁺ Excitation (nm) Emission (nm) Quantum Yield (Ca²⁺-bound) Photostability Key Advantages for Acute/Intermittent Imaging Potential Considerations for Long-Term Imaging
Fura-2 ~145 nM[13]340/380~510~0.23-0.49[14]LowRatiometric measurement provides accurate quantification.[1]Photobleaching and phototoxicity with UV excitation.[15][16] Dye leakage.[1]
Fluo-4 ~345 nM[17]~494~516~0.14[12]ModerateHigh fluorescence enhancement upon Ca²⁺ binding.Moderate photostability, potential for compartmentalization.[16]
Cal-520 ~320 nM[18]~492~514~0.70[14]HighHigh signal-to-background ratio and good intracellular retention.[1][18][19]
Rhod-4 ~451 nM[20]~523~551~0.1[20]HighRed-shifted spectra, high sensitivity.[21][22]Can localize to mitochondria.[17]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental process is crucial for successful long-term calcium imaging. The following diagrams, generated using the DOT language, illustrate a representative calcium signaling pathway and a generalized experimental workflow.

G cluster_input External Stimuli cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosolic Signaling Stimulus Stimulus GPCR GPCR/RTK Stimulus->GPCR PLC PLC GPCR->PLC activates VGCC Voltage-Gated Ca²⁺ Channel Ca2+ [Ca²⁺]i VGCC->Ca2+ influx IP3R IP₃ Receptor IP3R->Ca2+ releases SERCA SERCA Pump ER_Ca ER_Ca IP3 IP₃ PLC->IP3 produces IP3->IP3R binds Ca2+->SERCA uptake Calmodulin Calmodulin Ca2+->Calmodulin binds Downstream Downstream Effectors Calmodulin->Downstream activates G cluster_geci GECI Approach cluster_dye Organic Dye Approach AAV AAV Production/ Plasmid Prep Transduction Viral Transduction/ Transfection AAV->Transduction Expression Indicator Expression (days to weeks) Transduction->Expression Imaging Long-Term Imaging (hours to days) Expression->Imaging DyePrep Dye Preparation (AM ester) Loading Cell Loading (30-60 min) DyePrep->Loading Deester De-esterification (30 min) Loading->Deester Deester->Imaging Analysis Data Acquisition & Analysis Imaging->Analysis

References

Safety Operating Guide

Navigating the Disposal of F-ura PE-3 Potassium Salt: A Guide to Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

All handling of Fura PE-3 potassium salt, including the preparation of waste solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound salt waste, adhering to general best practices for laboratory chemical waste management.

  • Waste Segregation and Collection:

    • Do not dispose of this compound salt, in either solid or solution form, down the sink or in regular trash.

    • Dedicate a specific, clearly labeled, and leak-proof container for all this compound salt waste. The container must be compatible with the chemical.

    • This includes unused stock solutions, contaminated experimental materials (e.g., pipette tips, microplates), and any materials used for spill cleanup.

  • Waste Labeling:

    • Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound salt," and the approximate concentration and quantity.

    • Include the date when the waste was first added to the container.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to prevent the spread of potential spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound salt waste.

This compound Salt Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Do NOT mix with other waste streams Label Container Label Container Segregate Waste->Label Container Clearly identify contents Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Secure and contained Contact EHS/Contractor Contact EHS/Contractor Store in Designated Area->Contact EHS/Contractor For pickup Dispose via Certified Vendor Dispose via Certified Vendor Contact EHS/Contractor->Dispose via Certified Vendor Follow regulations

Caption: Decision workflow for the proper disposal of this compound salt waste.

Disclaimer: While a Safety Data Sheet for the similar compound Fura-PE3 AM suggests it is not classifiable as hazardous under GHS, the toxicological properties of this compound salt have not been fully investigated. Therefore, treating it as hazardous waste is a prudent and recommended safety measure. Always consult your institution's specific safety and disposal protocols.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.